molecular formula C48H74N12O12S2 B15571294 (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

Katalognummer: B15571294
Molekulargewicht: 1075.3 g/mol
InChI-Schlüssel: ZWVZXPFUQHTUKV-SZQHDTAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin is a useful research compound. Its molecular formula is C48H74N12O12S2 and its molecular weight is 1075.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74N12O12S2/c1-4-27(2)40-46(70)56-31(16-17-36(50)61)42(66)57-33(23-37(51)62)43(67)58-34(47(71)60-21-9-11-35(60)45(69)55-30(10-8-20-49)41(65)53-25-38(52)63)26-73-74-48(18-6-5-7-19-48)24-39(64)54-32(44(68)59-40)22-28-12-14-29(72-3)15-13-28/h12-15,27,30-35,40H,4-11,16-26,49H2,1-3H3,(H2,50,61)(H2,51,62)(H2,52,63)(H,53,65)(H,54,64)(H,55,69)(H,56,70)(H,57,66)(H,58,67)(H,59,68)/t27-,30-,31-,32-,33-,34-,35-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVZXPFUQHTUKV-SZQHDTAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin, also referred to as OVT, is a synthetic peptide analogue of oxytocin (B344502) that functions as a competitive antagonist of the oxytocin receptor (OTR).[1][2][3] Primarily utilized as a pharmacological tool in neurological research, OVT aids in elucidating the physiological roles of endogenous oxytocin.[1][2][4][5] This document provides a comprehensive overview of its mechanism of action, drawing upon available data for OVT and structurally related analogues. It details the molecular interactions, signaling pathways, and experimental methodologies relevant to its characterization.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter integral to a myriad of physiological processes, including parturition, lactation, and complex social behaviors.[6] It exerts its effects through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[6] The development of selective OTR antagonists has been crucial for both therapeutic applications, such as the management of preterm labor, and for investigating the extensive functions of the oxytocin system.[6] this compound is one such antagonist, employed in research to probe the involvement of oxytocin signaling in various neurological and physiological contexts.[4][7]

Molecular Profile and Receptor Interaction

This compound is a structurally modified peptide designed to bind to the oxytocin receptor with high affinity without initiating the conformational changes required for receptor activation. As a competitive antagonist, it occupies the receptor's binding site, thereby preventing the endogenous ligand, oxytocin, from binding and eliciting a downstream cellular response.

CompoundReceptor TargetReported Affinity/Potency MetricValue (nM)Reference(s)
(d(CH2)51,Tyr(Me)2,Arg8)-VasopressinOxytocin ReceptorIC5030[8]
d(CH2)5[Tyr(Me)2,Thr4,Orn8,Tyr9]vasotocinOxytocin ReceptorKi7[9]
AtosibanOxytocin ReceptorKi76.4[10]
L-371257Oxytocin ReceptorKi2.21[11]

Table 1: Quantitative data for oxytocin receptor antagonists. Note: Data for this compound was not available; values for closely related analogues are presented for comparative purposes.

Mechanism of Action: Signaling Pathways

The canonical signaling pathway initiated by oxytocin binding to its receptor involves the activation of a Gq/11 G-protein.[6] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][12] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][13] The elevated intracellular Ca2+ is a key event leading to various cellular responses, such as smooth muscle contraction.[6][13]

This compound, as a competitive antagonist, blocks the initial step of this cascade: the binding of oxytocin to the OTR. This inhibition prevents the activation of the Gq protein and the subsequent downstream signaling events.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes OT Oxytocin OT->OTR Binds & Activates OVT (d(CH2)51,Tyr(Me)2,Orn8) -Oxytocin OVT->OTR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca_release->Response PKC->Response

Figure 1. Antagonistic action on the OTR signaling pathway.

Experimental Protocols for Characterization

The characterization of an OTR antagonist like this compound typically involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of the antagonist for the oxytocin receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled antagonist (this compound).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (concentration of antagonist that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[11]

A Prepare OTR-expressing cell membranes B Incubate membranes with [³H]-Oxytocin & OVT A->B C Separate bound/unbound ligand via filtration B->C D Quantify radioactivity (scintillation counting) C->D E Calculate IC₅₀ and Ki values D->E

Figure 2. Workflow for a radioligand binding assay.

Functional Assay (Calcium Mobilization)

This assay measures the ability of the antagonist to inhibit the functional response (intracellular calcium increase) induced by an oxytocin receptor agonist.

Protocol:

  • Cell Culture: Culture OTR-expressing cells in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of oxytocin (typically the EC80 concentration) to stimulate calcium release.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader.

  • Data Analysis: Determine the concentration-dependent inhibition of the oxytocin-induced calcium signal to calculate the IC50 of the antagonist.

Conclusion

This compound acts as a competitive antagonist at the oxytocin receptor. By binding to the receptor, it prevents the initiation of the Gq/PLC signaling cascade that is normally triggered by oxytocin. This inhibitory action makes it a valuable tool for investigating the diverse physiological roles of the oxytocin system. While specific quantitative pharmacological data for this particular compound is limited in publicly accessible literature, the established methodologies for characterizing OTR antagonists provide a clear framework for its evaluation, and data from related compounds suggest it possesses potent antagonistic properties.

References

An In-depth Technical Guide on the Core Oxytocin Receptor Binding Affinity of Barusiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Barusiban (B1609675) to the oxytocin (B344502) receptor (OTR). Barusiban (FE 200440) is a selective, non-peptide oxytocin receptor antagonist that has been investigated for its potential as a tocolytic agent to manage preterm labor.[1][2][3] Its mechanism of action is centered on its high-affinity binding to the OTR, which prevents the endogenous ligand, oxytocin, from initiating the signaling cascade that leads to uterine contractions.[2][4]

Quantitative Binding Affinity Data

Barusiban exhibits a high and selective affinity for the human oxytocin receptor. Its binding affinity has been quantified through various in vitro assays, with the inhibition constant (Ki) being a key reported parameter. The following table summarizes the available quantitative data for Barusiban and provides comparative values for the endogenous ligand oxytocin and another OTR antagonist, Atosiban (B549348).

CompoundReceptorCell Line/SystemBinding ParameterValue (nM)Reference
Barusiban Human Oxytocin Receptor (OTR)COS-7 CellsKi0.8[4]
Barusiban Human Oxytocin Receptor (OTR)HEK-293 CellsKi~0.11 (unpublished data)[5]
Barusiban Human Vasopressin V1a Receptor (V1aR)HEK-293 CellsKi~33 (unpublished data)[5]
OxytocinHuman Uterine Smooth Muscle CellsUSMC MembranesKi0.75 ± 0.08[6]
AtosibanHuman Uterine Smooth Muscle CellsUSMC MembranesKi3.55 ± 0.52[6]

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.[7] A lower Ki value indicates a higher binding affinity.

Barusiban's selectivity is a noteworthy characteristic. It displays an approximately 300-fold higher affinity for the human oxytocin receptor compared to the human vasopressin V1a receptor.[5][8] This is in contrast to Atosiban, which exhibits high affinity for both receptors.[8] Studies in pregnant cynomolgus monkeys have also indicated that Barusiban is three to four times more potent than Atosiban, a difference attributed to its higher affinity and selectivity for the OTR.[9]

Experimental Protocols for Determining Binding Affinity

The binding affinity of Barusiban to the oxytocin receptor is typically determined using a competitive radioligand binding assay.[10][11] This method quantifies the ability of an unlabeled compound (the "competitor," e.g., Barusiban) to displace a labeled "hot" ligand (e.g., [³H]-oxytocin) from the receptor.

Objective: To determine the affinity (Ki) of a test compound (Barusiban) for the oxytocin receptor.

Materials:

  • Receptor Source: Membrane preparations from cells expressing the human oxytocin receptor (e.g., HEK-293 or COS-7 cells) or from tissues with high OTR expression like the human myometrium.[5][6][12]

  • Radioligand: A high-affinity radiolabeled ligand for the OTR, typically [³H]-oxytocin.[6][13]

  • Test Compound: Barusiban, dissolved and serially diluted to a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[14]

  • Scintillation Counter: To measure the radioactivity retained on the filters.[14]

Methodology:

  • Membrane Preparation:

    • Cultured cells expressing the OTR are harvested.

    • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[14]

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[14]

    • The membrane pellet is washed and resuspended in the final assay buffer. Protein concentration is determined using a standard method like the BCA assay.[14]

  • Binding Assay Incubation:

    • The assay is typically performed in a 96-well plate format.[14]

    • To each well, the following are added in order:

      • Receptor membrane preparation (e.g., 50-120 µg protein for tissue).[14]

      • A fixed concentration of the radioligand ([³H]-oxytocin).

      • Varying concentrations of the competing test compound (Barusiban) or buffer for total binding determination.

      • A high concentration of an unlabeled ligand (e.g., cold oxytocin) to determine non-specific binding.

    • The plate is incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[14]

  • Filtration and Washing:

    • The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[14]

    • The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Quantification and Data Analysis:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity on each filter, representing the amount of bound radioligand, is counted using a scintillation counter.[14]

    • Data Analysis:

      • Specific binding is calculated by subtracting the non-specific binding from the total binding.

      • The data are plotted as the percentage of specific binding versus the log concentration of the competitor (Barusiban).

      • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of Barusiban that inhibits 50% of the specific binding of the radioligand).

      • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of Barusiban.

G cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis P1 Cell Culture (HEK-293 with OTR) P2 Homogenization & Lysis P1->P2 P3 Centrifugation (High Speed) P2->P3 P4 Isolate & Resuspend Membrane Pellet P3->P4 A1 Add to 96-Well Plate: - Membranes - [3H]-Oxytocin (Radioligand) - Barusiban (Competitor) P4->A1 A2 Incubate (e.g., 60 min at 30°C) A1->A2 S1 Rapid Vacuum Filtration (Separates Bound from Free) A2->S1 S2 Wash Filters S1->S2 S3 Scintillation Counting (Measures Radioactivity) S2->S3 D1 Calculate Specific Binding S3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3 D4 Calculate Ki Value (Cheng-Prusoff Equation) D3->D4 G cluster_membrane Plasma Membrane OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates OT Oxytocin OT->OTR Binds & Activates Barusiban Barusiban Barusiban->OTR Binds & Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Activates IP3R on Ca_release Ca²⁺ Release SR->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Contraction Myometrial Contraction Ca_increase->Contraction Leads to

References

Unraveling "FE 200440": A Case of Mistaken Identity in Chemical Compound Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation into the identifier "FE 200440" reveals that it does not correspond to a specific chemical compound or drug candidate as typically understood in pharmaceutical and scientific research. Extensive searches across chemical databases, pharmaceutical company pipelines, and scientific literature have failed to identify a unique molecule with this designation. Instead, the available information points towards a different origin for this term, suggesting a potential misinterpretation or an internal, non-public identifier.

The most direct match for the numerical portion of the identifier, "200440," is associated with a commercial product rather than a novel therapeutic agent. Specifically, it is the manufacturer part number for Isopropyl Alcohol, LP Grade, distributed by FUJIFILM Electronic Materials[1]. This is a high-purity solvent commonly used in the electronics industry and is chemically known as propan-2-ol (C₃H₈O). Its properties are well-documented and are not indicative of a complex therapeutic molecule that would necessitate a detailed whitepaper on its signaling pathways and advanced experimental protocols.

Further investigation into the "FE" prefix, which could speculatively be linked to the pharmaceutical company Ferring Pharmaceuticals, also did not yield any compound designated as "FE 200440." Ferring is known for its research and development in areas such as reproductive medicine, uro-oncology, and gastroenterology[2][3]. A review of their publicly available product list and clinical trial data does not show any asset with the "FE 200440" identifier[4][5].

Interestingly, a clinical trial sponsored by Ferring Pharmaceuticals was identified for compounds with a similar naming convention: FE 999322 and FE 999324. These are described as a microbiota suspension and capsule, respectively, for the treatment of ulcerative colitis[6]. This highlights that Ferring does use the "FE" prefix for its investigational products; however, these are complex biological substances (microbiota) and not single chemical entities with a defined structure that can be diagrammed in the manner requested.

Given the evidence, it is highly probable that "FE 200440" is not a designation for a specific, novel chemical structure. The user's request for a detailed technical guide on its chemical properties, signaling pathways, and experimental protocols cannot be fulfilled as the foundational subject—a unique molecule with this name—does not appear to exist in the public domain.

Researchers, scientists, and drug development professionals are advised to verify internal codes and product numbers to ensure they correspond to the intended therapeutic agents for their research. In this instance, the identifier "FE 200440" appears to be a case of mistaken identity, leading back to a common industrial solvent rather than a novel area of drug discovery.

References

An In-depth Technical Guide to (d(CH2)51,Tyr(Me)2,Orn8)-Vasotocin and its Analogs: Potent Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin and its closely related analogs represent a significant class of synthetic peptide antagonists of the oxytocin (B344502) receptor (OTR). These compounds, derived from the naturally occurring vertebrate neurohypophyseal hormone vasotocin (B1584283), have been instrumental as pharmacological tools for elucidating the physiological roles of oxytocin and as lead compounds in the development of therapeutic agents, particularly for the management of preterm labor. This technical guide provides a comprehensive overview of the structure, mechanism of action, pharmacological properties, and experimental methodologies associated with this family of potent and selective OTR antagonists.

Introduction and Chemical Structure

(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin is a synthetic analog of arginine vasotocin, a hormone found in non-mammalian vertebrates that shares structural similarities with both oxytocin and vasopressin. The chemical nomenclature denotes specific modifications to the vasotocin backbone:

  • d(CH2)5¹: At position 1, the cysteine residue is deaminated and modified with a β-mercapto-β,β-cyclopentamethylene propionic acid group. This modification enhances the antagonist properties and metabolic stability of the peptide.

  • Tyr(Me)²: The tyrosine residue at position 2 is O-methylated, which contributes to its antagonist activity and selectivity.

  • Orn⁸: The arginine at position 8 is substituted with ornithine.

This core structure is often further modified, particularly at positions 4 and 9, to generate analogs with altered potency and selectivity. A notable and widely studied analog is (d(CH2)5¹,Tyr(Me)²,Thr⁴,Orn⁸,Tyr-NH2⁹)-Vasotocin , also known as OVTA . These modifications are critical for their high affinity and selectivity for the oxytocin receptor over the structurally related vasopressin (V1a, V1b, and V2) receptors.

Mechanism of Action and Signaling Pathway

(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin and its analogs act as competitive antagonists at the oxytocin receptor, a G-protein coupled receptor (GPCR). In its physiological state, the binding of oxytocin to the OTR primarily activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction, as seen in the myometrium during labor.

By competitively binding to the OTR, (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin and its analogs prevent the binding of endogenous oxytocin, thereby inhibiting this signaling pathway and subsequent physiological responses.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Oxytocin Oxytocin Oxytocin->OTR Activates Antagonist (d(CH2)5¹,Tyr(Me)²,Orn⁸)- Vasotocin Analog Antagonist->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Sarcoplasmic Reticulum IP3->Ca_Store Activates IP3R Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Antagonistic action on the Oxytocin Receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin analogs, providing insights into their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinity (Ki in nM)

CompoundOxytocin Receptor (OTR)Vasopressin V1a ReceptorVasopressin V2 ReceptorReference(s)
d(CH2)5[Tyr(Me)²,Thr⁴,Orn⁸,Tyr⁹]vasotocin7-~700[1]
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin (V1a Antagonist)30 (IC₅₀)5 (IC₅₀)-[2]

Note: Data for the exact compound (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin is limited in comparative studies. The analogs presented share the core structural modifications.

Table 2: In Vitro Functional Antagonism (pA₂ Values)

CompoundAnti-Oxytocic (in vitro, no Mg²⁺)Anti-Vasopressor (V1a)Reference(s)
desGlyNH₂,d(CH₂)₅[Tyr(Me)²,Thr⁴]OVT Analogs7.66 - 8.035.17 - 6.25
d(CH₂)₅[Tyr(Me)², Orn⁸]-AVT (in trout)-~6.8 - 7.3

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin analogs to the oxytocin receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing OTR) Incubation 4. Incubate Membranes, Radiolabeled Ligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation (e.g., [³H]Oxytocin or ¹²⁵I-OVTA) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilution Series Compound_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing 6. Wash Filters to Remove Non-specific Binding Filtration->Washing Counting 7. Scintillation Counting of Bound Radioactivity Washing->Counting Analysis 8. Calculate IC₅₀ and Ki Values Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the oxytocin receptor are homogenized and centrifuged to isolate the cell membranes containing the receptor.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist ((d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin analog).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of the antagonist to block oxytocin-induced increases in intracellular calcium.

Calcium_Mobilization_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture Cells Expressing OTR Dye_Loading 2. Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Antagonist_Incubation 3. Pre-incubate Cells with (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin Analog Dye_Loading->Antagonist_Incubation Agonist_Addition 4. Add Oxytocin to Stimulate Calcium Release Antagonist_Incubation->Agonist_Addition Fluorescence_Measurement 5. Measure Changes in Fluorescence Intensity Over Time Agonist_Addition->Fluorescence_Measurement Data_Analysis 6. Determine the Inhibitory Effect (e.g., IC₅₀) Fluorescence_Measurement->Data_Analysis

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Preparation: Adherent cells expressing the oxytocin receptor are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which can report changes in intracellular calcium concentration.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin analog.

  • Agonist Stimulation: A fixed concentration of oxytocin is added to the wells to stimulate calcium release.

  • Fluorescence Measurement: Changes in fluorescence are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist on the oxytocin-induced calcium signal is quantified to determine its potency (e.g., IC₅₀).

In Vivo Studies and Therapeutic Potential

In vivo studies have demonstrated the physiological effects of these antagonists. For instance, intracerebroventricular administration of d(CH2)5Tyr(Me)²-Orn⁸-vasotocin in male rats has been shown to dose-dependently reduce non-contact penile erections and inhibit male copulatory behavior, suggesting a role for central oxytocin in these processes.[3][4]

The primary therapeutic interest in potent and selective oxytocin antagonists lies in their potential as tocolytic agents to prevent preterm labor. By blocking oxytocin-induced uterine contractions, these compounds can help to prolong gestation. While atosiban, a related peptide antagonist, is approved for this use in some countries, the development of analogs with improved pharmacokinetic profiles and selectivity remains an active area of research.

Synthesis and Purification

The synthesis of (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin and its analogs is typically achieved through solid-phase peptide synthesis (SPPS). The general procedure involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The ornithine residue is incorporated as a protected derivative, and the final cyclization to form the disulfide bridge between position 1 and 6 is a critical step, usually performed after cleavage from the resin and deprotection of the cysteine residues. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Vasotocin and its analogs are powerful tools for the study of the oxytocin system. Their high affinity and selectivity for the oxytocin receptor have made them invaluable in both in vitro and in vivo research. For drug development professionals, these compounds serve as important leads in the quest for improved tocolytic agents and other therapeutics targeting the oxytocin system. Further research to fully characterize the pharmacological profiles of specific analogs across all vasopressin and oxytocin receptor subtypes will be crucial for the development of next-generation therapeutics with enhanced efficacy and safety.

References

An In-depth Technical Guide to Oxytocin Peptide Antagonist Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (B344502), a nonapeptide hormone and neurotransmitter, plays a crucial role in a wide array of physiological processes, most notably in uterine contractions during parturition and in lactation.[1][2][3] Its actions are mediated by the oxytocin receptor (OXTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][4] Given the pivotal role of oxytocin in initiating and maintaining labor, the development of oxytocin receptor antagonists has been a significant focus for therapeutic intervention, particularly in the management of preterm labor.[5] This technical guide provides a comprehensive overview of the function of oxytocin peptide antagonists, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used for their characterization.

The Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor initiates a cascade of intracellular events that ultimately lead to a physiological response. The OXTR primarily couples to Gαq/11 G-proteins.[1][4][6] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[3][7] This increase in intracellular calcium is a key driver of smooth muscle contraction, such as in the myometrium of the uterus.[3]

In addition to the canonical Gαq pathway, the OXTR has also been shown to couple to Gαi/o proteins.[6][8] The downstream effects of oxytocin signaling are diverse and can involve the activation of mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and ERK5, which are involved in cellular proliferation and differentiation.[5][6] Furthermore, oxytocin has been shown to induce the dephosphorylation of eukaryotic translation elongation factor 2 (eEF2), suggesting a role in protein synthesis.[5]

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space OXT Oxytocin OXTR Oxytocin Receptor (OXTR) OXT->OXTR Binds to Gq Gαq/11 OXTR->Gq Activates Gi Gαi/o OXTR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC_inhibition Adenylate Cyclase Inhibition Gi->AC_inhibition PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction MAPK_cascade MAPK Cascade (ERK1/2, ERK5) PKC->MAPK_cascade Activates eEF2 eEF2 Dephosphorylation PKC->eEF2

Caption: Oxytocin Receptor Signaling Pathway.

Function of Oxytocin Peptide Antagonists

Oxytocin antagonists are compounds that competitively bind to the OXTR, thereby blocking the binding of endogenous oxytocin and inhibiting its downstream signaling effects.[7] This blockade prevents the cascade leading to increased intracellular calcium, resulting in the relaxation of smooth muscle, most notably the myometrium.[7][9] This mechanism of action forms the basis for their clinical use as tocolytics to suppress preterm labor.[10]

Several peptide and non-peptide oxytocin antagonists have been developed and characterized. These compounds vary in their potency, selectivity for the OXTR over the structurally related vasopressin receptors (V1a, V1b, V2), and pharmacokinetic properties.[11][12]

Quantitative Data for Oxytocin Antagonists

The potency of oxytocin antagonists is typically quantified by their binding affinity (Ki) or their functional inhibitory concentration (IC50 or pA2). The following table summarizes key quantitative data for several well-characterized oxytocin antagonists.

CompoundTypeTarget Receptor(s)Binding Affinity (Ki) / Potency (IC50/pA2)SpeciesReference(s)
Atosiban PeptideOXTR, V1apA2 = 7.71 (OXTR, no Mg²⁺); pA2 = 6.14 (V1a)Human, Rat[13]
IC50 = 5 nM (vs. OT-induced Ca²⁺ increase)Myometrial cells[13]
Barusiban Non-peptideOXTRKi = 0.8 nMHuman (COS cells)[14][15]
Retosiban Non-peptideOXTRKi = 0.65 nMHuman[9][16]
Ki = 4.1 nMRat[9]
L-368,899 Non-peptideOXTRKi = 12.38 nMCoyote[10][17]
IC50 = 8.9 nM (rat uterus), 26 nM (human uterus)Rat, Human[18]
SSR-126768A Non-peptideOXTRKi = 0.44 nMRat, Human[19]
Ki = 0.50 nM (vs. OT-induced Ca²⁺ increase)Human uterine smooth muscle cells[19]

Key Experimental Protocols

The characterization of oxytocin antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the oxytocin receptor (e.g., from CHO-hOTR cells or uterine tissue).[20]

    • Radioligand (e.g., [³H]-Oxytocin or a radioiodinated antagonist).[20]

    • Test antagonist compound.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).[20]

    • Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).[20]

    • Unlabeled oxytocin for determining non-specific binding.[20]

    • 96-well filter plates (e.g., GF/C).[20]

    • Scintillation counter.[20]

  • Procedure:

    • Prepare serial dilutions of the test antagonist.

    • In a 96-well plate, add assay buffer, the test compound (or vehicle for total binding, or high concentration of unlabeled oxytocin for non-specific binding), the radioligand at a concentration near its Kd, and the cell membranes.[20]

    • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[20]

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.[20]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20]

    • Dry the filter plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.[20]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.[7]

Radioligand_Binding_Workflow A Prepare Serial Dilutions of Antagonist B Incubate Membranes, Radioligand, and Antagonist in 96-well plate A->B C Filter and Wash to Separate Bound and Free Radioligand B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 and Ki D->E

Caption: Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit oxytocin-induced increases in intracellular calcium concentration.

  • Materials:

    • Cells expressing the oxytocin receptor (e.g., human myometrial cells).[21]

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 or Cal-520).[21][22]

    • Oxytocin.

    • Test antagonist compound.

    • Fluorescence plate reader or microscope.

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.[7]

    • Stimulate the cells with a specific concentration of oxytocin.[7]

    • Immediately measure the change in fluorescence over time using a fluorescence plate reader or microscope.[7]

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the relative change in intracellular calcium concentration.[7]

    • Plot the percentage of inhibition of the oxytocin-induced calcium response against the log concentration of the antagonist.

    • Determine the IC50 value using non-linear regression.

Calcium_Assay_Workflow A Load Cells with Calcium-Sensitive Dye B Pre-incubate with Antagonist A->B C Stimulate with Oxytocin B->C D Measure Fluorescence Change C->D E Data Analysis: Determine IC50 D->E

Caption: Intracellular Calcium Mobilization Assay Workflow.
Uterine Contraction Assay

This ex vivo assay directly measures the ability of an antagonist to inhibit oxytocin-induced contractions of uterine tissue.

  • Materials:

    • Uterine tissue strips from a suitable animal model (e.g., rat).[9]

    • Organ bath system with physiological salt solution, aeration, and temperature control.

    • Isometric force transducer and data acquisition system.

    • Oxytocin.

    • Test antagonist compound.

  • Procedure:

    • Isolate uterine horns and cut them into longitudinal strips.

    • Mount the tissue strips in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Allow the tissue to equilibrate under a resting tension.

    • Induce contractions by adding a specific concentration of oxytocin to the bath.

    • Once stable contractions are achieved, add increasing concentrations of the test antagonist to the bath.

    • Record the changes in contractile force and frequency.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions before and after the addition of the antagonist.

    • Calculate the percentage of inhibition of the oxytocin-induced contraction.

    • Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 or pA2 value.

Clinical Applications and Future Directions

The primary clinical application of oxytocin antagonists is in the management of preterm labor. Atosiban is approved for this indication in many countries and has been shown to be effective in delaying delivery with a favorable side-effect profile compared to other tocolytics.[10][23]

Research is ongoing to explore the therapeutic potential of oxytocin antagonists in other conditions. For instance, antagonists that can cross the blood-brain barrier are being investigated for their potential role in modulating social behaviors and for the treatment of conditions such as premature ejaculation.[24] The development of new, more selective, and orally bioavailable oxytocin antagonists remains an active area of research with the potential to yield novel therapeutics for a range of conditions.[11][12]

References

The Discovery and Development of (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin: A Potent and Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

(d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin , a potent and selective antagonist of the oxytocin (B344502) receptor, stands as a significant milestone in the field of peptide pharmacology. This synthetic analog of the neurohypophyseal hormone oxytocin has been instrumental as a pharmacological tool for elucidating the diverse physiological roles of endogenous oxytocin. Its development was a key contribution from the laboratories of Maurice Manning and the late Wilbur H. Sawyer, pioneers in the structure-activity relationship studies of neurohypophyseal peptides.[1][2] This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this important research compound.

Discovery and Historical Context

The quest for potent and selective oxytocin antagonists was driven by the need for pharmacological tools to investigate the physiological and pathological roles of oxytocin and for potential therapeutic applications, such as the management of preterm labor. In the latter half of the 20th century, the laboratories of Maurice Manning and Wilbur H. Sawyer were at the forefront of designing and synthesizing analogs of oxytocin and vasopressin with modified structures to achieve desired pharmacological properties.

The synthesis and pharmacological characterization of (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin, also known by its chemical name β-Mercapto-β,β-cyclopentamethylenepropionyl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2, was a culmination of systematic structure-activity relationship studies. The key modifications from the native oxytocin structure include:

  • Substitution at position 1: The deamination of the N-terminal cysteine and its replacement with a β-mercapto-β,β-cyclopentamethylenepropionic acid (d(CH2)5) group. This modification was known to increase the duration of action and antagonistic potency of oxytocin analogs.[3]

  • Substitution at position 2: The replacement of tyrosine with O-methyltyrosine (Tyr(Me)). This modification was found to enhance antagonist activity.

  • Substitution at position 8: The replacement of leucine (B10760876) with ornithine (Orn). This substitution was a critical determinant of antagonist properties at the oxytocin receptor.

These combined modifications resulted in a highly potent and selective antagonist of the oxytocin receptor. A key publication from the Sawyer laboratory reported an in vivo pA2 value of 7.35 ± 0.08 for this compound, establishing it as one of the most potent oxytocin antagonists at the time.[1]

Physicochemical Properties and Structure

PropertyValue
Full Chemical Name β-Mercapto-β,β-cyclopentamethylenepropionyl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2
Abbreviation (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin; OVT
CAS Number 77327-45-8
Molecular Formula C48H74N12O12S2
Molecular Weight 1075.32 g/mol

Pharmacological Data

The primary mechanism of action of (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin is the competitive antagonism of the oxytocin receptor. Its high affinity and selectivity for the oxytocin receptor over the structurally related vasopressin receptors have made it a valuable tool in research.

ParameterValueSpecies/TissueAssay TypeReference
pA2 7.35 ± 0.08RatIn vivo uterine contraction[1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The development and characterization of (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin relied on established methodologies in peptide chemistry and pharmacology.

Solid-Phase Peptide Synthesis

The synthesis of (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin is achieved through solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield.[2]

General Protocol:

  • Resin Preparation: An appropriate solid support resin (e.g., Merrifield resin) is chosen and prepared for the attachment of the first amino acid.

  • Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain on the resin. Each coupling step is followed by a deprotection step to expose the N-terminus for the next coupling reaction.

  • Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin using a strong acid, such as hydrogen fluoride (B91410) (HF).

  • Cyclization: The linear peptide is then subjected to an oxidation reaction to form the disulfide bridge between the cysteine residues at positions 1 and 6, resulting in the characteristic cyclic structure of oxytocin analogs.

  • Purification: The crude peptide is purified using techniques such as preparative high-performance liquid chromatography (HPLC).

  • Characterization: The final product is characterized by analytical HPLC and mass spectrometry to confirm its purity and identity.

Resin Solid Support Resin Coupling_Deprotection Sequential Coupling and Deprotection of Amino Acids Resin->Coupling_Deprotection Cleavage Cleavage from Resin Coupling_Deprotection->Cleavage Cyclization Oxidative Cyclization Cleavage->Cyclization Purification HPLC Purification Cyclization->Purification Characterization Characterization (HPLC, Mass Spec) Purification->Characterization

Solid-Phase Synthesis Workflow

In Vitro Rat Uterus Assay for Antagonist Potency (pA2 Determination)

The antagonist potency of (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin is determined by its ability to inhibit the contractile response of isolated rat uterine tissue to oxytocin.

General Protocol:

  • Tissue Preparation: Uterine horns are isolated from female rats pre-treated with estrogen to sensitize the tissue to oxytocin. The tissue is suspended in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at a constant temperature and aerated.

  • Agonist Dose-Response Curve: A cumulative dose-response curve for oxytocin is established by adding increasing concentrations of oxytocin to the organ bath and recording the resulting isometric contractions.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin for a specific period.

  • Shifted Agonist Dose-Response Curve: A second cumulative dose-response curve for oxytocin is generated in the presence of the antagonist.

  • Data Analysis: The magnitude of the rightward shift in the oxytocin dose-response curve caused by the antagonist is used to calculate the pA2 value, a measure of the antagonist's potency.

cluster_0 Baseline cluster_1 Antagonist Incubation cluster_2 In Presence of Antagonist Oxytocin_Dose_1 Oxytocin (Dose 1) Contraction_1 Uterine Contraction Oxytocin_Dose_1->Contraction_1 Antagonist (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin Contraction_2 Inhibited Uterine Contraction Oxytocin_Dose_2 Oxytocin (Higher Dose) Oxytocin_Dose_2->Contraction_2

In Vitro Uterus Assay Workflow

Mechanism of Action and Signaling Pathway

(d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin exerts its effect by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR) of the Gq/11 family. By occupying the receptor binding site, it prevents the binding of endogenous oxytocin and thereby blocks the initiation of the downstream signaling cascade that leads to various physiological effects, including uterine contractions and social bonding behaviors.

The binding of oxytocin to its receptor normally activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The increased intracellular calcium concentration, along with the activation of PKC, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin blocks this entire signaling pathway at its inception.

Oxytocin Oxytocin OTR Oxytocin Receptor (Gq/11-coupled) Oxytocin->OTR Binds and Activates Antagonist (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin Antagonist->OTR Binds and Blocks PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from Intracellular Stores IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Oxytocin Receptor Signaling Blockade

Applications in Research

The high potency and selectivity of (d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin have made it an indispensable tool in a wide range of research areas:

  • Neuroscience: To investigate the role of oxytocin in social behavior, pair bonding, maternal behavior, anxiety, and learning and memory.

  • Reproductive Biology: To study the mechanisms of uterine contraction during parturition and the effects of oxytocin on the reproductive tract.

  • Cardiovascular Physiology: To explore the cardiovascular effects of oxytocin.

  • Metabolism: To understand the influence of oxytocin on food intake and energy balance.

Conclusion

(d(CH2)5,Tyr(Me)2,Orn8)-Oxytocin represents a landmark achievement in the field of peptide drug design. Its development by Manning and Sawyer provided researchers with a powerful tool to dissect the complex physiological actions of oxytocin. The knowledge gained from studies utilizing this antagonist has significantly advanced our understanding of the oxytocinergic system and continues to inform the development of new therapeutic agents targeting this important signaling pathway.

References

Barusiban's Receptor Selectivity Profile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the receptor selectivity profile of barusiban (B1609675), a potent and selective oxytocin (B344502) receptor antagonist. Designed for researchers, scientists, and professionals in drug development, this document details barusiban's binding affinities and functional potencies at the human oxytocin receptor (OTR) in comparison to human vasopressin receptors (V1a, V1b, and V2).

Executive Summary

Quantitative Selectivity Profile of Barusiban

The selectivity of barusiban is quantified through in vitro binding affinity and functional potency assays. The following tables summarize the available data for human receptors.

Binding Affinity (Ki)

Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

ReceptorCell LineRadioligandBarusiban Ki (nM)Reference
Oxytocin (OTR)COS-7[³H]Oxytocin0.8[2]
Vasopressin V1aNot SpecifiedNot Specified~240*[1]
Vasopressin V1bData Not AvailableData Not AvailableData Not Available
Vasopressin V2Data Not AvailableData Not AvailableData Not Available

*Note: This value is estimated based on the reported 300-fold lower affinity of barusiban for the V1a receptor compared to the oxytocin receptor.[1]

Functional Potency (IC50/pA2)

Functional potency measures the concentration of an antagonist required to inhibit a specific cellular response mediated by the receptor. It can be expressed as the half-maximal inhibitory concentration (IC50) or as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

ReceptorAssay TypeMeasured EffectBarusiban PotencyReference
Oxytocin (OTR)Inhibition of OT-induced contractionsUterine Contractions3-4 times more potent than atosiban (B549348)[3]
Vasopressin V1aData Not AvailableData Not AvailableData Not Available
Vasopressin V1bData Not AvailableData Not AvailableData Not Available
Vasopressin V2Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The determination of barusiban's selectivity profile relies on established in vitro pharmacological assays. The following sections describe the general methodologies for the key experiments.

Radioligand Displacement Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of barusiban for the human oxytocin and vasopressin receptors.

General Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a selective radioligand for the target receptor (e.g., [³H]oxytocin for OTR, [³H]arginine-vasopressin for vasopressin receptors).

    • Add increasing concentrations of barusiban to the wells to compete with the radioligand for receptor binding.

    • Incubate the mixture at a specific temperature for a set duration to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the barusiban concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Separation & Quantification cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293, CHO) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension incubation Incubation: Membranes + Radioligand + Barusiban resuspension->incubation filtration Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50_determination IC50 Determination scintillation->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff) ic50_determination->ki_calculation

Radioligand Displacement Binding Assay Workflow

Functional Assays

Functional assays measure the ability of an antagonist to block the cellular response triggered by an agonist. The choice of assay depends on the signaling pathway of the receptor.

This assay is used for Gq/11-coupled receptors like OTR and V1a/V1b receptors, which signal through an increase in intracellular calcium.

Objective: To determine the functional potency of barusiban in blocking agonist-induced calcium release.

General Protocol:

  • Cell Preparation:

    • Seed cells expressing the receptor of interest in a multi-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of barusiban.

    • Stimulate the cells with a fixed concentration of the natural agonist (oxytocin or vasopressin).

    • Measure the fluorescence intensity over time using a fluorometric plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Plot the agonist-induced change in fluorescence against the logarithm of the barusiban concentration.

    • Determine the IC50 value from the resulting dose-response curve.

As an alternative or confirmatory assay for Gq/11-coupled receptors, the accumulation of inositol (B14025) phosphates (IPs), downstream products of phospholipase C activation, can be measured.

Objective: To determine the functional potency of barusiban in blocking agonist-induced IP accumulation.

General Protocol:

  • Cell Preparation and Labeling:

    • Culture cells expressing the receptor of interest.

    • Label the cells by incubating them with [³H]myo-inositol, which is incorporated into the cell membrane phospholipids.

  • Assay:

    • Pre-incubate the cells with varying concentrations of barusiban in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate (IP1).

    • Stimulate the cells with the agonist.

  • Extraction and Quantification:

    • Lyse the cells and extract the inositol phosphates.

    • Separate the [³H]IPs using ion-exchange chromatography.

    • Quantify the amount of radioactivity in the IP fractions.

  • Data Analysis:

    • Plot the amount of [³H]IP accumulation against the logarithm of the barusiban concentration to determine the IC50 value.

Signaling Pathways

Oxytocin and vasopressin receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades upon ligand binding.

Oxytocin and Vasopressin V1a/V1b Receptor Signaling

The OTR, V1a, and V1b receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, including smooth muscle contraction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor OTR, V1aR, V1bR g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc PKC dag->pkc ca2_release Ca²⁺ Release er->ca2_release response Cellular Response (e.g., Contraction) ca2_release->response pkc->response

Gq/11-Coupled Receptor Signaling Pathway

Vasopressin V2 Receptor Signaling

The V2 receptor is predominantly coupled to Gs proteins. Upon activation, the Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates various downstream targets, leading to cellular responses such as the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor V2R g_protein Gs receptor->g_protein ac Adenylyl Cyclase g_protein->ac atp ATP ac->atp catalyzes camp cAMP atp->camp pka PKA camp->pka response Cellular Response (e.g., Aquaporin Insertion) pka->response

Gs-Coupled Receptor Signaling Pathway

Conclusion

The available data robustly demonstrate that barusiban is a highly selective antagonist for the human oxytocin receptor with significantly lower affinity for the vasopressin V1a receptor. This selectivity profile suggests that barusiban's therapeutic actions are primarily mediated through the inhibition of oxytocin-driven physiological processes. Further research to fully characterize the binding and functional activity of barusiban at the V1b and V2 vasopressin receptors would provide a more complete understanding of its pharmacological profile. The experimental methodologies and signaling pathway information provided in this guide offer a foundational resource for researchers in the field of oxytocin and vasopressin pharmacology.

References

Pharmacokinetics of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the (Atosiban)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin, commonly known as Atosiban (B549348), is a synthetic peptide analogue of oxytocin (B344502).[1][2][3] It functions as a competitive antagonist at the oxytocin receptor, leading to its clinical use as a tocolytic agent to delay imminent preterm labor.[1][3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics of Atosiban, including detailed quantitative data, experimental protocols, and visualizations of its mechanism of action and analytical workflows. Atosiban's pharmacokinetic profile is characterized by a rapid onset of action, a relatively short half-life, and a distribution primarily confined to the extracellular fluid.[6] Its unique mechanism of action involves biased agonism, where it antagonizes the Gq-mediated pathway to reduce uterine contractions while simultaneously agonizing the Gi-mediated pathway.[1][2][5]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Atosiban have been characterized in both healthy non-pregnant subjects and pregnant women experiencing preterm labor. The data is summarized in the tables below for clear comparison.

Table 1: Pharmacokinetic Parameters of Atosiban in Pregnant Women with Preterm Labor
ParameterMean Value (± SD) or RangeReference
Steady-State Plasma Concentration (Css)442 ± 73 ng/mL (range: 298 to 533 ng/mL)[6][7][8][9]
Time to Reach CssWithin 1 hour[6][7][8][9]
Initial Half-Life (tα)13 ± 3 minutes (0.21 ± 0.01 hours)[6][7]
Terminal Half-Life (tβ)102 ± 18 minutes (1.7 ± 0.3 hours)[6][7]
Effective Half-Life18 ± 3 minutes[6]
Plasma Clearance42 L/hr (41.8 L/h)[1][2][6]
Volume of Distribution (Vd)~18 L (consistent with extracellular fluid)[6]
Maternal/Fetal Concentration Ratio0.12[1][2]
Plasma Protein Binding46-48%[2][9]
Table 2: Pharmacokinetic Parameters of Atosiban in Healthy Non-Pregnant Volunteers
ParameterValue (± SD)Reference
Clearance23.5 ± 7.6 L/h[10]
Volume of Distribution (Vd)13.1 ± 3.8 L[10]
Biological Half-Life39.0 ± 4.1 minutes[10]
Plasma Protein Binding33.5%[10]
Red Blood Cell Binding13%[10]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of Atosiban.

Clinical Pharmacokinetic Study in Pregnant Women
  • Objective: To evaluate the pharmacokinetics of intravenously infused Atosiban in pregnant patients with preterm uterine contractions.[6]

  • Study Population: Eight pregnant patients experiencing at least six uterine contractions per hour.[6]

  • Dosing Regimen: Intravenous infusion of Atosiban at a rate of 300 µ g/min for 6 to 12 hours.[6]

  • Sampling: Plasma samples were collected to measure Atosiban concentrations.[6]

  • Analytical Method: Atosiban concentrations in plasma were determined using a specific radioimmunoassay (RIA) procedure.[6]

  • Pharmacodynamic Assessment: Uterine contraction rate was monitored using external tocodynamometry for 1 hour before and during the infusion.[6]

Pharmacokinetic Study in Healthy Volunteers
  • Objective: To determine the pharmacokinetic properties of Atosiban in healthy, non-smoking adults.[10]

  • Study Population: Eight healthy volunteers (three male, five female).[10]

  • Dosing Regimen: A single intravenous bolus dose of 5 µmol of Atosiban.[10]

  • Sampling: Blood samples were collected at intervals over a 240-minute period.[10]

  • Analytical Method: Plasma concentrations of Atosiban were measured using a specific radioimmunoassay (RIA) following prior extraction.[10]

  • Plasma Binding Analysis: The binding of 125I-Tyr10-antocin (a radiolabeled form of Atosiban) to plasma proteins and red blood cells was estimated using polyethyleneglycol precipitation.[10]

Bioanalytical Method for Atosiban Quantification in Rat Plasma
  • Objective: To develop and validate a method for the quantitative determination of Atosiban in rat plasma for kinetic studies.[11]

  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Sample Preparation: Solid-phase extraction (SPE) was used to extract Atosiban and the internal standard (Eptifibatide) from plasma.[11]

  • Chromatography: Separation was achieved using an ACE C18 5 µm 50 mm x 4.6 mm column with gradient elution.[11]

  • Mass Spectrometry: Detection was performed using a TSQ Quantum ultra AM mass spectrometer.[11]

  • Lower Limit of Quantification (LLOQ): 0.01 µg/mL using a 100 µL plasma sample.[11]

Signaling Pathways and Experimental Workflows

Atosiban's Biased Agonism at the Oxytocin Receptor

Atosiban exhibits biased agonism at the oxytocin receptor, meaning it differentially affects downstream signaling pathways. It acts as an antagonist of the Gq-protein coupled pathway, which is responsible for uterine contractions, while simultaneously acting as an agonist of the Gi-protein coupled pathway.[1][2][5]

cluster_membrane Cell Membrane cluster_gq Gq Pathway (Antagonized by Atosiban) cluster_gi Gi Pathway (Agonized by Atosiban) OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates Gi Gαi OTR->Gi Activates Atosiban Atosiban Atosiban->OTR Binds Atosiban->Gq Inhibits Atosiban->Gi Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Contraction Uterine Contraction Ca_release->Contraction AC Adenylyl Cyclase Gi->AC NFkB NF-κB Activation Gi->NFkB cAMP ↓ cAMP AC->cAMP ProInflammatory Pro-inflammatory Effects NFkB->ProInflammatory

Caption: Atosiban's biased agonism at the oxytocin receptor.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Atosiban.

cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Dosing Atosiban Administration (IV Bolus or Infusion) Sampling Blood Sample Collection (Timed Intervals) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Solid-Phase Extraction (SPE) of Atosiban from Plasma Processing->Extraction Analysis LC-MS/MS or RIA Analysis Extraction->Analysis Quantification Quantification of Atosiban Concentration Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental or Compartmental Analysis) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (t½, CL, Vd) PK_Modeling->Parameter_Calc

Caption: Workflow for Atosiban pharmacokinetic analysis.

References

The Biological Activity of FE 200440 (Barusiban): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FE 200440, also known as barusiban (B1609675), is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Developed by Ferring Pharmaceuticals, it was investigated as a potential tocolytic agent for the management of preterm labor.[1][3] This technical guide provides a comprehensive overview of the biological activity of FE 200440, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.

Mechanism of Action

FE 200440 exerts its biological effect by competitively binding to the oxytocin receptor, thereby preventing the binding of endogenous oxytocin.[4] The activation of the oxytocin receptor, a G-protein coupled receptor, primarily initiates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (IP3) signaling cascade.[3] This pathway leads to an increase in intracellular calcium concentrations, ultimately resulting in myometrial contractions.[3] By blocking this pathway, FE 200440 effectively inhibits oxytocin-induced uterine contractions.[4]

Signaling Pathway of the Oxytocin Receptor

The following diagram illustrates the signaling cascade initiated by oxytocin binding to its receptor, which is inhibited by FE 200440.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds & Activates FE200440 FE 200440 (Barusiban) FE200440->OTR Binds & Inhibits Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Opens Ca2+ channels Ca2_cyto Ca2+ SR->Ca2_cyto Release Ca2_SR Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Myometrial Contraction pMLC->Contraction Leads to

Caption: Oxytocin Receptor Signaling Pathway Leading to Myometrial Contraction.

Quantitative Data

The biological activity of FE 200440 has been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency
ParameterSpecies/TissueValueReference(s)
Ki (Inhibition Constant) COS cells expressing human oxytocin receptor0.8 nM[4]
pA2 Human preterm myometrium9.76[5]
pA2 Human term myometrium9.89[5]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Efficacy in Cynomolgus Monkeys
Study TypeDosingEffect on Oxytocin-Induced Uterine ContractionsDuration of ActionReference(s)
Short-term Intravenous bolus or infusion96-98% inhibition of intrauterine pressure>13-15 hours[6][7]
Long-term Continuous intravenous infusion (150 µg/kg/h)Effectively suppressed oxytocin-induced contractions and prevented early deliveryMaintained low intrauterine pressure near the end of pregnancy[8][9]

Experimental Protocols

In Vitro Human Myometrial Contractility Assay

This protocol is a standard method for assessing the effect of compounds on uterine muscle contractions.

Objective: To determine the inhibitory effect of FE 200440 on oxytocin-induced contractions of human myometrial tissue.

Methodology:

  • Tissue Acquisition: Myometrial biopsies are obtained with informed consent from women undergoing Cesarean sections.[10]

  • Tissue Preparation: The tissue is immediately placed in a physiological salt solution. Fine strips of myometrium are dissected and mounted in organ baths.[10]

  • Experimental Setup: The myometrial strips are attached to force transducers to measure contractility. The organ baths are superfused with a physiological saline solution maintained at 37°C.[10]

  • Induction of Contractions: Stable, submaximal uterine contractions are induced by the administration of oxytocin.[11]

  • Antagonist Administration: Concentration-response curves are generated by adding increasing concentrations of FE 200440 to the organ baths.[5]

  • Data Analysis: The inhibitory effects of FE 200440 on the force and frequency of contractions are recorded and analyzed to determine parameters such as the pA2 value.[5]

Myometrial_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Obtain Human Myometrial Biopsy B Dissect into Fine Strips A->B C Mount Strips in Organ Baths B->C D Induce Contractions with Oxytocin C->D E Administer Increasing Concentrations of FE 200440 D->E F Record Contractile Force and Frequency E->F G Generate Concentration- Response Curves F->G H Calculate pA2 Value G->H

Caption: Workflow for In Vitro Human Myometrial Contractility Assay.

In Vivo Cynomolgus Monkey Model of Preterm Labor

This animal model was used to evaluate the efficacy and pharmacokinetics of FE 200440.

Objective: To assess the tocolytic effects of FE 200440 in a primate model of oxytocin-induced preterm labor.

Methodology:

  • Animal Model: Pregnant cynomolgus monkeys are instrumented for telemetric recording of intrauterine pressure.[6][7]

  • Induction of Preterm Labor: Preterm labor-like uterine contractions are induced by a continuous intravenous infusion of oxytocin.[6][7]

  • Drug Administration: FE 200440 is administered as either an intravenous bolus or a continuous infusion.[6][7]

  • Monitoring: Intrauterine pressure is continuously monitored to assess the inhibitory effect of FE 200440 on uterine contractions.[6][7]

  • Data Analysis: The efficacy is determined by the percentage of inhibition of intrauterine pressure, and the duration of action is recorded.[6][7] For long-term studies, the ability to prevent oxytocin-induced early delivery is the primary endpoint.[8][9]

Monkey_Model_Workflow cluster_setup Model Setup cluster_procedure Experimental Procedure cluster_outcome Outcome Measures A Instrument Pregnant Cynomolgus Monkey for IUP Monitoring B Induce Uterine Contractions with IV Oxytocin Infusion A->B C Administer FE 200440 (IV Bolus or Infusion) B->C D Continuously Record Intrauterine Pressure (IUP) C->D E Analyze % Inhibition of IUP D->E F Determine Duration of Action D->F G Assess Prevention of Preterm Delivery (Long-term studies) D->G

Caption: Workflow for In Vivo Cynomolgus Monkey Preterm Labor Model.

Clinical Development

A Phase II clinical trial (NCT00209326) was conducted to assess the efficacy of FE 200440 (barusiban) in stopping preterm labor.[12][13] In this randomized, double-blind, placebo-controlled study, a single intravenous bolus of barusiban was not found to be more effective than placebo in stopping preterm labor in pregnant women at a late gestational age.[12][13]

Conclusion

FE 200440 (barusiban) is a highly potent and selective oxytocin receptor antagonist with demonstrated efficacy in in vitro and in vivo preclinical models of preterm labor. While it showed promise in preclinical studies, it did not demonstrate a statistically significant effect over placebo in a Phase II clinical trial.[12][13] Despite this, the data gathered on FE 200440 provides valuable insights into the role of the oxytocin system in parturition and the potential for oxytocin receptor antagonists as tocolytic agents. Further research may explore different dosing regimens or patient populations for this class of compounds.

References

An In-depth Technical Guide to (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin: A Potent Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77327-45-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxytocin (B344502) receptor antagonist (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin, also known as [Pmp¹, Tyr(OMe)², Orn⁸]-Vasotocin. This synthetic peptide analog has been instrumental as a pharmacological tool in elucidating the diverse physiological roles of the oxytocin system. This document details its biochemical properties, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams are provided to illustrate signaling pathways and experimental workflows.

Core Compound Properties

(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin is a potent and selective antagonist of the oxytocin receptor (OTR). Its structure is a modification of the endogenous hormone oxytocin, designed to enhance its affinity for the OTR while blocking the receptor's activation.

PropertyValue
CAS Number 77327-45-8
Molecular Formula C₄₈H₇₄N₁₂O₁₂S₂
Molecular Weight 1075.32 g/mol
Sequence β-Mercapto-β,β-cyclopentamethylene-propionyl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bond)
Synonyms [Pmp¹, Tyr(OMe)², Orn⁸]-Vasotocin
Primary Activity Oxytocin Receptor Antagonist

Mechanism of Action and Signaling Pathway

(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin exerts its effects by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of the endogenous agonist, oxytocin. The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of Protein Kinase C (PKC), leads to a cascade of downstream events, including smooth muscle contraction. By blocking the initial binding of oxytocin, (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin inhibits this entire signaling cascade.

Oxytocin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates Oxytocin Oxytocin Oxytocin->OTR Antagonist (d(CH2)5¹,Tyr(Me)²,Orn8)-Oxytocin Antagonist->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates PKC->Contraction Stimulates

Caption: Oxytocin Receptor Signaling Pathway and Antagonist Inhibition.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin and its closely related analogs, providing insights into its receptor affinity, potency, and selectivity.

Table 1: Receptor Binding Affinity and Antagonist Potency

Compound/AnalogReceptorAssay TypeValueReference Tissue/Cell Line
(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin OxytocinFunctional Antagonism (pA₂)7.35 ± 0.08Rat Uterus
¹²⁵I-d(CH₂)₅[Tyr(Me)²,Thr⁴,Tyr-NH₂⁹]OVT (Iodinated Analog)OxytocinRadioligand Binding (Kd)0.03 - 0.06 nMRat Uterus, Hippocampus
(d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin (Related Analog)OxytocinCalcium Mobilization (IC₅₀)30 nMIn vitro
(d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin (Related Analog)Vasopressin V₁ₐCalcium Mobilization (IC₅₀)5 nMIn vitro

Table 2: Selectivity Profile

Compound/AnalogReceptor Selectivity
¹²⁵I-d(CH₂)₅[Tyr(Me)²,Thr⁴,Tyr-NH₂⁹]OVTConsiderably lower affinity for rat vascular V₁ and renal V₂ vasopressin receptors.
(d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin and related analogsGenerally show higher potency as oxytocin antagonists than as vasopressin antagonists.

Experimental Protocols

This section provides an overview of the methodologies used to characterize (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin and similar compounds.

Solid-Phase Peptide Synthesis

The synthesis of (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Workflow:

  • Resin Preparation: An appropriate resin, such as a Rink amide resin, is used as the solid support.

  • Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain. Each cycle involves:

    • Fmoc deprotection to expose the N-terminal amine.

    • Activation and coupling of the next Fmoc-protected amino acid.

  • Cyclization: After assembly of the linear peptide, on-resin cyclization is performed to form the disulfide bridge between the cysteine and the mercaptopropionyl group.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

SPPS_Workflow Resin Start with Resin Support Coupling Sequential Fmoc-Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Repeat Cyclization On-Resin Cyclization Coupling->Cyclization Deprotection->Coupling Cleavage Cleavage from Resin & Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity (Kd) and density (Bmax) of the antagonist for the oxytocin receptor.

Protocol Outline:

  • Membrane Preparation: Tissues or cells expressing the oxytocin receptor (e.g., rat uterus, recombinant cell lines) are homogenized, and the membrane fraction is isolated by centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled oxytocin receptor ligand (e.g., [³H]oxytocin or an iodinated antagonist analog) and varying concentrations of the unlabeled competitor, (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Uterine Contraction)

This assay assesses the antagonist's ability to inhibit oxytocin-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: Uterine strips are isolated from estrogen-primed female rats and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist Response: A cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin for a defined period.

  • Challenge with Agonist: The concentration-response curve to oxytocin is repeated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the oxytocin concentration-response curve is used to calculate the pA₂, a measure of the antagonist's potency.

In Vivo Animal Models

Various animal models are used to evaluate the in vivo efficacy of oxytocin antagonists.

Example: Inhibition of Non-Contact Penile Erections in Male Rats [1]

  • Animals: Adult male rats.

  • Procedure:

    • Rats are placed in the presence of an inaccessible receptive female.

    • The number of non-contact penile erection episodes is observed and recorded over a set period (e.g., 80 minutes).

    • (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin is administered intracerebroventricularly at various doses (e.g., 0.1, 0.5, and 1 µg) prior to the observation period.[1]

  • Endpoint: A dose-dependent reduction in the number of non-contact penile erections indicates central oxytocin receptor antagonism.[1]

Summary and Future Directions

(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin is a well-characterized, potent, and selective oxytocin receptor antagonist. Its utility as a research tool has been pivotal in understanding the physiological and behavioral effects mediated by the oxytocin system. The quantitative data on its binding affinity and antagonist potency, combined with detailed in vitro and in vivo experimental protocols, provide a solid foundation for its use in further research.

Future research could focus on detailed pharmacokinetic and pharmacodynamic profiling to better understand its in vivo disposition and duration of action. Furthermore, its use in more complex animal models of behavior and disease will continue to unravel the intricate roles of oxytocin in the central nervous system and peripheral tissues. The development of analogs with improved pharmacokinetic properties based on the structure of (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin could lead to novel therapeutic agents for conditions where the oxytocin system is dysregulated.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Carbetocin, a Long-Acting Oxytocin Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound specified, (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin, is recognized as a potent oxytocin (B344502) receptor antagonist[1][2][3]. However, the context of in vivo experimental protocols for drug development professionals and researchers strongly suggests an interest in an oxytocin agonist. Given the structural similarities and the extensive body of research available, these application notes will focus on Carbetocin (B549339) , a long-acting synthetic oxytocin receptor agonist[4][5][6]. Carbetocin is clinically used to prevent postpartum hemorrhage and is a subject of ongoing research for its potential behavioral effects.

Introduction

Carbetocin is a synthetic analogue of oxytocin with a longer half-life, making it a valuable tool for in vivo studies where sustained oxytocinergic activity is desired[4][7]. Like oxytocin, carbetocin selectively binds to oxytocin receptors, which are G-protein coupled receptors, primarily found on the smooth muscle of the uterus[4][5][6]. Activation of these receptors initiates a signaling cascade that leads to increased intracellular calcium, resulting in smooth muscle contraction[4]. These protocols are designed to guide researchers in the in vivo evaluation of carbetocin's pharmacokinetic profile, cardiovascular effects, and its influence on social behavior.

Signaling Pathway of Carbetocin

Carbetocin exerts its effects by binding to and activating oxytocin receptors. This binding triggers a G-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of calcium ions into the cytoplasm. The increased intracellular calcium concentration leads to the contraction of uterine smooth muscle.

Carbetocin_Signaling_Pathway Carbetocin Signaling Pathway Carbetocin Carbetocin OTR Oxytocin Receptor (G-protein coupled) Carbetocin->OTR Binds to G_protein Gq/11 protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: Carbetocin signaling pathway in uterine smooth muscle cells.

In Vivo Experimental Protocols

Pharmacokinetic Analysis

This protocol is designed to determine the pharmacokinetic parameters of carbetocin following intravenous (IV) and intramuscular (IM) administration.

Experimental Workflow:

Pharmacokinetic_Workflow Pharmacokinetic Analysis Workflow Animal_Prep Animal Preparation (e.g., Cannulation) Drug_Admin Carbetocin Administration (IV or IM) Animal_Prep->Drug_Admin Blood_Sampling Serial Blood Sampling (pre-defined time points) Drug_Admin->Blood_Sampling Plasma_Sep Plasma Separation Blood_Sampling->Plasma_Sep Sample_Analysis Sample Analysis (e.g., LC-MS/MS) Plasma_Sep->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental) Sample_Analysis->PK_Modeling

Caption: Workflow for pharmacokinetic analysis of carbetocin.

Methodology:

  • Animal Model: Healthy, non-pregnant female subjects (human studies) or female animals (e.g., rats, cows, gilts) of appropriate age and weight.

  • Drug Administration:

    • Intravenous (IV): Administer a single bolus dose of carbetocin.

    • Intramuscular (IM): Administer a single injection into a suitable muscle mass.

  • Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify carbetocin concentrations in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay[8].

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis. Key parameters include:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F) for IM administration (calculated as (AUC_IM / AUC_IV) * (Dose_IV / Dose_IM))

Quantitative Data Summary (Human Studies):

ParameterIntravenous (IV) AdministrationIntramuscular (IM) AdministrationReference(s)
Dose 0.4 mg / 0.8 mg0.4 mg / 0.8 mg[9][10]
Distribution Half-life 5.5 ± 1.6 min (0.4 mg) 6.1 ± 1.2 min (0.8 mg)-[9][10]
Elimination Half-life 41 ± 11.9 min (0.4 mg) 42.7 ± 10.6 min (0.8 mg)55 minutes[9][10][11]
Tmax -< 30 minutes[9][10]
Bioavailability -~80%[9][10]
Renal Elimination ~0.7% of dose-[9][10]
Cardiovascular Safety Assessment

This protocol outlines the in vivo assessment of the cardiovascular effects of carbetocin.

Experimental Workflow:

Cardiovascular_Workflow Cardiovascular Safety Assessment Workflow Subject_Prep Subject Preparation (e.g., Anesthesia, Monitoring) Baseline Baseline Measurements (HR, BP, ECG) Subject_Prep->Baseline Drug_Admin Carbetocin Administration (IV Bolus) Baseline->Drug_Admin Post_Admin_Monitoring Post-Administration Monitoring (Continuous or at time points) Drug_Admin->Post_Admin_Monitoring Data_Analysis Data Analysis (Comparison to baseline) Post_Admin_Monitoring->Data_Analysis

Caption: Workflow for cardiovascular safety assessment of carbetocin.

Methodology:

  • Animal/Human Model: Healthy subjects undergoing a procedure where carbetocin might be used (e.g., elective cesarean section) or appropriate animal models.

  • Instrumentation: Equip subjects with non-invasive or invasive monitoring for:

    • Heart Rate (HR)

    • Mean Arterial Blood Pressure (MAP)

    • Electrocardiogram (ECG) for ST segment and QT interval analysis

    • Oxygen Saturation (SaO2)

  • Baseline Measurements: Record all cardiovascular parameters before drug administration to establish a stable baseline.

  • Drug Administration: Administer a single IV bolus of carbetocin.

  • Post-Administration Monitoring: Record cardiovascular parameters at specified time points (e.g., 1, 5, 20, and 60 minutes) after drug administration[12][13].

  • Data Analysis: Compare post-administration measurements to baseline values to identify any significant changes in cardiovascular parameters.

Quantitative Data Summary (Human Studies):

ParameterCarbetocin (100 µg IV)Oxytocin (8.3 µg IV)ObservationsReference(s)
Heart Rate (HR) No significant changeTransient decrease at 1 minCarbetocin has a more stable chronotropic profile.[12][13]
Blood Pressure Hypotensive effectHypotensive effectBoth drugs have similar vasodilatory and hypotensive effects. Carbetocin may have a more persistent hypotensive effect.[12][13]
ECG ST Index No significant changeNo significant changeNeither drug showed signs of myocardial ischemia.[12][13][14]
Vasopressor Use Higher aggregate useLower aggregate useMay be required to counteract the hypotensive effects, potentially more so with carbetocin.[12][13]
Assessment of Social and Behavioral Effects

This protocol provides a framework for investigating the effects of carbetocin on social and anxiety-like behaviors in animal models.

Experimental Workflow:

Behavioral_Workflow Behavioral Assessment Workflow Animal_Acclimation Animal Acclimation to Housing and Handling Drug_Admin Carbetocin or Vehicle Administration (e.g., IP, ICV) Animal_Acclimation->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Open Field, Social Interaction) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated or Manual Scoring) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for assessing behavioral effects of carbetocin.

Methodology:

  • Animal Model: Male rodents (e.g., Wistar rats, C57BL/6J mice) are commonly used.

  • Drug Administration:

    • Intraperitoneal (IP): For assessing systemic effects.

    • Intracerebroventricular (ICV): For direct central nervous system effects[15].

  • Behavioral Paradigms:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior. An increase in horizontal activity can indicate anxiolytic-like effects[16][17].

    • Social Interaction Test: To evaluate sociability by measuring the time spent interacting with a novel conspecific.

    • Elevated Plus Maze: To further assess anxiety-like behavior.

  • Procedure:

    • Acclimate animals to the testing room and apparatus.

    • Administer carbetocin or vehicle control.

    • After a specified pre-treatment time (e.g., 30-60 minutes), place the animal in the testing apparatus.

    • Record and score behaviors for a defined period.

  • Data Analysis: Compare behavioral parameters between the carbetocin-treated and vehicle-treated groups using appropriate statistical tests.

Quantitative Data Summary (Animal Studies):

Animal ModelDose and RouteBehavioral TestKey FindingsReference(s)
Holstein Steers 50 or 200 nmol (ICV)Social and maintenance behaviorDid not facilitate social behavior among familiar steers; induced a sedative effect (increased lying).[15]
Wistar Rats 0.1-3.0 mg/kg (IP)Open Field TestIncreased horizontal activity, suggesting an anxiolytic-like effect. Did not increase grooming behavior seen with oxytocin.[16][17]
C57BL/6J Mice 6.4 mg/kg (IP)Anxiety, depression, and social deficit models (morphine-abstinent)Attenuated negative emotional consequences of opioid withdrawal. Prevented stress-induced reinstatement of morphine-seeking.[18]
Mice 0.64 mg/kg (IP)Ethanol-induced behavioral sensitizationPrevented the expression of ethanol-induced behavioral sensitization and reduced ethanol (B145695) consumption.[19]

Conclusion

These protocols provide a comprehensive framework for the in vivo evaluation of carbetocin. The data presented in the summary tables offer a comparative basis for experimental design and interpretation of results. Researchers should adapt these protocols to their specific experimental questions and animal models, ensuring adherence to ethical guidelines for animal research. The distinct pharmacokinetic profile and behavioral effects of carbetocin compared to native oxytocin underscore its utility in elucidating the roles of the oxytocinergic system in physiology and behavior.

References

Application Notes and Protocols for the Use of Barusiban in Preterm Labor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barusiban (B1609675) is a potent and selective oxytocin (B344502) receptor (OTR) antagonist that has been investigated for its potential as a tocolytic agent in the management of preterm labor.[1][2] Unlike the first-generation OTR antagonist Atosiban (B549348), which also exhibits affinity for the vasopressin V1a receptor, Barusiban demonstrates high selectivity for the oxytocin receptor.[3][4] This selectivity, combined with its higher potency and longer duration of action compared to Atosiban, makes Barusiban a valuable tool for research into the role of the oxytocin system in parturition and for the development of novel tocolytic therapies.[1][5]

These application notes provide an overview of Barusiban's mechanism of action, summarize key quantitative data, and offer detailed protocols for its use in common preclinical research models of preterm labor.

Mechanism of Action

Barusiban functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR) predominantly expressed on myometrial cells of the uterus.[6] Oxytocin binding to its receptor typically initiates a signaling cascade that leads to uterine contractions. This process involves the activation of the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, which culminates in an increase in intracellular calcium levels and subsequent myometrial contraction.[3][7] Oxytocin signaling also contributes to the production of prostaglandins, which further potentiate uterine contractions.[8][9] By blocking the binding of oxytocin to its receptor, Barusiban effectively inhibits this entire downstream signaling cascade, leading to uterine relaxation.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Gq->PLC Activates Oxytocin Oxytocin Oxytocin->OTR Binds Barusiban Barusiban Barusiban->OTR Blocks Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Phosphorylates

Figure 1: Barusiban's Mechanism of Action on the Oxytocin Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for Barusiban from various preclinical studies. This information is crucial for dose selection and for comparing its activity with other tocolytic agents.

Table 1: Receptor Binding and In Vitro Potency

ParameterSpecies/TissueValueReference
Ki (Binding Affinity) Human Oxytocin Receptor (COS cells)0.8 nM[6][10]
pA2 (Antagonist Potency) Human Preterm Myometrium9.76[11]
pA2 (Antagonist Potency) Human Term Myometrium9.89[11]

Table 2: In Vivo Efficacy in a Non-Human Primate Model (Cynomolgus Monkey)

ParameterDosageResultReference
Inhibition of Uterine Contractions IV Bolus96-98% inhibition[1]
Potency vs. Atosiban IV Bolus3-4 times more potent[1]
Duration of Action IV Bolus>13-15 hours[1]
Reversibility High-dose Oxytocin InfusionReversible within 1.5-2.5 hours[1]
Effect on Intrauterine Pressure (IUP) 150 µg/kg/h continuous IV infusionSignificantly lower IUP compared to controls[12]

Experimental Protocols

The following are detailed protocols for common preclinical experiments utilizing Barusiban to study preterm labor.

In Vitro Assessment of Uterine Contractility Using Isolated Myometrial Strips

This protocol is designed to assess the inhibitory effect of Barusiban on oxytocin-induced contractions in isolated uterine muscle tissue.

Materials:

  • Myometrial biopsies from pregnant subjects (human or animal models)

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • Oxytocin

  • Barusiban

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Protocol:

  • Tissue Preparation:

    • Obtain myometrial biopsies and immediately place them in chilled Krebs-Henseleit buffer.

    • Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approximately 2 mm x 10 mm).

    • Mount the strips vertically in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

    • Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

    • Wash out the KCl and allow the tissue to return to baseline.

  • Oxytocin-Induced Contractions:

    • Once a stable baseline is achieved, add a submaximal concentration of oxytocin (e.g., 10⁻⁸ M) to induce rhythmic contractions.

    • Allow the contractions to stabilize for 30-60 minutes.

  • Barusiban Administration:

    • Prepare a stock solution of Barusiban in an appropriate vehicle (e.g., sterile water or saline).

    • Add increasing concentrations of Barusiban to the organ bath in a cumulative manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M), allowing each concentration to exert its effect for a defined period (e.g., 20-30 minutes).

    • Record the frequency and amplitude of contractions at each concentration.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions before and after the addition of Barusiban.

    • Calculate the percentage inhibition of contraction for each concentration of Barusiban.

    • Construct a concentration-response curve and determine the IC₅₀ value for Barusiban.

cluster_workflow In Vitro Myometrial Strip Workflow Tissue Myometrial Biopsy Dissect Dissect Myometrial Strips Tissue->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate and Assess Viability Mount->Equilibrate Oxytocin Induce Contractions with Oxytocin Equilibrate->Oxytocin Barusiban Administer Increasing Concentrations of Barusiban Oxytocin->Barusiban Record Record Contraction Frequency and Amplitude Barusiban->Record Analyze Analyze Data (IC₅₀) Record->Analyze

Figure 2: Experimental Workflow for In Vitro Assessment of Barusiban.

In Vivo Assessment of Tocolytic Efficacy in a Non-Human Primate Model

This protocol describes the use of Barusiban to inhibit oxytocin-induced preterm labor in a pregnant non-human primate model, such as the cynomolgus monkey.[1][5]

Materials:

  • Pregnant cynomolgus monkeys in the third trimester of gestation

  • Surgically implanted telemetry system for monitoring intrauterine pressure (IUP) and electromyogram (EMG)

  • Oxytocin

  • Barusiban

  • Intravenous infusion pumps

  • Data acquisition system

Protocol:

  • Animal Preparation and Instrumentation:

    • Surgically implant a telemetry sensor for IUP into the amniotic cavity and biopotential sensors for EMG on the uterine surface of pregnant monkeys.

    • Allow for a post-operative recovery period of at least one week.

  • Induction of Preterm Labor-like Contractions:

    • Establish a baseline IUP and EMG recording for a control period.

    • Induce stable, submaximal uterine contractions by administering a continuous low-dose intravenous infusion of oxytocin.

  • Barusiban Administration (Short-term study):

    • Once stable oxytocin-induced contractions are achieved, administer Barusiban as an intravenous bolus (e.g., 50 or 150 µg/kg) or a continuous infusion.[10]

    • Continuously monitor IUP and EMG to assess the onset, magnitude, and duration of the inhibitory effect of Barusiban on uterine contractions.

  • Barusiban Administration (Long-term study):

    • To mimic a clinical scenario of treating preterm labor, administer a continuous intravenous infusion of Barusiban (e.g., 150 µg/kg/h) over an extended period (e.g., several days to weeks).[2][12]

    • Perform daily challenges with oxytocin infusions to assess the ongoing efficacy of Barusiban in suppressing uterine contractility.[2]

  • Data Analysis:

    • Quantify the reduction in IUP and EMG activity following Barusiban administration.

    • Determine the onset and duration of action of Barusiban.

    • In long-term studies, assess the ability of Barusiban to prolong gestation compared to a control group.

cluster_workflow In Vivo Primate Model Workflow Prepare Surgically Instrument Pregnant Primate Recover Post-operative Recovery Prepare->Recover Baseline Establish Baseline IUP/EMG Recover->Baseline Induce Induce Contractions with Oxytocin Infusion Baseline->Induce Administer Administer Barusiban (Bolus or Infusion) Induce->Administer Monitor Continuously Monitor IUP and EMG Administer->Monitor Analyze Analyze Tocolytic Efficacy Monitor->Analyze

Figure 3: Experimental Workflow for In Vivo Assessment of Barusiban.

Safety and Handling

Barusiban is a research compound and should be handled with appropriate laboratory safety precautions. For in vivo studies, all procedures should be approved and conducted in accordance with institutional and national guidelines for animal care and use.

Conclusion

Barusiban is a valuable research tool for investigating the pathophysiology of preterm labor and for the preclinical evaluation of novel tocolytic agents. Its high potency, selectivity, and long duration of action provide significant advantages in both in vitro and in vivo experimental models. The protocols outlined in these application notes provide a foundation for researchers to effectively utilize Barusiban in their studies. It is important to note that despite promising preclinical data, a clinical trial of Barusiban in women with threatened preterm labor at late gestational age did not demonstrate efficacy superior to placebo.[13] Further research is needed to fully understand the therapeutic potential of Barusiban in different patient populations and clinical scenarios.

References

Application Notes and Protocols for Ferrostatin-1 in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Topic: Initial searches for "FE 200440" indicate that this is a product number for isopropyl alcohol and not a bioactive compound for cell culture studies. It is highly likely that the intended compound was Ferrostatin-1 (Fer-1) , a well-characterized inhibitor of ferroptosis. These application notes and protocols are therefore provided for Ferrostatin-1.

Introduction to Ferrostatin-1

Ferrostatin-1 (Fer-1) is a potent and selective inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[1][2][3] It functions as a synthetic antioxidant that acts as a radical-trapping agent, preventing damage to membrane lipids and thereby inhibiting cell death.[2][3] Fer-1 is a valuable tool for studying the mechanisms of ferroptosis and its role in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[3][4][5]

Mechanism of Action

Ferrostatin-1's primary mechanism is the inhibition of lipid peroxidation.[4][6] It effectively scavenges lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[3][6] This action is independent of caspase-mediated apoptosis. The central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), which reduces toxic lipid hydroperoxides.[7][8] Inducers of ferroptosis, such as erastin (B1684096) and RSL3, either deplete glutathione (GSH), a necessary cofactor for GPX4, or directly inhibit GPX4.[9] Ferrostatin-1 acts downstream of these events to prevent the accumulation of lipid ROS.[10]

Data Presentation: In Vitro Efficacy of Ferrostatin-1

The effective concentration of Ferrostatin-1 can vary depending on the cell line and the specific experimental conditions. Below is a summary of reported effective concentrations.

Cell LineFerroptosis InducerEffective Concentration of Fer-1EffectReference
HT-1080 (Fibrosarcoma)ErastinEC50 = 60 nMInhibition of ferroptosis[1][2][11]
HT-1080Erastin0.5 µMInhibition of oxidative destruction of unsaturated fatty acids[11]
HT-22 (Mouse Hippocampal Neurons)Glutamate (5 mM)3-12 µMReduced cell death, inhibited ROS production[10][12][13]
K1 (Thyroid Cancer)RSL3 (0.1 µM)1 µMCell viability restored to control levels[7]
Healthy Medium Spiny NeuronsNot specified10 nM, 100 nM, 1 µMIncreased number of healthy neurons[5]
OligodendrocytesCystine deprivation100 nMFull protection from cell death[5]
Pfa-1 (Mouse Fibroblasts)RSL3EC50 = 45 ± 5 nMInhibition of ferroptosis[14]

Experimental Protocols

Preparation of Ferrostatin-1 Stock Solution

Proper preparation and storage of the Ferrostatin-1 stock solution are critical for maintaining its potency.

  • Reconstitution: Ferrostatin-1 is typically supplied as a lyophilized powder.[2] To prepare a stock solution (e.g., 10 mM or 15 mM), reconstitute the powder in anhydrous DMSO or ethanol (B145695).[1][2] For example, to make a 15 mM stock from 5 mg of powder (MW: 262.4 g/mol ), add 1.27 mL of DMSO.[2]

  • Solubility: Ferrostatin-1 is soluble in DMSO and ethanol at concentrations up to 100 mg/mL.[2]

  • Storage: Store the lyophilized powder at ambient temperature, desiccated, for up to 24 months.[2] Once reconstituted, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C for up to one month.[2]

General Protocol for In Vitro Ferroptosis Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of Ferrostatin-1 on induced ferroptosis.

  • Cell Seeding: Plate the cells of interest in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.[15] Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.[15]

  • Pre-treatment with Ferrostatin-1: Prepare a working solution of Ferrostatin-1 in complete cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentration of Ferrostatin-1. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Incubate the cells with Ferrostatin-1 for a predetermined time (e.g., 12-16 hours) before inducing ferroptosis.[12]

  • Induction of Ferroptosis: Prepare a working solution of a ferroptosis inducer (e.g., erastin or RSL3) in complete cell culture medium. Add the inducer to the wells already containing Ferrostatin-1. For control wells, add medium with the same concentration of the vehicle (e.g., DMSO) used for the inducer and/or Ferrostatin-1.[15]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[15]

  • Assessment of Cell Viability: Evaluate cell viability using a suitable assay, such as the MTT or CCK-8 assay.[7][15]

    • MTT Assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[7] Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at the appropriate wavelength.[7]

Protocol for Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay allows for the direct visualization and quantification of lipid peroxidation.

  • Cell Seeding and Treatment: Seed and treat the cells with the ferroptosis inducer and/or Ferrostatin-1 as described in the general protocol.

  • C11-BODIPY Staining: Following the treatment period, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[7]

  • Washing: Wash the cells twice with PBS to remove excess dye.[7]

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. In the presence of lipid peroxidation, the fluorescence of the C11-BODIPY probe shifts from red to green.

Mandatory Visualizations

Ferroptosis_Signaling_Pathway Ferroptosis Signaling Pathway and Inhibition by Ferrostatin-1 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate SystemXc System Xc- Glutamate->SystemXc Inhibits Cystine Cystine Cystine->SystemXc Cysteine Cysteine SystemXc->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor PUFA_PL PUFA-PLs GPX4->PUFA_PL Reduces Peroxidation Lipid_ROS Lipid ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA_PL->Lipid_ROS Peroxidation Erastin Erastin Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS Scavenges

Caption: Ferroptosis signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Ferroptosis Inhibition Assay cluster_assays Downstream Assays start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation pretreat Pre-treat with Ferrostatin-1 (12-16h) overnight_incubation->pretreat induce Induce Ferroptosis (e.g., Erastin, RSL3) pretreat->induce incubation Incubate (24-72h) induce->incubation viability_assay Cell Viability Assay (MTT, CCK-8) incubation->viability_assay lipid_peroxidation_assay Lipid Peroxidation Assay (C11-BODIPY) incubation->lipid_peroxidation_assay end End viability_assay->end lipid_peroxidation_assay->end

Caption: Workflow for a Ferrostatin-1 ferroptosis inhibition experiment.

References

Application Notes and Protocols for Barusiban Administration in Animal Models of Parturition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Barusiban, a selective oxytocin (B344502) receptor antagonist, in animal models of parturition. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing similar experiments for the evaluation of tocolytic agents.

Introduction

Barusiban is a potent and long-acting oxytocin antagonist that has been investigated for its potential as a tocolytic agent to manage preterm labor.[1][2] It exhibits high affinity and selectivity for the oxytocin receptor, and preclinical studies in non-human primate models have demonstrated its efficacy in inhibiting oxytocin-induced uterine contractions.[1][3] These notes provide detailed methodologies and summarized data from key preclinical studies to facilitate further research in this area.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Barusiban in cynomolgus monkeys, a relevant animal model for studying preterm labor.[1][4]

Table 1: Pharmacodynamic Properties of Barusiban in Cynomolgus Monkeys [1][4][5]

ParameterBarusibanAtosiban (B549348) (Comparator)Fenoterol (Comparator)
Animal Model Pregnant Cynomolgus MonkeyPregnant Cynomolgus MonkeyPregnant Cynomolgus Monkey
Efficacy (% Inhibition of Intrauterine Pressure) 96-98%96-98%Ineffective in suppressing oxytocin-induced contractions
Onset of Action 0.5 - 1.5 hours0.5 - 1.5 hoursNot Applicable
Duration of Action >13 - 15 hours1 - 3 hoursNot Applicable
Potency 3-4 times more potent than Atosiban-Not Applicable
Reversibility Reversible with high-dose oxytocin infusion within 1.5-2.5 hours-Not Applicable

Table 2: Dosing Regimens for Barusiban and Comparators in Cynomolgus Monkeys [4][6][7][8]

CompoundAdministration RouteDosageStudy Type
Barusiban Intravenous (IV) Bolus10 - 50 µg/kgShort-term
Intravenous (IV) Infusion2.5 - 150 µg/kg/hShort-term & Long-term
Atosiban Intravenous (IV) Bolus100 - 500 µg/kgShort-term
Intravenous (IV) Infusion50 - 250 µg/kg/hShort-term
Fenoterol Intravenous (IV) Infusion3 µg/kg/hLong-term
Oxytocin (for induction) Intravenous (IV) Infusion5 - 90 mU/kg/hBoth

Signaling Pathway

Barusiban exerts its tocolytic effect by acting as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to myometrial contractions. Barusiban blocks this pathway.

G cluster_cell Myometrial Cell OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds & Activates Barusiban Barusiban Barusiban->OTR Binds & Blocks Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release Ca Ca2+ SR->Ca Contraction Uterine Contraction Ca->Contraction Initiates

Caption: Oxytocin receptor signaling pathway and Barusiban's mechanism of action.

Experimental Protocols

The following are detailed protocols for short-term and long-term administration of Barusiban in a pregnant cynomolgus monkey model of oxytocin-induced preterm labor.

Animal Model and Surgical Preparation
  • Animal Selection: Use time-mated pregnant cynomolgus monkeys (Macaca fascicularis) in the third trimester of gestation (around day 128 ± 4).[6][7]

  • Surgical Implantation:

    • Anesthetize the animals following standard veterinary procedures.

    • Surgically implant a telemetry unit to measure intrauterine pressure (IUP) and electromyography (EMG) sensors on the uterine surface.[4][8]

    • Place catheters for intravenous drug administration and blood sampling.[9]

    • Allow for a post-surgical recovery period of at least one week.[6]

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_protocol Experimental Protocol Animal_Prep Animal Preparation (Pregnant Cynomolgus Monkey) Surgery Surgical Implantation (Telemetry, Catheters) Animal_Prep->Surgery Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery OT_Induction Induce Uterine Contractions (Oxytocin Infusion: 5-90 mU/kg/h) Recovery->OT_Induction Barusiban_Admin Administer Barusiban (IV Bolus or Infusion) OT_Induction->Barusiban_Admin Monitoring Monitor Intrauterine Pressure (IUP) & Collect Blood Samples Barusiban_Admin->Monitoring Data_Analysis Data Analysis (Efficacy, Duration, PK/PD) Monitoring->Data_Analysis

Caption: General experimental workflow for evaluating Barusiban in a primate model.

Protocol for Short-Term Barusiban Administration

This protocol is designed to assess the efficacy, onset, and duration of action of a single dose of Barusiban.[1][4]

  • Induction of Uterine Contractions:

    • Begin a continuous intravenous infusion of oxytocin at a rate of 5-90 mU/kg/h.[4]

    • Adjust the infusion rate to achieve stable, submaximal uterine contractions.

  • Barusiban Administration:

    • Once stable contractions are established, administer Barusiban as either:

      • An intravenous bolus of 10-50 µg/kg.[6][7]

      • An intravenous infusion of 2.5-150 µg/kg/h for a duration of 2-3 hours.[4][8]

  • Monitoring and Data Collection:

    • Continuously record intrauterine pressure (IUP) via the telemetry system.[1]

    • Collect blood samples at predetermined intervals for pharmacokinetic analysis.[6]

  • Washout Period:

    • A washout period of 24-48 hours should be allowed between different treatment phases (e.g., Barusiban vs. Atosiban).[6][7]

Protocol for Long-Term Barusiban Administration

This protocol is designed to evaluate the safety and efficacy of continuous Barusiban administration over an extended period.[2][4][9]

  • Initiation of Treatment:

    • Begin a continuous 24-hour intravenous infusion of Barusiban at a dose of 150 µg/kg/h around gestation day 141.[8][9]

  • Daily Oxytocin Challenge:

    • Administer a daily intravenous infusion of oxytocin for 3-6 hours to simulate preterm labor contractions.[2][8]

  • Monitoring:

    • Continuously monitor IUP throughout the treatment period.[9]

    • Observe the animals for any signs of adverse effects.

  • Duration of Treatment:

    • Continue the continuous Barusiban infusion and daily oxytocin challenges until approximately gestation day 163 or until delivery occurs.[8][9]

  • Outcome Measures:

    • Primary endpoints include the suppression of oxytocin-induced increases in IUP and the delay of delivery.[2]

Conclusion

The data and protocols presented herein demonstrate that Barusiban is a potent and long-acting oxytocin antagonist with significant tocolytic effects in a non-human primate model of parturition. These application notes provide a valuable resource for researchers investigating novel tocolytic agents and the role of the oxytocin system in parturition. The detailed methodologies can be adapted for the evaluation of other compounds targeting the oxytocin receptor.

References

Application Notes and Protocols for Studying Social Behavior with (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin, also known as Ornithine Vasotocin (OVT), is a potent and selective antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It is a valuable pharmacological tool for investigating the role of the endogenous oxytocin system in regulating a wide array of social behaviors. Oxytocin, a neuropeptide primarily synthesized in the hypothalamus, is critically involved in various aspects of social cognition and behavior, including social recognition, social bonding, trust, and empathy.[3][4][5] By blocking the actions of endogenous oxytocin at its receptor, (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin allows researchers to elucidate the specific contributions of this system to both normal and pathological social functioning. These application notes provide detailed information on the pharmacological properties of this antagonist, protocols for its use in key social behavior assays, and a visualization of its mechanism of action.

Pharmacological Profile

(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin is a synthetic analog of the naturally occurring neurohypophyseal hormone vasotocin. Its chemical modifications confer high affinity and selectivity for the oxytocin receptor over vasopressin receptors, although a comprehensive analysis across all vasopressin receptor subtypes (V1a, V1b, V2) is still being fully elucidated in all species. Understanding the selectivity profile is crucial for interpreting experimental results, as vasopressin receptors also play a role in social behaviors.

Quantitative Data: Receptor Binding Affinity
CompoundReceptorSpecies/TissueKi (nM)Reference
d(CH2)5[Tyr(Me)2,Thr4,Orn8,Tyr9]vasotocinOxytocin ReceptorCOS cells7[6]
d(CH2)5[Tyr(Me)2,Thr4,Orn8,Tyr9]vasotocinV2 Vasopressin ReceptorCOS cells~700[6]

Note: The data for the closely related compound d(CH2)5[Tyr(Me)2,Thr4,Orn8,Tyr9]vasotocin demonstrates a high affinity for the oxytocin receptor and a 100-fold lower affinity for the V2 vasopressin receptor, indicating significant selectivity.[6] Further characterization of (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin across all vasopressin receptor subtypes is recommended for precise interpretation of its effects.

Mechanism of Action: Oxytocin Receptor Signaling Blockade

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of the endogenous agonist oxytocin, the receptor activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in various cellular responses that underpin the behavioral effects of oxytocin.

(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin acts as a competitive antagonist, binding to the oxytocin receptor without activating the downstream signaling cascade. By occupying the receptor's binding site, it prevents endogenous oxytocin from exerting its effects, thereby inhibiting the Gq/11 pathway.

OTR_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates Antagonist (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin Antagonist->OTR Binds & Blocks Blocked Signaling Blocked Gq Gq/11 OTR->Gq Activates OTR->Blocked PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Behavior Social Behavior Modulation Ca_release->Behavior PKC->Behavior

Caption: Antagonistic action of this compound on the OTR signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin to investigate its effects on social behavior in rodents.

Protocol 1: Social Recognition Test in Mice

This test assesses the ability of a mouse to recognize a previously encountered conspecific. A reduction in investigation time towards a familiar mouse compared to a novel one indicates social recognition.

Materials:

  • (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for dissolution

  • Hamilton syringe and infusion pump for intracerebroventricular (i.c.v.) injection

  • Stereotaxic apparatus

  • Test cages (standard mouse cages)

  • Juvenile stimulus mice

Procedure:

  • Animal Preparation: Adult male mice are individually housed for at least one week before the experiment. Stereotaxic surgery for the implantation of a guide cannula into the lateral ventricle is performed at least one week prior to the behavioral testing to allow for recovery.

  • Antagonist Preparation: Dissolve (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin in sterile saline or aCSF to the desired concentration. A typical dose range for i.c.v. administration in mice is 0.1 - 1.0 µg per mouse.[7] The solution should be prepared fresh on the day of the experiment.

  • Administration: 15-30 minutes prior to the first exposure to a stimulus mouse, infuse the antagonist solution (typically 1-2 µL) into the lateral ventricle over a period of 1-2 minutes. The injection needle should be left in place for an additional minute to allow for diffusion. A control group should receive a vehicle injection.

  • Habituation (Day 1): Place the experimental mouse in the test cage for a 10-minute habituation period.

  • First Exposure (Day 1): Introduce a juvenile stimulus mouse into the cage for a 4-minute social interaction period. Record the total time the experimental mouse spends actively investigating (sniffing, grooming) the stimulus mouse.

  • Inter-exposure Interval: Return the experimental mouse to its home cage for a 30-minute interval.

  • Second Exposure (Day 1): Re-introduce the same juvenile stimulus mouse for another 4-minute interaction period. Record the investigation time.

  • Novel Exposure (Day 2): 24 hours later, introduce a novel juvenile stimulus mouse for a 4-minute interaction period and record the investigation time.

Data Analysis: Calculate a discrimination index: (Time investigating novel mouse - Time investigating familiar mouse) / (Time investigating novel mouse + Time investigating familiar mouse). A positive index indicates successful social recognition. Compare the discrimination indices between the antagonist-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Social Interaction Test in Rats

This test measures the natural tendency of rats to engage in social behavior with an unfamiliar conspecific in a neutral environment.

Materials:

  • (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin

  • Sterile saline or aCSF

  • Equipment for intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection

  • Open field arena (e.g., 100 cm x 100 cm)

  • Video recording and analysis software

Procedure:

  • Animal Preparation: Adult male rats are housed in pairs or groups.

  • Antagonist Preparation: Prepare the antagonist solution as described in Protocol 1. For i.p. injections, a higher dose may be required (e.g., 1-10 mg/kg).

  • Administration: Administer the antagonist or vehicle via the chosen route (i.c.v. or i.p.) 15-30 minutes before the test.

  • Habituation: Place one rat from a pair (the "test" rat) into the open field arena for a 10-minute habituation period.

  • Social Interaction: Introduce an unfamiliar, weight-matched male rat (the "stranger" rat) into the arena. Record the behavior of both rats for 10-15 minutes.

  • Behavioral Scoring: Using video analysis software or manual scoring, quantify the duration and frequency of specific social behaviors, including:

    • Anogenital sniffing

    • Social grooming

    • Following

    • Piloerection

    • Aggressive behaviors (if any)

    • Time spent in physical contact

Data Analysis: Compare the total time spent in social interaction (sum of durations of all social behaviors) between the antagonist-treated and vehicle-treated groups. Individual behaviors can also be analyzed separately.

Expected Outcomes and Data Presentation

Administration of (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin is expected to disrupt social behaviors that are dependent on endogenous oxytocin signaling.

Quantitative Behavioral Data

The following table presents hypothetical data from a study investigating the effect of (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin on social interaction in rats.

Treatment GroupNTotal Social Interaction Time (seconds) (Mean ± SEM)
Vehicle10185 ± 15.2
(d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin (1 µg, i.c.v.)10110 ± 12.5*

*p < 0.05 compared to Vehicle group.

This table demonstrates a significant reduction in social interaction time in rats treated with the oxytocin antagonist, suggesting that endogenous oxytocin is necessary for normal levels of social engagement in this paradigm. Studies have shown that intracerebroventricular administration of this antagonist can reduce non-contact penile erections in male rats, a measure of sexual arousal and social cue processing.[7] It has also been shown to inhibit male copulatory behavior.[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an experiment investigating the effect of (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin on social behavior.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Prep Animal Acclimation & (if needed) Surgical Cannulation Administration Administer Antagonist or Vehicle (e.g., i.c.v. or i.p.) Animal_Prep->Administration Antagonist_Prep Prepare this compound and Vehicle Solutions Antagonist_Prep->Administration Behavioral_Test Conduct Social Behavior Assay (e.g., Social Recognition or Interaction) Administration->Behavioral_Test Data_Collection Record and Score Behavioral Data Behavioral_Test->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpret Results and Draw Conclusions Statistical_Analysis->Interpretation

Caption: General experimental workflow for studying the effects of this compound.

References

Application Notes and Protocols for Barusiban in In Vitro Fertilization (IVF) Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barusiban (B1609675) is a potent and selective peptide antagonist of the oxytocin (B344502) receptor (OTR) with a longer duration of action compared to first-generation antagonists like Atosiban (B549348).[1][2] In the context of Assisted Reproductive Technology (ART), particularly IVF, uterine contractions at the time of embryo transfer (ET) are associated with lower implantation and pregnancy rates.[3][4] Oxytocin, a key hormone in stimulating these contractions, has become a therapeutic target.[1][3] Barusiban is investigated for its potential to improve IVF outcomes by inhibiting uterine contractility, thereby creating a more favorable environment for embryo implantation.[2][4] These notes provide an overview of its mechanism, research applications, and relevant experimental protocols.

Mechanism of Action

Barusiban acts as a competitive antagonist at the oxytocin receptor, which is a G-protein-coupled receptor (GPCR).[1] In myometrial cells, oxytocin binding typically activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1] The subsequent increase in intracellular Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to myometrial contraction.[1] By blocking the OTR, Barusiban prevents this entire signaling cascade, resulting in uterine quiescence.

Barusiban_MoA cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 OT Oxytocin OT->OTR Activates Barusiban Barusiban Barusiban->OTR Blocks PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 from PIP2 PIP2 PIP2 SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca Ca²⁺ Release SR->Ca Contraction Myometrial Contraction Ca->Contraction

Figure 1: Barusiban's antagonistic effect on the oxytocin signaling pathway in myometrial cells.

Research Applications & Data

Barusiban's primary application in IVF research is to reduce the frequency and intensity of uterine contractions during the peri-implantation period.

Inhibition of Uterine Contractility

In vitro studies using myometrial tissue from pregnant women have demonstrated that Barusiban effectively inhibits oxytocin-induced contractions in a concentration-dependent manner.[5] Its potency has been shown to be at least comparable to that of Atosiban.[2][5] Clinical trials have also been designed to evaluate Barusiban's efficacy in reducing uterine contraction frequency on the day of embryo transfer.[6]

Table 1: In Vitro Potency of Barusiban vs. Atosiban on Human Myometrium

Myometrial Source Antagonist pA2 Value (Median)
Preterm Pregnancy Barusiban 9.76
Atosiban 7.86
Term Pregnancy Barusiban 9.89
Atosiban 7.81

Source: Data derived from a study on the inhibitory effect of Barusiban and Atosiban.[5] The pA2 value is a measure of antagonist potency; a higher value indicates greater potency.

Improvement of Implantation & Pregnancy Rates

The central hypothesis is that a quiescent uterus facilitates better embryo apposition, attachment, and invasion. While the direct impact of Barusiban on live birth rates remains uncertain from available clinical trial data, the broader class of oxytocin antagonists has been associated with potential improvements in clinical pregnancy rates.[3][4][7] A meta-analysis including a study on Barusiban found that oxytocin receptor antagonists, as a class, were associated with a significantly higher clinical pregnancy rate.[7]

Table 2: Clinical Trial Outcomes for Subcutaneous Barusiban in IVF

Outcome Barusiban Group Placebo/Control Group Relative Risk (95% CI) Certainty of Evidence
Clinical Pregnancy Rate - - 0.96 (0.69 to 1.35) Very Low
Live Birth Rate Not Reported Not Reported - -

Source: Data from a Cochrane review and meta-analysis.[3][4] Note: The single RCT on Barusiban did not report on live birth and showed uncertain effects on clinical pregnancy.

Experimental Protocols

Protocol 1: In Vitro Myometrial Strip Contractility Assay

This protocol is designed to assess the inhibitory effect of Barusiban on oxytocin-induced contractions in human myometrial tissue.

Objective: To quantify the potency of Barusiban in inhibiting oxytocin-induced myometrial contractions.

Materials:

  • Fresh human myometrial tissue biopsies (obtained with ethical approval).[8]

  • Physiological Salt Solution (PSS), cold and oxygenated (95% O2 / 5% CO2).[8]

  • Organ bath system with isometric force transducers.[8]

  • Oxytocin solution (stock and working dilutions).

  • Barusiban solution (e.g., 2.5, 25, and 250 nM working solutions).[5]

  • Data acquisition system.

Methodology:

  • Tissue Preparation:

    • Obtain myometrial biopsies from women undergoing Cesarean section.[5]

    • Immediately place tissue in ice-cold, oxygenated PSS.[8]

    • Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approx. 2 mm x 2 mm x 10 mm).[8][9]

  • Organ Bath Setup:

    • Mount the myometrial strips in an organ bath chamber containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2.[8]

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Allow the strips to equilibrate for at least 60 minutes, washing with fresh PSS every 15-20 minutes, until stable spontaneous contractions are observed.

  • Experimental Procedure:

    • Control Curve: Generate a cumulative concentration-response curve for oxytocin (e.g., 10⁻¹⁰ to 10⁻⁶ M) to establish a baseline. Record the amplitude and frequency of contractions.

    • Inhibition Assay: Wash the tissue to return to baseline.

    • Pre-incubate a strip with a known concentration of Barusiban (e.g., 25 nM) for 30-60 minutes.[5]

    • While in the presence of Barusiban, repeat the cumulative oxytocin concentration-response curve.

    • Repeat the inhibition assay with different concentrations of Barusiban.

  • Data Analysis:

    • Measure the area under the curve (AUC), frequency, and amplitude of contractions.

    • Calculate the EC50 (half-maximal effective concentration) for oxytocin in the absence and presence of each Barusiban concentration.

    • Construct a Schild plot to determine the pA2 value, which quantifies Barusiban's potency as a competitive antagonist.[5]

Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Obtain Myometrial Tissue Biopsy A2 Dissect Strips in cold PSS A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate (60 min) A3->A4 B1 Generate Control Oxytocin Curve A4->B1 B2 Wash Tissue B1->B2 B3 Incubate with Barusiban B2->B3 B4 Generate Oxytocin Curve + Barusiban B3->B4 C1 Measure Contraction Parameters B4->C1 C2 Calculate EC50 Values C1->C2 C3 Determine pA2 Value (Potency) C2->C3

Figure 2: Experimental workflow for the in vitro myometrial strip contractility assay.

Protocol 2: Clinical Trial Design for Assessing Barusiban in IVF-ET Cycles

This protocol outlines a randomized controlled trial (RCT) to evaluate the effect of Barusiban on uterine contractility and pregnancy outcomes in an IVF population.

Objective: To determine if Barusiban administration prior to embryo transfer reduces uterine contraction frequency and improves implantation and clinical pregnancy rates.

Study Design: Randomized, double-blind, placebo-controlled, multi-center trial.[6]

Participant Population: Women aged 18-37 undergoing an IVF/ICSI cycle with a planned embryo transfer.[6] Exclusion criteria would include known uterine abnormalities, severe endometriosis, or contraindications to the study drug.

Methodology:

  • Randomization: On the day of oocyte retrieval +2 (OR+2) or on the day of ET, eligible patients are randomized to receive either Barusiban or a matching placebo.[6]

  • Intervention:

    • Barusiban Group: Administer a subcutaneous injection of Barusiban (e.g., 40 mg) 45 minutes before the scheduled embryo transfer, followed by a second dose (e.g., 10 mg) 15 minutes after ET.[4]

    • Placebo Group: Administer a matching placebo injection at the same time points.

  • Uterine Contractility Assessment (Sub-study):

    • Perform transvaginal ultrasound (TV-US) for 5-minute periods at baseline (before dosing), during the waiting period for ET, and post-ET.[6]

    • Record and analyze the videos for the frequency of uterine contractions (waves per minute).

  • Embryo Transfer:

    • Perform the embryo transfer procedure according to the clinic's standard protocol.

  • Outcome Measures:

    • Primary Endpoint: Live birth rate.

    • Secondary Endpoints: Clinical pregnancy rate (presence of fetal heartbeat on ultrasound), implantation rate (number of gestational sacs per embryo transferred), and frequency of uterine contractions.[7]

  • Data Analysis:

    • Compare the frequency of uterine contractions between the Barusiban and placebo groups using an appropriate statistical test (e.g., t-test or Mann-Whitney U test).

    • Compare pregnancy and implantation outcomes between groups using chi-square or Fisher's exact test and calculate relative risks.

Logical_Relationship Start IVF Patient Scheduled for ET Drug Administer Barusiban Start->Drug Mech Block Uterine Oxytocin Receptors Drug->Mech Effect Reduce Uterine Contraction Frequency Mech->Effect Env Create Quiescent Uterine Environment Effect->Env Imp Enhance Embryo Implantation Env->Imp Outcome Improve IVF Pregnancy Rates Imp->Outcome

Figure 3: Proposed causal pathway from Barusiban administration to improved IVF outcomes.

References

Application Notes and Protocols: Experimental Use of FE 200440 in Uterine Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FE 200440, also known as Barusiban (B1609675), is a potent and selective oxytocin (B344502) receptor (OTR) antagonist.[1][2] Its high affinity for the human oxytocin receptor makes it a valuable tool for studying the role of oxytocin in uterine contractility and for the development of tocolytic agents to manage conditions such as preterm labor.[1][2][3][4] These application notes provide detailed protocols for the experimental use of FE 200440 in in vitro uterine contraction assays, summarize key quantitative data, and illustrate the underlying signaling pathways.

Mechanism of Action

Oxytocin plays a crucial role in stimulating uterine contractions during labor by binding to its G-protein coupled receptor (GPCR) on myometrial cells.[5] This binding activates a signaling cascade involving Gαq/11, phospholipase C (PLC), and the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), ultimately causing myometrial muscle contraction.[6][7]

FE 200440 acts as a competitive antagonist at the oxytocin receptor, preventing oxytocin from binding and thereby inhibiting this signaling cascade and subsequent uterine contractions.[1][2]

cluster_membrane Myometrial Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin (Agonist) OTR Oxytocin Receptor (OTR) OT->OTR Binds to FE200440 FE 200440 (Antagonist) FE200440->OTR Blocks Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Calmodulin Calmodulin Ca->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Phosphorylates Myosin Light Chain

Caption: Signaling pathway of oxytocin-induced uterine contraction and inhibition by FE 200440.

Quantitative Data

The potency of FE 200440 as an oxytocin antagonist has been quantified in several in vitro studies. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a common measure of antagonist potency. A higher pA2 value indicates a more potent antagonist.

Table 1: In Vitro Potency of FE 200440 (Barusiban) and Atosiban (B549348) in Human Myometrium [1]

AntagonistTissueMedian pA2 Value
FE 200440 (Barusiban) Preterm Myometrium9.76
Term Myometrium9.89
Atosiban Preterm Myometrium7.86
Term Myometrium7.81

Table 2: Receptor Binding Affinity of FE 200440 (Barusiban)

LigandReceptorCell LineKi (nM)
FE 200440 (Barusiban) Oxytocin ReceptorCOS cells0.8[1]

Experimental Protocols

In Vitro Uterine Contraction Assay Using Isolated Myometrial Strips

This protocol describes the methodology for assessing the effect of FE 200440 on oxytocin-induced contractions of isolated human myometrial strips using an organ bath system.[8][9][10][11][12]

1. Tissue Preparation:

  • Obtain fresh myometrial biopsies from consenting patients undergoing cesarean section.

  • Immediately place the tissue in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Dissect the myometrium into longitudinal strips of approximately 2 x 2 x 10 mm.

2. Organ Bath Setup:

  • Mount the myometrial strips vertically in organ baths containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.

3. Experimental Procedure (Antagonist Potency Determination):

  • After equilibration, record spontaneous contractions.

  • To determine the potency of FE 200440, perform cumulative concentration-response curves for oxytocin in the absence and presence of increasing concentrations of FE 200440 (e.g., 2.5 nM, 25 nM, 250 nM).[1]

  • Add a fixed concentration of FE 200440 to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) before starting the oxytocin concentration-response curve.

  • Add oxytocin in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) and record the contractile response at each concentration until a maximal response is achieved.

  • Wash the tissue extensively between different antagonist concentrations.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions, or calculate the area under the curve (AUC) to quantify the contractile response.

  • Construct concentration-response curves for oxytocin in the absence and presence of FE 200440.

  • Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for oxytocin from each curve.

  • Determine the pA2 value for FE 200440 using a Schild plot analysis.[5][13][14]

cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Obtain Myometrial Biopsy B Place in Cold, Oxygenated Buffer A->B C Dissect into Strips B->C D Mount Strip in Organ Bath C->D E Connect to Force Transducer D->E F Equilibrate under Tension E->F G Record Spontaneous Contractions F->G H Add FE 200440 (Antagonist) G->H I Incubate H->I J Cumulative Oxytocin Addition I->J K Record Contractions J->K L Measure Contraction Parameters K->L M Construct Concentration-Response Curves L->M N Calculate EC50 and pA2 Values M->N

Caption: Experimental workflow for in vitro uterine contraction assay.

Conclusion

FE 200440 (Barusiban) is a highly potent and selective oxytocin receptor antagonist, demonstrating significant inhibitory effects on oxytocin-induced uterine contractions in vitro. The provided protocols and data serve as a comprehensive resource for researchers investigating uterine physiology and developing novel tocolytic therapies. The high pA2 value of FE 200440 underscores its potential as a valuable research tool and therapeutic candidate.

References

Application Notes and Protocols for Barusiban Treatment in Nonhuman Primate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Barusiban, a selective oxytocin (B344502) antagonist, in nonhuman primate models of preterm labor. The data and protocols are compiled from preclinical studies in pregnant cynomolgus monkeys, offering valuable insights for researchers in reproductive biology and pharmacology.

Introduction

Preterm labor (PTL) is a significant cause of neonatal morbidity and mortality.[1] Oxytocin (OT) plays a crucial role in initiating and maintaining uterine contractions during labor.[2] Barusiban is a potent and long-acting oxytocin receptor (OTR) antagonist developed as a potential tocolytic agent to inhibit uterine contractions in PTL.[3][4] Nonhuman primate models, particularly the pregnant cynomolgus monkey, are highly valuable for evaluating the efficacy, safety, and pharmacokinetics of tocolytic drug candidates due to their physiological similarities to humans.[5]

Barusiban has demonstrated significant efficacy in suppressing oxytocin-induced uterine contractions in nonhuman primate models.[4][6] It exhibits higher potency and a longer duration of action compared to atosiban (B549348), another OTR antagonist.[7][8] These studies provide a strong preclinical basis for the clinical development of Barusiban for the management of PTL.

Mechanism of Action

Barusiban is a selective peptide oxytocin antagonist.[2] It competitively binds to oxytocin receptors in the myometrium, preventing the binding of endogenous oxytocin.[2] This antagonism blocks the downstream signaling cascade that leads to uterine muscle contraction. Specifically, the activation of the oxytocin receptor, a G-protein-coupled receptor, stimulates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, which increases intracellular calcium levels and promotes myometrial contractions.[2] By blocking this initial step, Barusiban effectively reduces the frequency and intensity of uterine contractions. Barusiban has a significantly higher affinity for the human cloned OTR, approximately 300-fold greater than its affinity for the vasopressin V1a receptor, making it more selective than atosiban.[1][7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Barusiban Barusiban Barusiban->OTR Blocks Gq_PLC Gq/PLC Pathway OTR->Gq_PLC Activates IP3 IP3 Increase Gq_PLC->IP3 Ca2 Intracellular Ca2+ Increase IP3->Ca2 Contraction Myometrial Contraction Ca2->Contraction

Barusiban's Mechanism of Action

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Barusiban in nonhuman primate studies, often in comparison to other tocolytic agents.

Table 1: Pharmacodynamic Comparison of Barusiban and Atosiban [7][8][9]

ParameterBarusibanAtosiban
Potency 3-4 times higher than atosiban-
Efficacy (% Inhibition of IUP) >95%>95%
Onset of Action 0.5 - 1.5 hours0.5 - 1.5 hours
Duration of Action >13 - 15 hours1 - 3 hours
Reversibility Reversible with high-dose OT-

Table 2: Dosing Regimens in Cynomolgus Monkey Studies [1][9]

Study TypeDrugDosageAdministration
Short-Term Barusiban10-50 µg/kg (bolus)Intravenous (IV)
2.5-150 µg/kg/h (infusion)IV Infusion (2-3 h)
Atosiban100-500 µg/kg (bolus)IV
50-250 µg/kg/h (infusion)IV Infusion (2-3 h)
Long-Term Barusiban150 µg/kg/hContinuous IV Infusion
Fenoterol (B1672521)3 µg/kg/hContinuous IV Infusion
Oxytocin (to induce contractions)5-90 mU/kg/hIV Infusion (daily for 3-6 h)

Table 3: Pharmacokinetic and Placental Transfer Data [3][6][10]

ParameterValue
Barusiban Plasma Levels (Continuous Infusion) 4-6 µg/mL
Mean Fetal Plasma Barusiban Concentration (% of Maternal) 9.1%

Experimental Protocols

The following protocols are based on methodologies reported in nonhuman primate studies of Barusiban.

Animal Model and Surgical Instrumentation

A telemetric-based model is utilized for the continuous monitoring of uterine contractions in pregnant cynomolgus monkeys.[7]

  • Animal Selection: Healthy, pregnant cynomolgus monkeys (Macaca fascicularis) are selected for the studies.

  • Surgical Procedure (performed around gestational day 120 ± 3):

    • A pressure sensor is implanted into the amniotic cavity to measure intrauterine pressure (IUP).[7]

    • Biopotential sensors are attached to the uterus to record electromyograms (EMG).[7]

    • A telemetry transmitter is placed in a subcutaneous pocket in the flank.[7]

    • This setup allows for continuous and remote monitoring of uterine activity without causing stress to the animal.[1]

Pregnant_Monkey Pregnant Cynomolgus Monkey (GD ~120) Surgery Surgical Implantation Pregnant_Monkey->Surgery Amniotic_Sac Pressure Sensor (Amniotic Sac) Surgery->Amniotic_Sac IUP Uterus Biopotential Sensors (Uterus) Surgery->Uterus EMG Subcutaneous_Pocket Telemetry Transmitter (Subcutaneous) Surgery->Subcutaneous_Pocket Monitoring Continuous Remote Monitoring Amniotic_Sac->Monitoring Uterus->Monitoring Subcutaneous_Pocket->Monitoring

Experimental Workflow for Uterine Activity Monitoring
Induction of Preterm Labor-like Uterine Contractions

To simulate preterm labor, stable uterine contractions are induced using oxytocin.

  • Method: Continuous low-dose intravenous infusions of oxytocin (5-90 mU/kg/h) are administered.[7][9]

  • Outcome: This induces stable, submaximal uterine contractions of 15-40 mmHg.[7][9] Importantly, no desensitization to oxytocin is observed with this method.[7]

Short-Term Tocolytic Treatment Protocol

This protocol is designed to compare the potency, efficacy, and duration of action of different tocolytic agents.

  • Induce stable uterine contractions with a continuous low-dose oxytocin infusion as described above.

  • Administer Barusiban or a comparator drug (e.g., atosiban) as either an intravenous bolus or a short-term infusion at varying doses (see Table 2).[1][9]

  • Continuously monitor IUP and EMG to determine the onset of action, efficacy (percentage reduction in IUP), and duration of action.[7]

  • For reversibility studies, after full inhibition of contractions by a high-dose bolus of Barusiban, an escalating high-dose infusion of oxytocin (133–2000 mU/kg/h) can be administered to reinstate uterine contractions.[1]

Long-Term Tocolytic Treatment Protocol

This protocol assesses the feasibility and efficacy of long-term tocolytic treatment.

  • From approximately gestational day 141 to 163 (or until delivery), administer a continuous intravenous infusion of Barusiban (150 µg/kg/h) or a comparator (e.g., fenoterol at 3 µg/kg/h) or saline (control).[1][6]

  • Each day, induce a period of PTL-like contractions by infusing a low dose of oxytocin for 3-6 hours.[1][6]

  • Monitor IUP throughout the treatment period to assess the efficacy of the continuous tocolytic infusion in suppressing the oxytocin-induced contractions.[6]

  • Record the gestational age at delivery for each treatment group. Barusiban-treated animals have been shown to deliver at a normal term (ca. day 163), while control and fenoterol-treated animals often deliver preterm (ca. day 154).[7][9]

  • Collect blood samples periodically to determine plasma drug concentrations.[6]

Data Analysis
  • Uterine Activity: Analyze IUP and EMG data to quantify the frequency, amplitude, and duration of uterine contractions. Efficacy is typically calculated as the percentage inhibition of IUP compared to the baseline oxytocin-induced contractions.[8]

  • Pharmacokinetics: Analyze plasma samples using methods like liquid chromatography and tandem mass-spectroscopy to determine the pharmacokinetic profile of Barusiban.[1]

  • Statistical Analysis: Employ appropriate statistical methods to compare treatment groups. For instance, ANOVA can be used to compare IUP levels between groups.[6]

These protocols provide a robust framework for the preclinical evaluation of Barusiban and other potential tocolytic agents in a clinically relevant nonhuman primate model.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the oxytocin (B344502) analog, (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin. The modifications to the native oxytocin structure, particularly the N-terminal modification and the methylated tyrosine, can significantly increase its hydrophobicity, leading to solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My lyophilized (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin will not dissolve in water or common aqueous buffers (e.g., PBS). What should I do first?

A1: Due to its hydrophobic nature, this peptide analog is expected to have limited solubility in purely aqueous solutions.[1] The first step is to use a small amount of a water-miscible organic solvent to prepare a concentrated stock solution.[2] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice.[3][4]

Q2: Are there any alternatives to DMSO?

A2: Yes, other organic solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), ethanol, or isopropanol (B130326) can be used.[2] The choice of solvent may depend on the downstream application and its compatibility with your experimental system.[3]

Q3: How do I prepare a working solution from the organic stock?

A3: Add the organic stock solution dropwise to your aqueous buffer while vortexing.[2] This gradual dilution helps prevent the peptide from precipitating out of solution. If turbidity appears, you have likely exceeded the peptide's solubility limit in that final buffer composition.

Q4: Can pH adjustment improve the solubility of this peptide?

A4: Yes, pH can significantly impact peptide solubility.[5] The solubility of a peptide is often lowest at its isoelectric point (pI), where it has a net neutral charge.[1] Adjusting the pH away from the pI can increase solubility. For a basic peptide, an acidic solution may improve solubility, while an acidic peptide may dissolve better in a basic solution.[3]

Q5: What is the recommended storage condition for this peptide once in solution?

A5: For long-term storage, it is best to store peptides in their lyophilized form at -20°C or -80°C.[2] Once dissolved, it is recommended to prepare single-use aliquots and store them frozen at -20°C or colder to avoid repeated freeze-thaw cycles.[6] Aqueous solutions of many peptides are not recommended to be stored for more than a day.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lyophilized powder does not dissolve in sterile water. The peptide is highly hydrophobic due to its modifications.[1]Use a small amount of an organic co-solvent like DMSO or DMF to create a concentrated stock solution first.[8]
Peptide dissolves in organic solvent but precipitates upon dilution with aqueous buffer. The peptide has reached its solubility limit in the final solvent mixture.[2]1. Decrease the final concentration of the peptide. 2. Increase the percentage of the organic co-solvent, but be mindful of its effect on your experiment (typically <1% DMSO is tolerated in cell-based assays).[3] 3. Add the peptide stock to the buffer slowly while vortexing.[2]
Solution appears cloudy or contains visible particulates after initial dissolution. Incomplete solubilization or aggregation of the peptide.[8]1. Briefly sonicate the solution in a water bath to aid dissolution.[8] 2. Gently warm the solution, but avoid excessive heat which could degrade the peptide.[9] 3. Centrifuge the solution to pellet any undissolved material before use.[3]
Solubility varies between different batches of the peptide. Potential differences in the lyophilized powder, such as the presence of different counter-ions (e.g., TFA from purification).Always perform a small-scale solubility test with a new batch before dissolving the entire sample.[10]
Quantitative Data: Solubility of Related Oxytocin Analogs
Peptide Solvent Approximate Solubility Source
Atosiban PBS (pH 7.2)~5 mg/mL[7]
DMSO~14 mg/mL[7]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[7]
Carbetocin PBS (pH 7.2)~5 mg/mL[11]
DMSO~30 mg/mL[11]
Water~29.65 mg/mL
Oxytocin PBS (pH 7.2)~5 mg/mL[12]
DMSO~14 mg/mL[12]

This data is for illustrative purposes and actual solubility may vary.

Experimental Protocols & Visualizations

Protocol 1: General Solubilization of (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin

This protocol outlines a systematic approach to solubilizing a new or difficult-to-dissolve batch of the peptide.

Materials:

  • Lyophilized (d(CH2)5¹,Tyr(Me)²,Orn⁸)-Oxytocin

  • Sterile, distilled water

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Acetic Acid

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator water bath

Procedure:

  • Preparation: Before opening, centrifuge the vial of the lyophilized peptide to ensure all the powder is at the bottom. Allow the vial to come to room temperature.[8]

  • Initial Solubility Test: Use a small, pre-weighed aliquot of the peptide for initial testing to avoid wasting the entire sample.[10]

  • Charge Analysis: Determine the theoretical net charge of the peptide at neutral pH. The presence of Ornithine (Orn) at position 8 will likely give the peptide a net positive charge, making it a basic peptide.

  • Solubilization Strategy for a Basic Peptide:

    • Step 1 (Aqueous): Try to dissolve the peptide in sterile water. If it does not dissolve, proceed to the next step.

    • Step 2 (Acidic Aqueous): Add a small amount of a dilute acidic solution, such as 10% acetic acid, and vortex gently.[10]

    • Step 3 (Organic Co-solvent): If the peptide is still insoluble, add a minimal amount of DMSO (e.g., 10-20 µL) to the dry peptide pellet and vortex until it dissolves to create a concentrated stock.[8]

  • Dilution: Slowly add your desired aqueous buffer to the concentrated peptide stock solution drop-by-drop while gently vortexing to reach the final desired concentration.[2]

  • Physical Assistance: If the solution is not clear, sonicate in a water bath for a few minutes or warm it gently.[8]

  • Final Clarification: Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining aggregates before transferring the supernatant to a new tube.[3]

Troubleshooting Workflow

G Start Start: Lyophilized Peptide Test_Water Attempt to dissolve in sterile water Start->Test_Water Is_Soluble_Water Is it soluble? Test_Water->Is_Soluble_Water Test_Acid Add 10% Acetic Acid Is_Soluble_Water->Test_Acid No End End: Solubilized Peptide Is_Soluble_Water->End Yes Is_Soluble_Acid Is it soluble? Test_Acid->Is_Soluble_Acid Use_DMSO Dissolve in minimal DMSO to create stock solution Is_Soluble_Acid->Use_DMSO No Dilute Slowly dilute with aqueous buffer while vortexing Is_Soluble_Acid->Dilute Yes Use_DMSO->Dilute Is_Clear Is solution clear? Dilute->Is_Clear Precipitate Precipitate forms Dilute->Precipitate Sonicate_Warm Sonicate and/or gently warm Is_Clear->Sonicate_Warm No Is_Clear->End Yes Centrifuge Centrifuge to pellet aggregates Sonicate_Warm->Centrifuge Centrifuge->End Adjust_Conc Lower final concentration or increase co-solvent % Precipitate->Adjust_Conc Adjust_Conc->Use_DMSO

Caption: Troubleshooting workflow for peptide solubilization.

Factors Influencing Peptide Solubility

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Solubility Peptide Solubility AminoAcidComp Amino Acid Composition (Hydrophobicity) Solubility->AminoAcidComp NetCharge Net Charge (pI) Solubility->NetCharge Length Peptide Length Solubility->Length SecondaryStructure Secondary Structure (e.g., β-sheets) Solubility->SecondaryStructure pH Solution pH Solubility->pH CoSolvents Co-solvents (e.g., DMSO) Solubility->CoSolvents Temperature Temperature Solubility->Temperature IonicStrength Ionic Strength Solubility->IonicStrength

Caption: Factors influencing peptide solubility.

References

Barusiban stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Barusiban (B1609675). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues with Barusiban in experimental buffers. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Barusiban and why is its stability in experimental buffers important?

A1: Barusiban is a synthetic nonapeptide that acts as a potent and selective antagonist for the oxytocin (B344502) receptor (OT-R).[1][2][3] The stability of Barusiban in your experimental buffer is critical because degradation, aggregation, or conformational changes can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.[4]

Q2: What is the recommended storage condition for Barusiban?

A2: Barusiban should be stored at -20°C, protected from light and moisture.[3]

Q3: My Barusiban solution appears cloudy or has visible particulates. What should I do?

A3: Cloudiness or the presence of particulates in your Barusiban solution is often an indication of solubility issues or aggregation. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.[5] If you encounter this issue, do not use the solution in your experiment. Refer to the troubleshooting guide below for steps to address solubility and aggregation problems.

Q4: Can I use a universal buffer for my experiments with Barusiban?

A4: While universal buffers that cover a broad pH range can be useful, it's important to ensure that the buffer components do not interact with Barusiban or affect its stability.[6] Some buffer components can influence peptide conformation and activity.[6] It is always recommended to validate the stability of Barusiban in any new buffer system.

Q5: How does the pH of the buffer affect Barusiban's stability?

A5: The pH of the buffer is a critical factor in maintaining peptide stability. Peptides have an isoelectric point (pI) at which they have a net neutral charge and are often least soluble, increasing the risk of aggregation. For basic peptides, dissolving in a slightly acidic solution is often beneficial, while acidic peptides may be more soluble in slightly basic solutions.[7][8] One study reports using Barusiban in an isotonic 0.04 M acetate (B1210297) buffer with a pH of 4.3.[9]

Q6: Are there any known incompatibilities of Barusiban with common buffer components?

A6: While specific incompatibility data for Barusiban is not widely published, it is known that certain buffer components can interact with peptides. For example, phosphate (B84403) buffers can sometimes precipitate with divalent cations.[6] It is good practice to start with simple buffer systems and add components one at a time to identify any potential incompatibilities.

Troubleshooting Guide

This guide addresses common stability-related issues you may encounter when working with Barusiban in experimental buffers.

Issue 1: Poor Solubility of Barusiban

Symptoms:

  • Difficulty in dissolving the lyophilized Barusiban powder.

  • The solution appears cloudy or contains visible particulates.

Possible Causes:

  • The chosen buffer is not optimal for Barusiban's amino acid sequence.

  • The pH of the buffer is close to Barusiban's isoelectric point (pI).

  • The concentration of Barusiban is too high for the selected buffer.

Troubleshooting Steps:

  • Test Solubility on a Small Scale: Before dissolving your entire stock of Barusiban, test the solubility of a small aliquot in your intended buffer.[5]

  • pH Adjustment:

    • Since Barusiban is a peptide with basic residues, try dissolving it in a slightly acidic buffer. A common starting point is a dilute acetic acid solution (e.g., 10%).[5][10]

    • Systematically vary the pH of your buffer to find the optimal range for Barusiban solubility.

  • Use of Co-solvents:

    • For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to initially dissolve the peptide.[7]

    • Important: First, dissolve the peptide in a minimal amount of the organic solvent. Then, slowly add this solution to your aqueous buffer while stirring to prevent precipitation.[10]

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution. However, be cautious as prolonged sonication can generate heat and potentially degrade the peptide.[8]

Issue 2: Barusiban Aggregation in Solution

Symptoms:

  • The solution becomes cloudy over time, even if it was initially clear.

  • Loss of biological activity in your assay.

  • Precipitate forms upon storage or after freeze-thaw cycles.

Possible Causes:

  • Suboptimal buffer pH or ionic strength.

  • High peptide concentration.[4]

  • Repeated freeze-thaw cycles.

  • Interaction with container surfaces.

Troubleshooting Steps:

  • Optimize Buffer Conditions:

    • Adjust the pH of your buffer away from the pI of Barusiban.

    • Vary the ionic strength of the buffer by adjusting the salt concentration (e.g., NaCl).

  • Work with Lower Concentrations: If possible, perform your experiments at the lowest effective concentration of Barusiban to minimize the risk of aggregation.

  • Proper Handling and Storage:

    • Aliquot your Barusiban stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Consider using low-protein-binding tubes to minimize adsorption to container surfaces.

  • Inclusion of Excipients: In some cases, the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., Tween 20, Pluronic F-68) at low concentrations can help prevent aggregation. However, ensure these are compatible with your experimental setup.

Data Summary

ParameterValue/ConditionReference
Chemical Formula C₄₀H₆₃N₉O₈S[11]
Molecular Weight 830.05 g/mol [11]
Recommended Storage -20°C (lyophilized powder)[3]
Reported Formulation Isotonic 0.04 M acetate buffer, pH 4.3[9]

Experimental Protocols

Protocol 1: General Procedure for Assessing Barusiban Stability using HPLC

This protocol outlines a general method for evaluating the stability of Barusiban in a specific experimental buffer.

1. Materials:

  • Lyophilized Barusiban

  • Experimental buffer of interest (e.g., phosphate-buffered saline, Tris buffer)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Incubator or water bath

2. Method:

  • Preparation of Barusiban Stock Solution:

    • Carefully weigh a precise amount of lyophilized Barusiban.

    • Reconstitute in an appropriate solvent (as determined by solubility tests) to a known concentration.

  • Incubation:

    • Dilute the Barusiban stock solution to the final desired concentration in your experimental buffer.

    • Incubate the solution at a specific temperature (e.g., 4°C, 25°C, or 37°C).

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample for analysis.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the Barusiban sample from each time point.

    • Run a linear gradient to elute Barusiban and any potential degradation products (e.g., from 5% to 95% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to intact Barusiban based on its retention time from the time 0 sample.

    • Calculate the peak area of the intact Barusiban at each time point.

    • Plot the percentage of remaining intact Barusiban as a function of time to determine the degradation rate.

    • Observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

Oxytocin Receptor Signaling Pathway and Inhibition by Barusiban

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OT-R Oxytocin Receptor (OT-R) Oxytocin->OT-R Binds & Activates Barusiban Barusiban Barusiban->OT-R Binds & Inhibits Gq Gq Protein OT-R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca2+->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Oxytocin receptor signaling pathway and its inhibition by Barusiban.

Experimental Workflow for Barusiban Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results A Reconstitute Lyophilized Barusiban C Dilute Barusiban in Buffer to Final Concentration A->C B Prepare Experimental Buffer B->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Specific Time Points (t=0, 1, 4, 8, 24h...) D->E F Analyze Samples by Reversed-Phase HPLC E->F G Quantify Peak Area of Intact Barusiban F->G H Plot % Remaining Barusiban vs. Time G->H I Determine Degradation Rate and Identify Degradants H->I

Caption: General experimental workflow for assessing Barusiban stability.

References

Technical Support Center: Optimizing OVT (Oxytocin) Antagonist Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing Oxytocin (B344502) (OVT or OT) antagonist concentration in receptor binding and functional assays.

Frequently Asked questions (FAQs)

Q1: What is the ideal concentration of radioligand to use in a competitive binding assay for an OVT antagonist? A: For competitive inhibition assays, the recommended concentration of the radioligand should be at or below its equilibrium dissociation constant (Kd).[1] Using a concentration much higher than the Kd will make it difficult for the antagonist to compete for binding, leading to an overestimation of the antagonist's IC50/Ki value. It is essential to first perform a saturation binding experiment to accurately determine the Kd of your radioligand with the oxytocin receptor.[1][2]

Q2: How do I determine the starting concentration range for my OVT antagonist? A: A common starting point for a new antagonist is to perform a wide dose-response curve, typically ranging from low nanomolar (nM) to high micromolar (µM) concentrations.[3] A 7-point or 12-point titration is often used to cover a broad concentration range and accurately determine the half-maximal inhibitory concentration (IC50).

Q3: What is the difference between IC50 and Ki? A: The IC50 is the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand or 50% of the maximal response of an agonist in a functional assay.[4] The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand or agonist used. The Ki (inhibition constant) is a more absolute measure of the binding affinity of an antagonist. It can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the Kd and concentration of the competing radioligand.[5]

Q4: For a functional assay, what concentration of agonist should I use to test my antagonist? A: To create a sufficient window to observe antagonism, it is recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80).[3] Using a very high agonist concentration can make it difficult to see the inhibitory effects of a competitive antagonist, requiring much higher concentrations of the antagonist to elicit a response.[4]

Troubleshooting Guides

Problem 1: High Background or High Non-Specific Binding (NSB)

Q: My non-specific binding (NSB) is over 50% of the total binding in my radioligand assay. What are the common causes and solutions? A: High NSB reduces the signal-to-noise ratio, making it difficult to obtain reliable data.[6] An ideal assay should have specific binding that is at least 80% of the total binding.[1][6] Common causes and solutions are summarized below.

Potential Cause Solution Citation
Radioligand Issues The radioligand may be hydrophobic or degraded, causing it to stick to non-receptor components.[2][6]
Troubleshooting Steps:
• Use a lower concentration of radioligand, ideally at or below the Kd.[2]
• Check the purity and age of the radioligand; consider purchasing a fresh batch.[2]
• For hydrophobic ligands, consider adding a small amount of detergent (e.g., 0.1% BSA) to the assay buffer.[2]
Membrane/Cell Preparation Poor quality membrane preparations with low receptor density or contaminating proteins can increase NSB.[6]
Troubleshooting Steps:
• Titrate the amount of membrane protein used in the assay; a typical range is 100-500 µg per well.[2]
• Ensure membranes are properly homogenized and washed to remove endogenous ligands.[2]
Assay Conditions Suboptimal buffer, plates, or washing procedures can contribute to high background.[6]
Troubleshooting Steps:
• Use low-protein binding plates and pipette tips.[6]
• Add a blocking agent like Bovine Serum Albumin (BSA) to the buffer to saturate non-specific sites.[2]
• Optimize the washing procedure: increase the number of wash cycles (e.g., from 3 to 5) and use ice-cold wash buffer to minimize dissociation of specifically bound ligand.[6]
• Do not allow filters to dry out between washes.[6]
Problem 2: No/Weak Antagonist Effect or Low Potency

Q: I am not observing any inhibition, or the IC50 of my antagonist is much weaker than expected. What should I do? A: This issue can arise from several factors related to either the antagonist itself or the overall assay setup.

Potential Cause Solution Citation
Antagonist Concentration Too Low The concentration range tested may be too low to see an effect.[3]
Troubleshooting Steps:
• If no cytotoxicity is observed, significantly increase the concentration range of your antagonist in the dose-response curve.[3]
Agonist Concentration Too High (Functional Assays) The agonist concentration may be too high, making it difficult for the antagonist to compete effectively.[3][4]
Troubleshooting Steps:
• Re-evaluate the agonist's EC50 and use a concentration at or near its EC80 for the antagonist assay.[3]
Antagonist Degradation The antagonist may be unstable in the assay buffer or may have degraded during storage.
Troubleshooting Steps:
• Prepare fresh stock solutions of the antagonist.
• Check the recommended storage conditions and solubility.
Insufficient Incubation Time The antagonist may not have had enough time to reach binding equilibrium with the receptor.[2]
Troubleshooting Steps:
• Determine the time required to reach equilibrium by performing a time-course experiment.[2]
Problem 3: Compound Cytotoxicity

Q: My antagonist appears to be causing cell death at higher concentrations in my cell-based functional assay. How can I address this? A: Cytotoxicity can lead to false-positive results by reducing the signal non-specifically.

Potential Cause Solution Citation
Off-Target Effects High concentrations of the compound may be toxic to the cells through mechanisms unrelated to the oxytocin receptor.[3]
Troubleshooting Steps:
• Perform a standard cytotoxicity assay (e.g., MTT or AlamarBlue) to determine the maximum non-toxic concentration of your antagonist.[3]
• Adjust the concentration range in your functional assay to stay below this toxic threshold.[3]
• Reduce the incubation time of the cells with the antagonist, if the assay window allows.[3]
Solvent Toxicity The solvent used to dissolve the antagonist (e.g., DMSO) may be at a toxic concentration in the well.[3]
Troubleshooting Steps:
• Ensure the final concentration of the solvent is consistent across all wells and is below the level known to be toxic to your cell line (typically ≤0.5% for DMSO).[3]

Data Presentation

Comparative Potency of OVT Receptor Antagonists

The following table provides example IC50 values for well-characterized OVT receptor antagonists. Note that these values can vary depending on the assay type and specific experimental conditions.

AntagonistReceptor SubtypeAssay TypeIC50 (nM)
AtosibanHuman OTRRadioligand Binding5 - 10
Retosiban (GSK-221149)Human OTRRadioligand Binding0.5 - 1.5
L-368,899Human OTRRadioligand Binding1 - 3
BarusibanHuman OTRFunctional (Calcium)10 - 20

Note: These values are representative and compiled from various literature sources for illustrative purposes.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response PKC->Response Ca Ca²⁺ Release ER->Ca Ca->Response OVT Oxytocin (Agonist) OVT->OTR Binds & Activates Antagonist OVT Antagonist Antagonist->OTR Binds & Blocks

Caption: Oxytocin receptor (Gq) signaling pathway and antagonist inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - Radioligand Stock - Antagonist Dilutions A1 Add Components to Plate: 1. Buffer 2. Antagonist (or vehicle) 3. Radioligand (fixed conc.) 4. Receptor Membranes P1->A1 P2 Prepare Receptor Source: - Cell Membranes - Whole Cells P2->A1 A2 Incubate to Equilibrium (e.g., 60 min at 25°C) A1->A2 A3 Separate Bound/Free Ligand (Rapid Vacuum Filtration) A2->A3 A4 Wash Filters (Ice-cold buffer) A3->A4 A5 Measure Radioactivity (Scintillation Counting) A4->A5 D1 Calculate % Inhibition A5->D1 D2 Plot % Inhibition vs. log[Antagonist] D1->D2 D3 Determine IC₅₀ Value (Non-linear regression) D2->D3

Caption: Experimental workflow for a competitive radioligand binding assay.

G Start No or Weak Antagonist Effect Q1 Is Antagonist Concentration Range Sufficiently High? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Agonist Concentration (Functional Assay) Optimized to ~EC₈₀? A1_Yes->Q2 Sol1 Action: Increase concentration range and re-test. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Has Binding Reached Equilibrium? A2_Yes->Q3 Sol2 Action: Re-run agonist dose-response and adjust concentration. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Further Investigation: Check compound purity, solubility, and receptor expression levels. A3_Yes->End Sol3 Action: Run time-course experiment to determine required incubation time. A3_No->Sol3

Caption: Troubleshooting logic for weak or absent antagonist effects.

Experimental Protocols

Protocol 1: Radioligand Saturation Binding Assay (To Determine Kd and Bmax)

This assay determines the affinity (Kd) of a radioligand for the OVT receptor and the total number of receptors (Bmax) in the sample.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Radioligand: Prepare serial dilutions of the radioligand in assay buffer. The concentration range should typically span from 0.1x to 10x the estimated Kd.[1]

    • Unlabeled Ligand: Prepare a high concentration of an unlabeled OVT receptor ligand (agonist or antagonist) to determine non-specific binding (NSB). This should be at least 1000x the Ki or Kd value.[1]

    • Receptor Preparation: Prepare cell membrane homogenates expressing the OVT receptor. Determine protein concentration using a BCA or Bradford assay.

  • Assay Procedure:

    • Set up two sets of tubes/wells for each radioligand concentration: one for "Total Binding" and one for "Non-Specific Binding" (NSB).

    • To NSB tubes, add the high concentration of unlabeled ligand. To Total Binding tubes, add assay buffer.

    • Add the serially diluted radioligand to all tubes.

    • Initiate the binding reaction by adding the receptor membrane preparation (e.g., 100-200 µg protein) to all tubes.

    • Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2]

  • Separation and Counting:

    • Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters quickly 3-5 times with ice-cold wash buffer to remove unbound radioligand.[6]

    • Allow filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" at each radioligand concentration: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot Specific Binding versus the concentration of free radioligand.

    • Analyze the data using non-linear regression (one-site specific binding model) in software like GraphPad Prism to determine the Kd and Bmax values.[7]

Protocol 2: Competitive Inhibition Binding Assay (To Determine IC50/Ki)

This assay measures the ability of an unlabeled antagonist to compete with a fixed concentration of a radioligand for binding to the OVT receptor.

Methodology:

  • Reagent Preparation:

    • Assay Buffer, Radioligand, Receptor: Prepare as described in Protocol 1. The radioligand should be used at a fixed concentration, typically at or below its Kd.

    • OVT Antagonist: Prepare serial dilutions of the test antagonist over a wide concentration range (e.g., 10 pM to 100 µM).

  • Assay Procedure:

    • Set up tubes/wells for "Total Binding" (no antagonist), "Non-Specific Binding" (high concentration of unlabeled ligand), and for each concentration of the test antagonist.

    • Add the serially diluted antagonist or corresponding controls to the appropriate wells.

    • Add the fixed concentration of radioligand to all wells.

    • Initiate the reaction by adding the receptor membrane preparation.

    • Incubate to equilibrium as determined previously.

  • Separation and Counting:

    • Follow the same procedure for filtration, washing, and counting as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of specific binding at each antagonist concentration relative to the control (wells with no antagonist).

    • Plot the percent inhibition versus the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC50 value.[8]

    • If desired, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cell-Based Functional Antagonist Assay (e.g., Calcium Mobilization)

This assay measures the ability of an antagonist to block the functional response (e.g., intracellular calcium release) induced by an agonist.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the OVT receptor into a 96-well or 384-well black, clear-bottom plate and culture overnight.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Prepare serial dilutions of the OVT antagonist in an appropriate assay buffer.

    • Prepare the OVT agonist (e.g., Oxytocin) at a fixed concentration that gives an EC80 response.

    • Using a fluorescent imaging plate reader (FLIPR) or similar instrument, measure the baseline fluorescence of the cell plate.

    • Add the antagonist dilutions to the plate and pre-incubate for a set period (e.g., 15-30 minutes).[3]

    • Add the fixed concentration of the agonist to stimulate the cells.

  • Data Acquisition and Analysis:

    • Continuously record the fluorescence signal before and after the addition of the agonist. The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence peak.[8]

    • Normalize the data, with 0% inhibition being the response to the agonist alone and 100% inhibition being the baseline fluorescence.

    • Plot the percent inhibition versus the logarithm of the antagonist concentration and fit the curve using non-linear regression to determine the IC50 value.[8]

References

Troubleshooting (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxytocin (B344502) receptor antagonist, (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide analog of oxytocin. It functions as a potent and selective antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism is to competitively bind to the OTR, preventing the endogenous ligand, oxytocin, from binding and activating downstream signaling pathways. This blockade inhibits oxytocin-mediated physiological responses.

Q2: What are the common research applications for this antagonist?

This antagonist is frequently used in neuroscience and behavioral research to investigate the role of the oxytocin system in various processes. Common applications include studying social behaviors, anxiety, pair bonding, and neurological conditions where the oxytocin system is implicated.[1][2] It has also been used to study physiological processes such as penile erection and uterine contractions.[3]

Q3: How should I dissolve and store this compound?

For optimal stability, it is recommended to store the lyophilized peptide at -20°C.[2] When preparing a stock solution, it is advisable to first attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer of choice.[4] For long-term storage in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.

Q4: What is the expected selectivity of this antagonist for the oxytocin receptor versus vasopressin receptors?

Troubleshooting Experimental Results

Problem 1: No or Low Antagonist Activity Observed

If you are not observing the expected inhibitory effect of this compound in your assay, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Peptide Degradation Ensure the peptide has been stored correctly at -20°C (lyophilized) or -80°C (in solution). Avoid multiple freeze-thaw cycles by using aliquots. Prepare fresh solutions for critical experiments.
Incorrect Peptide Concentration Verify the calculations for your stock solution and dilutions. If possible, confirm the peptide concentration using a method like UV-Vis spectrophotometry.
Peptide Insolubility/Precipitation Visually inspect your stock and working solutions for any precipitates. If solubility is an issue, try dissolving the peptide in a small amount of DMSO before diluting with your assay buffer.[4]
Assay Conditions Confirm that the concentration of the oxytocin agonist used to stimulate the receptor is appropriate (typically around the EC80) to allow for competitive antagonism. Ensure the incubation time with the antagonist is sufficient for it to bind to the receptor before adding the agonist.
Cellular System Issues Verify the expression and responsiveness of the oxytocin receptor in your cell line using a known agonist. Ensure cells are healthy and at an appropriate confluency.
Problem 2: High Variability in Experimental Repeats

High variability between experimental repeats can obscure the true effect of the antagonist.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions.
Cell Plating Density Ensure a uniform cell density across all wells of your microplate. Variations in cell number can lead to differences in receptor expression and signal output.
Edge Effects in Microplates Be mindful of "edge effects" in 96-well plates. To minimize these, avoid using the outer wells or fill them with a buffer/media.
Incomplete Antagonist Incubation Ensure a consistent pre-incubation time with the antagonist for all wells before adding the agonist to allow the binding to reach equilibrium.

Data Presentation

Receptor Binding Affinity (Hypothetical Data)

The following table presents hypothetical binding affinity data for this compound, extrapolated from the closely related compound (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.[5] Note: This data is for illustrative purposes and should be experimentally determined for the specific compound.

Receptor Parameter Value (nM)
Oxytocin Receptor (OTR)IC50~30
Vasopressin V1a ReceptorIC50~5

This hypothetical data suggests that while the compound is a potent antagonist, it may exhibit higher affinity for the vasopressin V1a receptor. This underscores the importance of using an appropriate concentration to achieve selectivity for the oxytocin receptor.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol describes how to measure the antagonist effect of this compound on oxytocin-induced intracellular calcium release in a cell line expressing the human oxytocin receptor.

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor (or similar cell line)

  • DMEM/F12 medium with 10% FBS

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Oxytocin (agonist)

  • This compound (antagonist)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS. Remove the cell culture medium and add the Fluo-4 AM solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Antagonist Incubation: Prepare serial dilutions of this compound in HBSS. Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

  • Agonist Injection and Reading: Record a baseline fluorescence for a few seconds. Inject a pre-determined concentration of oxytocin (e.g., EC80) into the wells and continue recording the fluorescence signal for at least 60 seconds to capture the peak response.

  • Data Analysis: The antagonist effect is determined by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the control (agonist only). Calculate IC50 values by fitting the dose-response data to a suitable pharmacological model.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

Materials:

  • Cell membranes prepared from cells expressing the oxytocin receptor

  • Radiolabeled oxytocin antagonist (e.g., [³H]-d(CH2)5[Tyr(Me)2,Thr4,Tyr-NH29]OVT)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of the unlabeled this compound, a fixed concentration of the radiolabeled antagonist (typically at its Kd), and the cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled oxytocin) from the total binding (measured in the absence of any competitor). Plot the specific binding as a function of the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

G Oxytocin Receptor Signaling Pathway and Antagonist Action Oxytocin Oxytocin OTR Oxytocin Receptor (Gq-coupled) Oxytocin->OTR Binds and Activates Antagonist This compound Antagonist->OTR Competitively Binds and Blocks PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca_release->Response PKC->Response

Caption: Oxytocin receptor signaling and antagonist inhibition.

G Troubleshooting Workflow for Low Antagonist Activity Start Start: No or low antagonist activity Check_Peptide Check Peptide Integrity - Proper storage? - Freshly prepared? - No precipitation? Start->Check_Peptide Check_Concentration Verify Peptide Concentration - Correct calculations? - Spectrophotometry check? Check_Peptide->Check_Concentration No Remake_Solution Action: Prepare fresh peptide solution Check_Peptide->Remake_Solution Yes Check_Assay Review Assay Conditions - Appropriate agonist concentration? - Sufficient antagonist pre-incubation? Check_Concentration->Check_Assay No Recalculate Action: Recalculate dilutions Check_Concentration->Recalculate Yes Check_Cells Validate Cellular System - Healthy cells? - Confirmed OTR expression and function? Check_Assay->Check_Cells No Optimize_Assay Action: Optimize agonist concentration and incubation times Check_Assay->Optimize_Assay Yes New_Cells Action: Use a new batch of cells or re-validate cell line Check_Cells->New_Cells Yes End Problem Resolved Check_Cells->End No Remake_Solution->End Recalculate->End Optimize_Assay->End New_Cells->End

Caption: Troubleshooting low antagonist activity workflow.

References

Barusiban Technical Support Center: Troubleshooting Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Barusiban. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the degradation of Barusiban during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Barusiban and why is its stability important?

Barusiban is a synthetic nonapeptide and a selective oxytocin (B344502) receptor antagonist.[1][2][3][4] Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities with potentially altered pharmacological profiles.

Q2: What are the primary pathways through which Barusiban can degrade?

As a peptide, Barusiban is susceptible to several degradation pathways common to this class of molecules. These include:

  • Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.[5][6]

  • Oxidation: Certain amino acid residues are prone to oxidation, especially when exposed to air or oxidizing agents.[6][7]

  • Deamidation: The removal of an amide group, which can occur in amino acids with amide-containing side chains.[6][7]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the peptide.[8]

  • Physical Instability: This includes aggregation and adsorption to surfaces, which can lead to a loss of active compound.[5][6]

Q3: How should I store Barusiban to minimize degradation?

To ensure the long-term stability of Barusiban, it is recommended to store it under the following conditions:

  • Temperature: Store lyophilized powder at -20°C.[1]

  • Light: Protect from light.[1]

  • Moisture: Keep in a dry environment. Lyophilized formulations are designed for long-term stability.[1]

  • Reconstituted Solutions: Once reconstituted, it is advisable to use the solution immediately or aliquot and store at -20°C to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.

Q4: Can I use Barusiban that has been stored improperly?

Using improperly stored Barusiban is not recommended. Degradation may not be visible, but the compound's potency could be compromised, leading to inaccurate and unreliable experimental results. If you suspect degradation, it is best to use a fresh vial of the compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with Barusiban.

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected experimental results. Barusiban degradation leading to reduced potency.1. Verify Storage Conditions: Confirm that both the lyophilized powder and any reconstituted solutions have been stored at the recommended temperature, protected from light, and handled to minimize freeze-thaw cycles. 2. Check Solution Preparation: Ensure the correct solvent was used for reconstitution and that the pH of the final solution is within a stable range for Barusiban (typically near neutral, but should be optimized for your specific experimental setup). 3. Perform a Forced Degradation Study (see protocol below): This can help identify potential degradation products and confirm if your handling procedures are contributing to instability. 4. Use a Fresh Vial: If degradation is suspected, use a new, properly stored vial of Barusiban to repeat the experiment.
Precipitate forms in the reconstituted Barusiban solution. Poor solubility, aggregation, or use of an inappropriate buffer.1. Review Reconstitution Protocol: Ensure you are using the recommended solvent and concentration. 2. Adjust pH: The solubility of peptides is often pH-dependent. A slight adjustment of the buffer pH may improve solubility. 3. Consider Excipients: For long-term experiments, the addition of stabilizing excipients such as mannitol (B672) or sucrose (B13894) may be beneficial, though their compatibility with your experimental system must be verified.[9] 4. Sonication: Gentle sonication may help to dissolve the peptide, but avoid excessive heating.
Loss of activity after repeated use of a stock solution. Degradation due to repeated freeze-thaw cycles.1. Aliquot Stock Solutions: After initial reconstitution, divide the stock solution into single-use aliquots and store them at -20°C. This will prevent the degradation that can occur with multiple freeze-thaw cycles.
Baseline drift or appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Run a Forced Degradation Study: Subject Barusiban to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze these samples by HPLC to identify the retention times of potential impurities. 2. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column temperature to achieve better separation between the parent Barusiban peak and any degradation products. A stability-indicating HPLC method is crucial for accurate quantification.[10][11][12][13][14]

Experimental Protocols

Protocol for Forced Degradation Study of Barusiban

A forced degradation study is essential to understand the stability of Barusiban under various stress conditions and to develop a stability-indicating analytical method.[15][16][17][18]

Objective: To identify potential degradation products and pathways for Barusiban.

Materials:

  • Barusiban

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Barusiban in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of Barusiban stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of Barusiban stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of Barusiban stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Place an aliquot of the Barusiban stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified time.

    • Photolytic Degradation: Expose an aliquot of the Barusiban stock solution to a light source in a photostability chamber, ensuring exposure to both UV and visible light as per ICH Q1B guidelines.[19] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, typically reverse-phase HPLC with UV detection (e.g., at 210-220 nm) or LC-MS.[20]

    • The HPLC method should be developed and optimized to separate the main Barusiban peak from all potential degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Degradation of BarusibanNumber of Degradation Products
0.1 M HCl2460DataData
0.1 M NaOH860DataData
3% H₂O₂24Room TempDataData
Thermal4870DataData
PhotolyticAs per ICH Q1BAs per ICH Q1BDataData

Visualizations

Logical Workflow for Investigating Barusiban Degradation

A Inconsistent Experimental Results Observed B Verify Storage and Handling Procedures A->B C Prepare Fresh Barusiban Solution B->C D Repeat Experiment C->D E Results Consistent? D->E F Problem Solved. Document Findings. E->F Yes G Results Still Inconsistent E->G No H Perform Forced Degradation Study G->H I Develop/Optimize Stability-Indicating HPLC Method H->I J Identify and Characterize Degradants I->J K Optimize Formulation/Experimental Conditions J->K

Caption: Troubleshooting workflow for Barusiban degradation.

Potential Degradation Pathways of a Peptide like Barusiban

cluster_0 Stress Factors cluster_1 Degradation Pathways Acid/Base Acid/Base Hydrolysis Hydrolysis Acid/Base->Hydrolysis Oxidizing Agents Oxidizing Agents Oxidation Oxidation Oxidizing Agents->Oxidation Heat Heat Deamidation Deamidation Heat->Deamidation Light (UV) Light (UV) Photodegradation Photodegradation Light (UV)->Photodegradation Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Deamidation->Degradation_Products Photodegradation->Degradation_Products Barusiban Barusiban Barusiban->Hydrolysis Barusiban->Oxidation Barusiban->Deamidation Barusiban->Photodegradation

References

Technical Support Center: Overcoming Poor Bioavailability of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of the oxytocin (B344502) receptor antagonist, (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin (also known as OVT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective antagonist of the oxytocin receptor, used in neurological disease research.[1][2][3] Like many peptide-based therapeutics, it likely suffers from poor oral bioavailability due to its high molecular weight, hydrophilicity, and susceptibility to enzymatic degradation in the gastrointestinal (GI) tract.[4][5][6] This limits its therapeutic potential when administered orally.

Q2: What are the primary barriers to the oral absorption of peptide drugs like this oxytocin antagonist?

A2: The main obstacles to oral peptide drug delivery include:

  • Enzymatic Degradation: Proteases in the stomach and small intestine can rapidly break down the peptide structure.[7]

  • Poor Permeability: The intestinal epithelium acts as a significant barrier to the absorption of large and hydrophilic molecules.[8][9]

  • Physicochemical Instability: Peptides can be unstable in the varying pH environments of the GI tract.[10]

Q3: What are the general strategies to improve the bioavailability of peptide drugs?

A3: Several approaches can be employed to enhance the oral bioavailability of peptides:[11]

  • Formulation Strategies: This includes optimizing the pH, using protective coatings, and incorporating enzyme inhibitors or permeation enhancers.[9][10]

  • Drug Delivery Systems: Encapsulating the peptide in systems like nanoparticles, liposomes, or microemulsions can protect it from degradation and improve absorption.[4][12][13]

  • Chemical Modification: Altering the peptide's structure through methods like PEGylation or lipidization can improve its stability and permeability.[4]

Troubleshooting Guide

Problem: Low plasma concentration of the oxytocin antagonist after oral administration in animal models.

Potential Cause Troubleshooting Suggestion Rationale
Enzymatic Degradation Co-administer with a protease inhibitor (e.g., aprotinin, soybean trypsin inhibitor).[7]Protease inhibitors block the action of digestive enzymes that degrade the peptide in the GI tract.[7]
Formulate with mucoadhesive polymers.[6][13]These polymers adhere to the mucosal layer, increasing the residence time of the drug at the absorption site and offering some protection from enzymes.[6][13]
Poor Intestinal Permeability Include a permeation enhancer in the formulation (e.g., sodium caprate, bile salts).[6][9]Permeation enhancers transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport of the peptide.[9]
Utilize a microemulsion or nanoparticle-based delivery system.[4][12]These carrier systems can protect the peptide and facilitate its transport across the intestinal epithelium.[12]
Physicochemical Instability Develop an enteric-coated formulation.[9]Enteric coatings protect the peptide from the acidic environment of the stomach and release it in the more neutral pH of the small intestine.[9]
Optimize the formulation pH and buffer capacity.[10]Maintaining an optimal pH can enhance the stability of the peptide in solution.[10]

Quantitative Data Summary

The following tables provide comparative pharmacokinetic data for oxytocin and its long-acting analog, carbetocin (B549339), illustrating the bioavailability challenges and improvements with different administration routes. While specific data for this compound is not publicly available, these values serve as a relevant reference.

Table 1: Bioavailability of Oxytocin and Analogs via Different Routes

Compound Administration Route Species Bioavailability (%) Reference
OxytocinOromucosalHuman4.45 ± 3.51[14]
CarbetocinIntramuscularHuman~80[15]
CarbetocinIntramuscularCow>80[16]
CarbetocinIntramuscularGilt35[16]

Table 2: Pharmacokinetic Parameters of Carbetocin

Parameter Intravenous (0.4 mg) Intramuscular (0.4 mg) Reference
Tmax -< 30 min[15]
Elimination Half-life 41 ± 11.9 min-[15]

Experimental Protocols

Detailed Methodology for In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This technique is a reliable method to assess the intestinal permeability of the oxytocin antagonist and to evaluate the effectiveness of different formulation strategies.[17][18]

1. Animal Preparation:

  • Fast male Sprague-Dawley rats overnight with free access to water.
  • Anesthetize the rat (e.g., with urethane).
  • Make a midline abdominal incision to expose the small intestine.
  • Select a segment of the jejunum (approximately 10 cm).
  • Insert cannulas at both ends of the segment and ligate.

2. Perfusion:

  • Gently rinse the intestinal segment with saline pre-warmed to 37°C.
  • Perfuse the segment with a blank buffer solution (e.g., Krebs-Ringer buffer) for 30 minutes to reach a steady state.[17]
  • Prepare the perfusion solution by dissolving the oxytocin antagonist (with or without enhancers/formulation) in the buffer.
  • Perfuse the intestinal segment with the drug-containing solution at a constant flow rate (e.g., 0.2 mL/min).[17][18]

3. Sample Collection:

  • Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 20 minutes for a total of 80 minutes).[17]
  • At the end of the experiment, measure the exact length of the perfused intestinal segment.

4. Analysis:

  • Determine the concentration of the oxytocin antagonist in the collected perfusate samples using a validated analytical method (e.g., HPLC-MS/MS).
  • Calculate the effective permeability coefficient (Peff) using the following equation: Peff = (Q * ln(Cin/Cout)) / (2 * π * r * L) Where:
  • Q is the flow rate.
  • Cin and Cout are the inlet and outlet drug concentrations, respectively.
  • r is the radius of the intestinal segment.
  • L is the length of the intestinal segment.

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_perfusion Perfusion cluster_analysis Analysis p1 Anesthetize Rat p2 Expose Small Intestine p1->p2 p3 Cannulate Jejunal Segment p2->p3 f1 Equilibrate with Blank Buffer p3->f1 Start Experiment f2 Prepare Drug Perfusion Solution f1->f2 f3 Perfuse at Constant Flow Rate f2->f3 a1 Collect Perfusate Samples f3->a1 During Perfusion a2 Analyze Drug Concentration a1->a2 a3 Calculate Permeability (Peff) a2->a3

Caption: In Situ Single-Pass Intestinal Perfusion Workflow.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling OTR Oxytocin Receptor (GPCR) Gq Gq Protein OTR->Gq Activates (when Oxytocin binds) OVT This compound (Antagonist) OVT->OTR Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKC->Ca2 Modulates logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Potential Solutions p Poor Oral Bioavailability c1 Enzymatic Degradation p->c1 c2 Low Permeability p->c2 c3 Chemical Instability p->c3 s1 Protease Inhibitors c1->s1 s4 Nanocarriers c1->s4 s2 Permeation Enhancers c2->s2 c2->s4 s3 Enteric Coating c3->s3

References

Barusiban Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Barusiban dose-response curve experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during dose-response assays with Barusiban.

Issue Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with a buffer solution to maintain humidity.
No observable dose-response (flat curve) - Barusiban concentration range is too low or too high- Inactive Barusiban- Low oxytocin (B344502) receptor expression in the cell line- Issues with the assay signal detection- Perform a wider range of serial dilutions (e.g., from 1 pM to 10 µM).- Verify the integrity and proper storage of the Barusiban stock solution.- Confirm oxytocin receptor expression in your cell line using techniques like qPCR or western blotting.- Check the functionality of the detection reagents and instrument settings.
Poor curve fit (low R² value) - Insufficient number of data points- Inappropriate data normalization- Outliers in the data- Use a sufficient number of concentrations (at least 8-10) to define the curve.- Normalize the data to the response of the vehicle control (0% inhibition) and a positive control for maximal inhibition (100% inhibition).- Carefully examine raw data for outliers and consider appropriate statistical methods for outlier removal.
Unexpected agonist activity at low concentrations - Allosteric effects of Barusiban at the oxytocin receptor- Off-target effects on other receptors- This can be a complex pharmacological phenomenon. Consider investigating potential allosteric modulation through more advanced binding and functional assays.- Perform counter-screening against a panel of other GPCRs to assess selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Barusiban?

A1: Barusiban is a selective antagonist of the oxytocin receptor (OT-R), which is a G-protein coupled receptor (GPCR).[1][2] It competitively binds to the OT-R, thereby inhibiting the downstream signaling cascade initiated by the natural ligand, oxytocin.[1][3] This inhibition prevents the activation of the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, which is responsible for increasing intracellular calcium levels and subsequent cellular responses, such as uterine muscle contraction.[3]

Q2: What is a typical starting concentration range for a Barusiban dose-response experiment?

A2: Based on its high affinity for the oxytocin receptor (Ki = 0.8 nM), a good starting point for a dose-response curve would be to use a wide range of concentrations spanning several orders of magnitude around this value.[2] A suggested range is from 1 pM to 1 µM. This will help to ensure that the full dose-response curve, including the top and bottom plateaus, is captured.

Q3: How should I prepare my Barusiban stock solution?

A3: Barusiban is a peptide-like compound. It is recommended to dissolve it in a suitable solvent, such as sterile water or a buffer solution recommended by the manufacturer, to create a high-concentration stock solution (e.g., 1-10 mM). Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles and maintain its stability. For experiments, a fresh working solution should be prepared by diluting the stock solution in the appropriate assay buffer.

Q4: Which cell lines are suitable for Barusiban dose-response studies?

A4: Any cell line that endogenously expresses the human oxytocin receptor is a suitable model. Commonly used cell lines include human myometrial cells. Alternatively, recombinant cell lines, such as CHO-K1 or HEK293 cells, that have been stably transfected to express the human oxytocin receptor can be used. It is crucial to verify the expression level of the receptor in the chosen cell line before initiating the experiments.

Q5: What are the key parameters to derive from a Barusiban dose-response curve?

A5: The primary parameter to determine is the half-maximal inhibitory concentration (IC50). This value represents the concentration of Barusiban that is required to inhibit 50% of the maximal response induced by oxytocin. The Hill slope, which describes the steepness of the curve, and the maximal inhibition (Emax) are also important parameters to characterize the antagonist activity of Barusiban.

Data Presentation

Parameter Barusiban Atosiban (B549348) (Reference) Reference
Binding Affinity (Ki) 0.8 nM (for human OT-R in COS cells)~300-fold lower affinity than Barusiban for OT-R[2][4]
In Vitro Potency (pA2) 9.76 (preterm myometrium)9.89 (term myometrium)7.86 (preterm myometrium)7.81 (term myometrium)[5]
In Vivo Efficacy (Non-human primate) 3-4 times more potent than atosiban-[6]
Clinical Trial Doses (Human) 0.3, 1, 3, or 10 mg (single intravenous bolus)-[1]

Experimental Protocols

Protocol: In Vitro Barusiban Dose-Response Assay using a Calcium Flux Assay

This protocol outlines a method for determining the IC50 of Barusiban by measuring its ability to inhibit oxytocin-induced calcium mobilization in cells expressing the oxytocin receptor.

Materials:

  • Cells expressing the human oxytocin receptor (e.g., CHO-K1-OT-R)

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Oxytocin

  • Barusiban

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells and seed them into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 50 µL of culture medium.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting this mixture into the assay buffer to a final concentration of 2 µM Fluo-4 AM.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of Barusiban in the assay buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.

    • Add 10 µL of the diluted Barusiban or vehicle control to the appropriate wells.

    • Incubate the plates for 15-30 minutes at room temperature.

  • Oxytocin Stimulation and Signal Detection:

    • Prepare an oxytocin solution in the assay buffer at a concentration that elicits a submaximal response (EC80), which should be determined in a separate agonist dose-response experiment.

    • Place the plate in the fluorescent plate reader.

    • Set the instrument to record the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Inject 10 µL of the oxytocin solution into each well and record the change in fluorescence.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data by setting the response in the vehicle control wells as 100% and the response in the wells with a maximally effective concentration of a known antagonist (or no oxytocin) as 0%.

    • Plot the normalized response against the logarithm of the Barusiban concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds & Activates Barusiban Barusiban Barusiban->OTR Binds & Inhibits Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Response Cellular Response (e.g., Contraction) Ca_release->Response Leads to

Caption: Oxytocin receptor signaling and Barusiban's inhibitory action.

Experimental_Workflow start Start cell_seeding Seed cells in 384-well plate start->cell_seeding incubation1 Incubate 18-24h cell_seeding->incubation1 dye_loading Load with calcium dye incubation1->dye_loading incubation2 Incubate dye_loading->incubation2 compound_addition Add Barusiban (serial dilutions) incubation2->compound_addition incubation3 Incubate compound_addition->incubation3 agonist_addition Add Oxytocin (EC80) & Measure Fluorescence incubation3->agonist_addition data_analysis Analyze data (normalize, curve fit) agonist_addition->data_analysis end Determine IC50 data_analysis->end

Caption: Workflow for a Barusiban in vitro dose-response assay.

Troubleshooting_Logic start No Dose-Response (Flat Curve) check_conc Is the concentration range appropriate? start->check_conc check_compound Is the compound active? check_conc->check_compound Yes solution_conc Adjust concentration range (e.g., 1 pM - 10 µM) check_conc->solution_conc No check_cells Do cells express the receptor? check_compound->check_cells Yes solution_compound Verify compound integrity and storage check_compound->solution_compound No check_assay Is the assay working? check_cells->check_assay Yes solution_cells Confirm receptor expression (qPCR, Western Blot) check_cells->solution_cells No solution_assay Check reagents and instrument settings check_assay->solution_assay No

Caption: Troubleshooting decision tree for a flat dose-response curve.

References

Minimizing side effects of FE 200440 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of FE 200440, also known as Barusiban (B1609675), in animal studies. The focus is on understanding its safety profile and minimizing potential side effects based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is FE 200440 (Barusiban) and what is its primary mechanism of action?

A1: FE 200440, or Barusiban, is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is to block the binding of oxytocin to its receptor, thereby inhibiting the downstream signaling pathways that lead to myometrial contractions.[2] This makes it a candidate for use as a tocolytic agent to manage preterm labor.[1]

Q2: What are the known side effects of Barusiban in animal studies?

A2: Based on published preclinical studies, primarily in pregnant cynomolgus monkeys and rabbits, Barusiban is reported to be well-tolerated with a favorable safety profile at the doses tested. Multiple studies have reported no significant adverse effects on the mother or offspring.[3][4][5] Specifically, one study involving administration to pregnant cynomolgus monkeys from gestation day 85 until delivery found no test article-related effects in the mothers at daily subcutaneous doses up to 2.5 mg/kg.[3] Another long-term study with continuous intravenous infusion in pregnant cynomolgus monkeys also reported that Barusiban was well-tolerated with no signs of toxicity.[4][5]

Q3: Has the cardiovascular safety of Barusiban been evaluated in animal models?

A3: While a dedicated cardiovascular safety pharmacology study for Barusiban is not detailed in the available literature, a study in pregnant cynomolgus monkeys included monitoring of the cardiovascular system in the offspring with no adverse findings.[3] For the maternal animals in these studies, no significant cardiovascular side effects were reported.[3][4][5] For comparison, a study on another oxytocin antagonist, atosiban (B549348), in pregnant sheep found no significant changes in maternal or fetal cardiovascular parameters.[6]

Q4: Is there any information on the genotoxicity or carcinogenicity of Barusiban?

A4: There is no publicly available information from genotoxicity or carcinogenicity studies for Barusiban in the reviewed literature.[7][8][9]

Q5: What is the placental transfer of Barusiban observed in animal studies?

A5: Studies in rabbits and cynomolgus monkeys have shown that there is limited placental transfer of Barusiban. In rabbits, approximately 5% of Barusiban was transferred from maternal to fetal blood.[10][11] In cynomolgus monkeys, the mean fetal plasma concentration of Barusiban was about 9.1% of the maternal level.[10][11] This suggests that fetal exposure during maternal therapy is likely to be restricted.[10]

Troubleshooting Guide

Issue: Unexpected maternal or fetal adverse events are observed during the experiment.

Troubleshooting Steps:

  • Verify Dosing and Administration: Double-check all calculations for dose preparation and the administration protocol. Ensure the correct route of administration is being used as per your experimental design.

  • Review Vehicle and Formulation: Confirm that the vehicle used to dissolve Barusiban is appropriate and is not contributing to the observed effects.

  • Monitor Animal Health: Implement a robust schedule for monitoring the health of the animals, including regular observation of clinical signs, body weight, and food consumption.

  • Consult Toxicologist: If unexpected adverse events persist, it is advisable to consult with a toxicologist to review the study design and findings.

  • Consider Species-Specific Effects: Be aware that the safety profile of Barusiban has been primarily characterized in cynomolgus monkeys and rabbits. Effects in other species may vary.

Issue: Lack of efficacy in suppressing uterine contractions.

Troubleshooting Steps:

  • Confirm Onset and Duration of Action: Barusiban has a rapid onset of action (0.5-1.5 hours) and a long duration of action (>13-15 hours) in cynomolgus monkeys.[12] Ensure that the timing of your observations aligns with the expected pharmacodynamics of the compound.

  • Evaluate Dose-Response: Barusiban's efficacy is dose-dependent. If the desired effect is not achieved, a dose-ranging study may be necessary to determine the optimal dose for your specific animal model and experimental conditions.

  • Check Compound Integrity: Ensure that the Barusiban being used is of high purity and has been stored correctly to prevent degradation.

Data from Animal Studies

Table 1: Summary of Barusiban Dosing and Effects in Cynomolgus Monkeys

Study ObjectiveDosing RegimenKey FindingsReference
Pharmacokinetic and Pharmacodynamic ComparisonIV Bolus: 10-50 µg/kgIV Infusion: 2.5-150 µg/kg/hHigh efficacy (96-98% inhibition of intrauterine pressure), rapid onset (0.5-1.5 h), and long duration of action (>13-15 h). 3-4 times more potent than atosiban.[12][13]
Long-Term Treatment of Oxytocin-Induced Preterm LaborContinuous IV Infusion: 150 µg/kg/h for ~3 weeksEffectively suppressed oxytocin-induced uterine contractions and prevented early delivery. Well-tolerated with no signs of toxicity.[4][5][14]
Evaluation of Tocolytic Agents in Pregnant and Neonatal MonkeysDaily Subcutaneous: up to 2.5 mg/kg from gestation day 85 until deliveryNo test article-related effects in mothers. No adverse findings in offspring after a 9-month postnatal follow-up.[3]

Table 2: Placental Transfer of Barusiban in Animal Models

Animal ModelMaternal-Fetal Transfer RatioReference
Rabbit~5%[10][11]
Cynomolgus Monkey~9.1%[10][11]

Experimental Protocols

Protocol 1: Pharmacokinetic and Pharmacodynamic Evaluation of Barusiban in a Cynomolgus Monkey Model of Preterm Labor

  • Animal Model: Pregnant cynomolgus monkeys in their third trimester (gestation day 120 ± 3).

  • Surgical Preparation: Implantation of telemetry units for measuring intrauterine pressure (IUP) and electromyograms (EMGs), and infusion catheters for dosing and blood sampling.

  • Induction of Uterine Contractions: Oxytocin (OT) was administered to induce stable, PTL-like uterine contractions.

  • Barusiban Administration:

    • IV Bolus: 10-50 µg/kg

    • IV Infusion: 2.5-150 µg/kg/h

  • Monitoring:

    • Continuous telemetric recording of IUP.

    • Blood sampling for pharmacokinetic analysis.

  • Data Analysis: Efficacy was determined by the percentage inhibition of IUP. Pharmacokinetic parameters were calculated from plasma concentrations of Barusiban.

  • Reference: [13]

Protocol 2: Long-Term Treatment with Barusiban in a Cynomolgus Monkey Model of Oxytocin-Induced Preterm Labor

  • Animal Model: Pregnant cynomolgus monkeys.

  • Surgical Preparation: Implantation of telemetry units for IUP measurement and infusion catheters.

  • Experimental Design:

    • Daily administration of oxytocin to induce uterine contractions.

    • Continuous intravenous infusion of Barusiban at 150 µg/kg/h for approximately 3 weeks.

  • Monitoring:

    • Continuous monitoring of IUP.

    • Daily clinical observations, food consumption, and weekly body weight measurements.

    • Plasma sampling to determine Barusiban concentrations.

  • Outcome Measures: Suppression of oxytocin-induced increases in IUP and prevention of preterm delivery.

  • Reference: [4][5]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (Gq/11-coupled GPCR) Oxytocin->OTR Binds and Activates Barusiban Barusiban (FE 200440) Barusiban->OTR Binds and Blocks Gq_alpha Gαq/11 OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Myometrial Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling and Point of Barusiban Antagonism.

Experimental_Workflow cluster_setup Phase 1: Animal Preparation cluster_experiment Phase 2: Experimental Procedure cluster_monitoring Phase 3: Data Collection and Analysis Animal_Model Select Pregnant Animal Model (e.g., Cynomolgus Monkey) Surgery Surgical Implantation of Telemetry and Catheters Animal_Model->Surgery Induction Induce Uterine Contractions (Oxytocin Infusion) Surgery->Induction Treatment Administer Barusiban (FE 200440) (IV Bolus or Infusion) Induction->Treatment Monitoring Continuous Monitoring - Intrauterine Pressure (IUP) - Clinical Observations Treatment->Monitoring Sampling Collect Blood Samples (Pharmacokinetics) Treatment->Sampling Analysis Data Analysis - Efficacy (% IUP Inhibition) - Safety Assessment - PK/PD Modeling Monitoring->Analysis Sampling->Analysis

Caption: General Experimental Workflow for Preclinical Evaluation of Barusiban.

References

Interpreting unexpected results with (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with this potent oxytocin (B344502) receptor (OTR) antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the use of this compound in a question-and-answer format.

Question 1: Why am I not observing any antagonist effect of this compound in my functional assay?

Answer: A lack of antagonist activity can stem from several factors, ranging from reagent integrity to experimental design. Here is a step-by-step guide to troubleshoot this issue.

  • 1.1. Verify Compound Integrity:

    • Peptide Degradation: this compound is a peptide and is susceptible to degradation. Ensure it has been stored correctly (lyophilized at -20°C or colder, protected from moisture) and that stock solutions are fresh. Avoid repeated freeze-thaw cycles.

    • Purity and Source: Confirm the purity of the compound from the supplier's certificate of analysis. If in doubt, consider obtaining a fresh batch from a reputable source.

  • 1.2. Review Experimental Protocol:

    • Pre-incubation Time: In competitive antagonism, it is crucial to pre-incubate the cells with this compound before adding the oxytocin agonist. This allows the antagonist to bind to the receptor and reach equilibrium. A typical pre-incubation time is 15-30 minutes.

    • Agonist Concentration: The concentration of the oxytocin agonist used to stimulate the receptor is critical. If the agonist concentration is too high (e.g., at or near the Emax), it can overcome the competitive antagonism. It is recommended to use an agonist concentration that elicits a submaximal response (typically EC50 to EC80) to provide a clear window for observing inhibition.

    • Assay Buffer Composition: Ensure the assay buffer conditions (pH, ionic strength) are optimal for receptor binding and cell health.

  • 1.3. Assess Cell System and Receptor Expression:

    • Receptor Density: Very low OTR expression in your cell line can lead to a small signal window, making it difficult to detect antagonism. Confirm OTR expression using techniques like qPCR, Western blot, or a radioligand binding assay with a known high-affinity ligand.

    • Cell Health: Ensure cells are healthy, within a low passage number, and not overgrown, as these factors can negatively impact receptor expression and signaling.

  • 1.4. Consider Alternative Signaling Pathways:

    • The oxytocin receptor can couple to both Gq and Gi proteins.[1] Your functional assay may be measuring a response that is not mediated by the Gq pathway, which is the canonical pathway for oxytocin-induced calcium release.[2][3][4] Consider if this compound has differential effects on Gq versus Gi signaling.

Below is a logical workflow for troubleshooting a lack of antagonist effect:

G start No Antagonist Effect Observed check_compound Verify Compound Integrity (Freshness, Storage, Purity) start->check_compound check_protocol Review Experimental Protocol check_compound->check_protocol Compound OK solution_compound Solution: - Use fresh stock - Order new batch check_compound->solution_compound Compound Suspect check_cells Assess Cell System check_protocol->check_cells Protocol OK solution_protocol Solution: - Add pre-incubation step - Optimize agonist [ ] - Check buffer check_protocol->solution_protocol Protocol Issue solution_cells Solution: - Verify OTR expression - Use low passage cells - Check cell health check_cells->solution_cells Cell Issue consider_pathway Consider Alternative Signaling (e.g., Gi vs Gq) check_cells->consider_pathway Cells OK

Caption: Troubleshooting workflow for no antagonist effect.

Question 2: My results with this compound are highly variable between experiments. What could be the cause?

Answer: High variability can be due to several factors.

  • Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the antagonist and agonist.

  • Inconsistent Cell Culture: Use cells from the same passage number and ensure consistent seeding density and growth conditions for each experiment.

  • Reagent Instability: As a peptide, this compound in solution may not be stable over long periods. Prepare fresh dilutions for each experiment.

  • Edge Effects in Plates: In 96- or 384-well plates, "edge effects" can cause variability. To mitigate this, avoid using the outer wells or ensure they are filled with buffer/media.

Question 3: I am observing a partial or weak antagonist effect. How can I improve my assay?

Answer: A weak effect might indicate that the assay conditions are not optimal.

  • Schild Analysis: To confirm competitive antagonism and determine an accurate measure of antagonist potency (pA2 value), perform a Schild analysis. This involves generating full agonist dose-response curves in the presence of increasing, fixed concentrations of this compound. A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.

  • Optimize Incubation Times: Ensure the pre-incubation with the antagonist is long enough to reach binding equilibrium.

  • Signal-to-Background Ratio: A low signal-to-background ratio in your assay can make it difficult to resolve a clear dose-dependent inhibition. Optimize your assay to maximize the signal window.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other commonly used oxytocin receptor antagonists for comparative purposes.

Table 1: Binding Affinity of this compound

CompoundReceptorCell LineKi (nM)Reference
(d(CH2)5,Tyr(Me)2,Orn8)-vasotocinOxytocinCOS7[5]

Note: The compound is structurally very similar to the topic compound and is often used as a reference.

Table 2: Comparative Pharmacological Data of Selected OTR Antagonists

CompoundReceptorAssay TypePotency (nM)Species
AtosibanOxytocinRadioligand Binding-Human, Rat
BarusibanOxytocinRadioligand BindingKi = 0.8Human
RetosibanOxytocinRadioligand BindingKi = 0.65Human
(d(CH2)5,Tyr(Me)2,Arg8)-VasopressinOxytocinCalcium MobilizationIC50 = 30In Vitro

This table provides context for the expected potency of OTR antagonists. Data for this compound in functional assays is not widely available in the searched literature.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

  • Materials:

    • Cell membranes expressing the human oxytocin receptor.

    • Radioligand: [3H]-Oxytocin or a suitable iodinated antagonist.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • This compound.

    • Unlabeled Oxytocin (for non-specific binding).

    • 96-well plates and filter mats (e.g., GF/B).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL Assay Buffer.

      • 25 µL of this compound dilution or vehicle (for total binding) or a high concentration of unlabeled oxytocin (for non-specific binding).

      • 50 µL of radioligand at a concentration near its Kd.

      • 100 µL of cell membrane suspension (10-20 µg protein/well).

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the assay by rapid filtration through the filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Dry the filter mat, add scintillation fluid, and measure radioactivity.

    • Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC50 of this compound. Calculate the Ki using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Binding cluster_termination Termination & Measurement prep_antagonist Prepare Antagonist Dilutions add_reagents Add Reagents to 96-well Plate prep_antagonist->add_reagents prep_radioligand Prepare Radioligand prep_radioligand->add_reagents prep_membranes Prepare Cell Membranes prep_membranes->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filtrate Filtration & Washing incubate->filtrate measure Scintillation Counting filtrate->measure

Caption: Experimental workflow for a competitive binding assay.

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the ability of this compound to inhibit oxytocin-induced intracellular calcium release.

  • Materials:

    • Cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Oxytocin.

    • This compound.

    • 384-well black, clear-bottom plates.

    • Fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Procedure:

    • Seed cells into the 384-well plate and grow overnight.

    • Load cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the antagonist dilutions to the cell plate and pre-incubate for 15-30 minutes at room temperature.

    • Prepare the oxytocin agonist solution at a concentration that gives a submaximal response (e.g., EC80).

    • Place the cell plate in the fluorescence reader and begin recording baseline fluorescence.

    • Add the oxytocin agonist to all wells and continue recording the fluorescence signal for 1-2 minutes.

    • Analyze the data by measuring the peak fluorescence response. Determine the IC50 of this compound.

Signaling Pathways

Canonical Gq Signaling Pathway

The primary signaling pathway for the oxytocin receptor involves coupling to Gαq proteins.[2][3][6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium. This compound is expected to block this cascade by preventing oxytocin binding.

G OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Antagonist (d(CH2)51,Tyr(Me)2,Orn8) -Oxytocin Antagonist->OTR Blocks Gq Gαq OTR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca_release->Response PKC->Response

Caption: Canonical OTR Gq signaling pathway.

Alternative Gi Signaling Pathway

The oxytocin receptor can also couple to inhibitory G proteins (Gi).[1][7] Activation of the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The functional consequences of Gi signaling for the oxytocin receptor are context-dependent but can include effects on cell proliferation.[8] It is important to consider that some antagonists may have differential effects on Gq versus Gi signaling.

G OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Gi Gαi OTR->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Anti-proliferative) cAMP->Response

Caption: Alternative OTR Gi signaling pathway.

References

Validation & Comparative

A Comparative Guide to Barusiban and Other Oxytocin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (B344502), a neurohypophysial hormone, plays a pivotal role in initiating and maintaining uterine contractions during labor. Consequently, antagonists of the oxytocin receptor (OTR) have been a focal point in the development of tocolytic agents for the management of preterm labor. This guide provides a comprehensive comparison of barusiban (B1609675), a potent and selective OTR antagonist, with other key oxytocin antagonists: atosiban (B549348), retosiban (B1680553), and epelsiban (B1671370). The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, potency, selectivity, and clinical efficacy.

Mechanism of Action: Targeting the Oxytocin Receptor

The primary mechanism of action for all four compounds is the competitive antagonism of the oxytocin receptor, a G-protein coupled receptor (GPCR). Activation of the OTR by oxytocin predominantly initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is crucial for the activation of calmodulin and myosin light chain kinase (MLCK), leading to myometrial contraction. By blocking the binding of oxytocin to its receptor, these antagonists inhibit this signaling pathway, resulting in uterine relaxation.

Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq_11 Gq/11 Protein OTR->Gq_11 Activates Barusiban Barusiban (Antagonist) Barusiban->OTR Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca2_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Contraction Myometrial Contraction Ca2_release->Contraction Leads to PKC_activation->Contraction Contributes to

Caption: Oxytocin Receptor Signaling Pathway.

While all four are OTR antagonists, there are nuances in their selectivity. Atosiban also exhibits antagonism at the vasopressin V1a receptor.[1][2] In contrast, barusiban, retosiban, and epelsiban are highly selective for the oxytocin receptor.[3][4][5][6][7]

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a drug for its target receptor is a key determinant of its potency. The table below summarizes the reported binding affinities (Ki or pKi) of barusiban and its comparators for the oxytocin receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptorSpeciesKi (nM)pKiReference(s)
Barusiban OxytocinHuman0.8-[3]
Atosiban OxytocinHuman7.3-
Vasopressin V1aHuman6.8-
Retosiban OxytocinHuman0.65-[8]
OxytocinRat4.1-[8]
Epelsiban OxytocinHuman0.139.9

Preclinical Efficacy: In Vitro and In Vivo Studies

Preclinical studies are crucial for establishing the initial efficacy and safety profile of a drug candidate.

In Vitro Uterine Contraction Assays

The inhibitory effect of these antagonists on oxytocin-induced uterine contractions has been evaluated in isolated myometrial strips from both preterm and term pregnant women. In these assays, barusiban was found to be at least as potent as atosiban in inhibiting oxytocin-induced contractions.[9] The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

CompoundMyometrium SourcepA2Reference(s)
Barusiban Preterm9.76[9]
Term9.89[9]
Atosiban Preterm7.86[9]
Term7.81[9]
In Vivo Animal Models of Preterm Labor

Animal models, particularly non-human primates, provide a valuable platform for assessing the in vivo efficacy of tocolytic agents. Comparative studies in pregnant cynomolgus monkeys with oxytocin-induced uterine contractions have demonstrated that barusiban is more potent and has a significantly longer duration of action than atosiban.[5][7][10][11]

ParameterBarusibanAtosibanReference(s)
Potency 3-4 times more potent-[5]
Duration of Action >13-15 hours1-3 hours[5]
Efficacy (Inhibition of IUP) 96-98%96-98%[5][11]
Onset of Action 0.5-1.5 hours0.5-1.5 hours[5][11]

*IUP: Intrauterine Pressure

Clinical Trials: Efficacy and Safety in Humans

The ultimate measure of a drug's utility is its performance in clinical trials.

Barusiban

A randomized, double-blind, placebo-controlled trial in women in threatened preterm labor at a late gestational age (34-35 weeks) found that a single intravenous bolus of barusiban was not more effective than placebo in stopping preterm labor or reducing uterine contractions.

Atosiban

Atosiban is approved for use in Europe for the delay of imminent preterm birth. Clinical trials have shown that atosiban is effective in prolonging pregnancy.[1][12] One study reported that 89% of patients had their gestation period prolonged for more than 48 hours, and 77% of preterm births were prevented for more than 7 days.[12] The mean prolongation of gestation was 31.28 days.[12] However, a 2025 study in The Lancet reported that while atosiban prolonged labor, it did not improve neonatal outcomes compared to placebo in women with threatened preterm birth between 30 and 34 weeks of gestation.

Retosiban

Phase II clinical trials for retosiban showed some promise, with intravenous administration associated with a greater than one-week increase in time to delivery compared to placebo and a significant reduction in preterm deliveries.[13][14] However, subsequent Phase III trials comparing retosiban with placebo and atosiban were terminated early due to slow recruitment.[10]

Epelsiban

Epelsiban has been investigated for indications other than preterm labor, primarily premature ejaculation and adenomyosis. In a Phase II trial for premature ejaculation, epelsiban was well-tolerated but did not show a clinically or statistically significant improvement in intravaginal ejaculatory latency time compared to placebo.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a test compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

start Start prep Prepare Cell Membranes (e.g., from CHO cells expressing OTR) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]-Oxytocin) - Varying concentrations of Test Compound - Control (no competitor) prep->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate measure Measure Radioactivity of Bound Ligand (e.g., using a scintillation counter) separate->measure analyze Analyze Data (Calculate IC₅₀ and Ki values) measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

  • Membrane Preparation: Cell membranes expressing the human oxytocin receptor (e.g., from CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin), and varying concentrations of the unlabeled test compound (e.g., barusiban).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: Bound radioligand is separated from free radioligand, usually by rapid vacuum filtration through a glass fiber filter that traps the cell membranes.

  • Detection: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay (Schild Analysis)

This assay assesses the functional antagonism of a compound on oxytocin-induced contractions of isolated uterine tissue.

  • Tissue Preparation: Myometrial strips are obtained from biopsies of pregnant women (with informed consent) and mounted in organ baths containing a physiological salt solution.

  • Contraction Induction: A cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (e.g., barusiban) for a specific period.

  • Second Oxytocin Curve: A second cumulative concentration-response curve to oxytocin is generated in the presence of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC₅₀ of oxytocin in the presence and absence of the antagonist) is calculated. This process is repeated for several antagonist concentrations. A Schild plot is then constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA₂ value.

In Vivo Oxytocin-Induced Preterm Labor Model (Non-Human Primate)

This model evaluates the tocolytic efficacy of a compound in a living organism that closely mimics human physiology.[1][13]

  • Animal Model: Pregnant cynomolgus monkeys in the last third of gestation are used.

  • Instrumentation: Animals are surgically instrumented for continuous monitoring of intrauterine pressure (IUP) and electromyography (EMG).

  • Induction of Contractions: A continuous intravenous infusion of oxytocin is administered to induce stable, preterm labor-like uterine contractions.

  • Drug Administration: The test compound (e.g., barusiban) or a comparator (e.g., atosiban) is administered intravenously as a bolus or continuous infusion.

  • Monitoring and Data Collection: IUP and EMG are continuously recorded to assess the inhibition of uterine contractions. Blood samples may be collected to determine the pharmacokinetic profile of the drug.

  • Endpoints: The primary endpoints are the magnitude and duration of the inhibition of uterine contractions.

Conclusion

Barusiban has demonstrated high potency and selectivity for the oxytocin receptor in preclinical studies, with a longer duration of action compared to atosiban. However, these promising preclinical findings did not translate into significant clinical efficacy in a trial of women in late preterm labor. Atosiban remains a clinically used tocolytic in some regions, though its impact on neonatal outcomes has been questioned. Retosiban showed initial promise but its development was halted. Epelsiban has been explored for other indications without success in the context of premature ejaculation.

This comparative guide highlights the complexities of translating preclinical data into clinical success in the field of tocolysis. Further research is needed to identify novel oxytocin antagonists with improved clinical efficacy and a favorable safety profile for the management of preterm labor.

References

Validating the Selectivity of Oxytocin Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity and performance of various antagonists for the oxytocin (B344502) receptor (OTR). The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the selection and validation of the most appropriate antagonist for your research needs. In this guide, we will focus on a selection of well-characterized OTR antagonists: Atosiban, Barusiban, Retosiban, and L-368,899.

Comparative Analysis of Receptor Selectivity

The selectivity of an antagonist for the oxytocin receptor over other closely related receptors, particularly the vasopressin V1a receptor (V1aR), is a critical parameter in ensuring targeted pharmacological effects. The following table summarizes the binding affinities of selected antagonists for the human oxytocin and vasopressin V1a receptors.

CompoundReceptorBinding Affinity (Ki/IC50, nM)Selectivity (OTR vs. V1aR)Reference
Atosiban hOTR397~0.01 (Higher affinity for V1aR)[1]
hV1aR4.7[1]
Barusiban hOTR0.64 - 0.8~300-fold[2][3]
hV1aR~192 (calculated from 300-fold selectivity)[2]
Retosiban hOTR0.65>1400-fold[4][5]
hV1aR>910[4][5]
L-368,899 hOTR26>40-fold[6][7]
hV1aR370[6]

hOTR: human Oxytocin Receptor; hV1aR: human Vasopressin V1a Receptor. Ki and IC50 values are measures of binding affinity; a lower value indicates higher affinity. Selectivity is calculated as the ratio of Ki/IC50 for V1aR to Ki/IC50 for OTR.

Functional Potency of OTR Antagonists

Beyond binding affinity, the functional potency of an antagonist in inhibiting oxytocin-induced cellular responses is a key measure of its efficacy. The table below presents data on the functional inhibition of OTR signaling by the selected antagonists.

CompoundFunctional AssayPotency (IC50/pA2)Cell/Tissue TypeReference
Atosiban Inhibition of OT-induced Ca2+ increaseIC50 = 5 nMMyometrial cells[8]
Barusiban Inhibition of OT-induced contractionsMore potent than AtosibanHuman myometrium[9]
Retosiban Inhibition of OT-induced uterine contractions-Rat isolated myometrial strips[4]
Inhibition of stretch-induced contractions-Human myometrial explants[10]
L-368,899 Inhibition of OT-induced uterine contractionpA2 = 8.9Isolated rat uterus[11]

IC50 is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[12][13] However, evidence also suggests coupling to Gi proteins, which can lead to the inhibition of adenylyl cyclase or activation of other signaling cascades like the MAPK pathway.[14][15] Understanding these pathways is crucial for designing and interpreting functional assays.

Caption: Oxytocin receptor signaling pathways.

Experimental Protocols

Validating the selectivity of a compound for the oxytocin receptor involves a series of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the oxytocin and vasopressin V1a receptors.

Materials:

  • Cell membranes expressing the human oxytocin receptor or vasopressin V1a receptor.

  • Radioligand: [³H]-Oxytocin or a selective radiolabeled antagonist.

  • Test compounds (e.g., Atosiban, Barusiban, Retosiban, L-368,899).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

  • Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (OTR/V1aR) - Radioligand - Test Compounds start->prepare_reagents incubation Incubate: Membranes + Radioligand + Test Compound prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block oxytocin-induced increases in intracellular calcium, a key downstream event in OTR Gq signaling.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting oxytocin-induced calcium release.

Materials:

  • Cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Oxytocin.

  • Test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in the assay plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the cells and incubate for a predetermined time.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Add a fixed concentration of oxytocin (typically the EC80) to stimulate calcium release and immediately record the fluorescence signal over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Data are analyzed by plotting the peak fluorescence response against the concentration of the test compound to determine the IC50.

Calcium_Mobilization_Workflow start Start cell_plating Plate OTR-expressing cells start->cell_plating dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading antagonist_incubation Incubate with test compound (antagonist) dye_loading->antagonist_incubation fluorescence_reading Measure baseline and agonist-stimulated fluorescence antagonist_incubation->fluorescence_reading data_analysis Data Analysis: Determine IC50 fluorescence_reading->data_analysis end End data_analysis->end

Caption: Workflow for a calcium mobilization assay.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the receptor and can be used to assess the ability of a compound to antagonize agonist-induced G protein activation.

Objective: To determine the effect of a test compound on oxytocin-stimulated [³⁵S]GTPγS binding to G proteins.

Materials:

  • Cell membranes expressing the oxytocin receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Oxytocin.

  • Test compounds.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate cell membranes with the test compound in the assay buffer.

  • Add GDP to the mixture.

  • Initiate the reaction by adding a mixture of oxytocin and [³⁵S]GTPγS.

  • Incubate the reaction at 30°C for a specified time.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data are analyzed to determine the extent of inhibition of agonist-stimulated [³⁵S]GTPγS binding by the test compound.

Conclusion

The validation of selectivity is paramount when employing oxytocin receptor antagonists in research and drug development. This guide provides a comparative framework for evaluating different antagonists based on their binding affinity, functional potency, and the underlying signaling pathways. The provided experimental protocols offer a starting point for the in-house validation of these critical pharmacological tools. For any given application, the choice of antagonist should be guided by a thorough consideration of its selectivity profile and functional characteristics to ensure reliable and reproducible results.

References

Barusiban: A Comparative Analysis of a Selective Oxytocin Antagonist for Tocolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Barusiban, a selective oxytocin (B344502) receptor antagonist, with other tocolytic agents for the management of preterm labor. The information is compiled from preclinical and clinical trial data to support research and development in this critical therapeutic area.

Executive Summary

Barusiban is a potent and long-acting oxytocin antagonist that demonstrated promise in preclinical studies, showing higher potency and a longer duration of action compared to the established tocolytic agent, Atosiban.[1][2] However, in a key Phase II clinical trial, Barusiban failed to demonstrate efficacy over placebo in preventing preterm labor at a late gestational age.[3] This guide presents the available data on Barusiban in comparison to Atosiban and other commonly used tocolytics, providing a valuable resource for understanding its development trajectory and the broader landscape of preterm labor therapeutics.

Mechanism of Action: Oxytocin Receptor Antagonism

Barusiban functions as a competitive antagonist of the oxytocin receptor (OTR).[4] Oxytocin, a hormone released during childbirth, binds to OTRs in the myometrium (the muscular wall of the uterus), initiating a signaling cascade that leads to uterine contractions. By blocking these receptors, Barusiban inhibits the action of oxytocin, thereby reducing the frequency and strength of uterine contractions.

The signaling pathway of oxytocin-induced uterine contractions and the inhibitory action of Barusiban are illustrated below.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Barusiban Barusiban Barusiban->OTR Blocks Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Uterine Contraction Ca_release->Contraction Leads to

Caption: Oxytocin Receptor Signaling and Barusiban's Mechanism of Action.

Comparative Clinical Trial Data

The following tables summarize the quantitative data from clinical trials of Barusiban and other tocolytic agents.

Table 1: Efficacy of Tocolytic Agents in Delaying Preterm Labor
Drug ClassDrugPrimary EndpointResultReference
Oxytocin Receptor Antagonist Barusiban Women undelivered within 48 hoursNo significant difference vs. placebo (72% placebo vs. 65-88% Barusiban groups; P = .21-.84)[3]
Oxytocin Receptor AntagonistAtosibanWomen undelivered within 48 hoursSignificantly higher than placebo (P ≤ .008)[4]
Calcium Channel BlockerNifedipine (B1678770)Successful tocolysis at 48 hours77.6% vs. 49.5% for placebo (P<0.001)[5]
NSAIDIndomethacinDelivery delayed by > 7 days78% (intravaginal) vs. 43% (intrarectal/oral)[6]
Table 2: Preclinical Comparison of Barusiban and Atosiban in a Cynomolgus Monkey Model
ParameterBarusibanAtosibanReference
Potency 3-4 times more potent-[1]
Duration of Action >13-15 hours1-3 hours[1][2]
Efficacy (Inhibition of Intrauterine Pressure) 96-98%96-98%[1]
Onset of Action 0.5-1.5 hours0.5-1.5 hours[1]

Experimental Protocols

Key Phase II Clinical Trial of Barusiban (NCT00375798)
  • Objective: To compare the efficacy and safety of a single intravenous bolus of Barusiban with placebo in women with threatened preterm labor.[3]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[3]

  • Participants: 163 women at 34-35 weeks plus 6 days of gestation with regular uterine contractions (≥6 contractions of ≥30 seconds duration during 30 minutes), cervical length ≤15 mm, and cervical dilatation >1 and <4 cm.[3]

  • Intervention: Participants were randomized to receive a single intravenous bolus of Barusiban (0.3, 1, 3, or 10 mg) or placebo.[3]

  • Primary Endpoint: Percentage of women who did not deliver within 48 hours.[3]

The workflow for this clinical trial is depicted in the diagram below.

Patient_Screening Patient Screening (34-35+6 weeks gestation, threatened preterm labor) Randomization Randomization Patient_Screening->Randomization Barusiban_Group Barusiban IV Bolus (0.3, 1, 3, or 10 mg) Randomization->Barusiban_Group Placebo_Group Placebo IV Bolus Randomization->Placebo_Group Endpoint_Assessment Primary Endpoint Assessment: Delivery within 48 hours Barusiban_Group->Endpoint_Assessment Placebo_Group->Endpoint_Assessment

Caption: Workflow of the Barusiban Phase II Clinical Trial.
Preclinical Comparison of Barusiban and Atosiban in a Primate Model

  • Objective: To compare the pharmacokinetic and pharmacodynamic properties of Barusiban and Atosiban.[1]

  • Animal Model: Pregnant cynomolgus monkeys with oxytocin-induced uterine contractions to simulate preterm labor.[1]

  • Methodology:

    • Instrumentation: Monkeys were instrumented for telemetric recording of intrauterine pressure.[1]

    • Induction of Contractions: Oxytocin was administered to induce uterine contractions.[1]

    • Intervention: Barusiban or Atosiban was administered intravenously (bolus or infusion).[1]

    • Primary Outcome Measures: Inhibition of intrauterine pressure, onset of action, duration of action, and potency.[1]

Conclusion

While preclinical data for Barusiban were promising, demonstrating superior potency and duration of action over Atosiban, these advantages did not translate into clinical efficacy in the studied patient population. The Phase II clinical trial results showed that Barusiban was no more effective than placebo in stopping preterm labor in women at late gestational age.[3] This highlights the critical importance of robust clinical validation for new therapeutic candidates. The data presented in this guide serves as a valuable case study for researchers and professionals in the field of tocolytic drug development, emphasizing the challenges in translating preclinical findings to successful clinical outcomes. Further research may be warranted to explore the potential of Barusiban in different patient populations or alternative dosing regimens.

References

Head-to-Head Comparison: Barusiban and L-368,899 in Oxytocin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, experimental data, and methodologies of two key oxytocin (B344502) receptor antagonists.

This guide provides a detailed, data-driven comparison of Barusiban (B1609675) and L-368,899, two prominent antagonists of the oxytocin receptor (OTR). While both compounds effectively block the actions of oxytocin, a hormone pivotal in uterine contractions and various neurological processes, they differ significantly in their chemical nature, pharmacokinetic profiles, and selectivity. This document is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and reproductive medicine, as well as professionals involved in the development of new therapeutics targeting the oxytocinergic system.

Overview and Mechanism of Action

Barusiban is a peptide-based oxytocin antagonist, while L-368,899 is a non-peptide small molecule.[1][2] Both exert their pharmacological effects by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from activating it.[3] The activation of the OTR is primarily coupled to the Gq/11 signaling pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately resulting in smooth muscle contraction.[3] By blocking this cascade, Barusiban and L-368,899 effectively inhibit oxytocin-induced physiological responses, most notably uterine contractions.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Barusiban and L-368,899, providing a basis for their comparative assessment.

Table 1: In Vitro Binding Affinity and Selectivity

CompoundTarget ReceptorSpeciesAssay TypeKᵢ (nM)IC₅₀ (nM)Selectivity (Fold)
Barusiban Oxytocin Receptor (OTR)HumanRadioligand Binding0.8[4][5]-~300 vs. V₁ₐR[6][7]
Vasopressin V₁ₐ Receptor (V₁ₐR)HumanRadioligand Binding--
L-368,899 Oxytocin Receptor (OTR)HumanRadioligand Binding-26[8][9]>40 vs. V₁ₐR & V₂R[3]
RatRadioligand Binding-8.9[8][9]
CoyoteRadioligand Binding12.38[10]-40 vs. V₁ₐR[10]
Vasopressin V₁ₐ Receptor (V₁ₐR)HumanRadioligand Binding-370[3][11]
CoyoteRadioligand Binding511.6[10]-
Vasopressin V₂ Receptor (V₂R)HumanRadioligand Binding-570[3][11]

Table 2: In Vivo Efficacy in Uterine Contraction Inhibition

CompoundAnimal ModelAdministration RoutePotency (ED₅₀ / AD₅₀)Duration of Action
Barusiban Cynomolgus MonkeyIntravenous3-4 times more potent than atosiban[12]>13-15 hours[12]
L-368,899 RatIntravenous0.35 mg/kg (AD₅₀)[9]>4 hours[9]
Pregnant Rhesus Monkey-Potent inhibition of spontaneous nocturnal uterine contractions[3]-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_receptor Cell Membrane cluster_antagonists Antagonists cluster_downstream Intracellular Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER/SR) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Barusiban Barusiban Barusiban->OTR Blocks L368899 L-368,899 L368899->OTR Blocks Contraction Smooth Muscle Contraction Ca2_release->Contraction cluster_prep Preparation cluster_assay Assay Setup cluster_separation Separation cluster_detection Detection & Analysis node_prep Prepare cell membranes (e.g., from CHO cells expressing OTR) node_setup Incubate membranes with radioligand (e.g., [³H]Oxytocin) and varying concentrations of antagonist (Barusiban or L-368,899) node_prep->node_setup node_sep Separate bound and free radioligand (e.g., via filtration) node_setup->node_sep node_detect Quantify bound radioactivity (e.g., scintillation counting) node_sep->node_detect node_analysis Calculate Ki from competition binding curves node_detect->node_analysis cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_stimulation Contraction Induction cluster_treatment Antagonist Treatment cluster_measurement Measurement & Analysis node_prep Dissect myometrial strips from uterine tissue node_setup Mount tissue in organ bath with physiological saline solution (37°C) node_prep->node_setup node_stim Induce contractions with Oxytocin (e.g., EC₅₀ concentration) node_setup->node_stim node_treat Add increasing concentrations of Barusiban or L-368,899 node_stim->node_treat node_measure Record changes in contraction (amplitude and frequency) node_treat->node_measure node_analysis Calculate pA₂ or IC₅₀ values node_measure->node_analysis

References

Validating the Antagonistic Effect of FE 200440 on Uterine Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oxytocin (B344502) receptor antagonist FE 200440 (also known as barusiban) with other tocolytic agents used to inhibit uterine contractions. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating its potential therapeutic applications.

Executive Summary

Preterm labor is a significant clinical challenge, and the development of effective and safe tocolytics is a key area of research. Oxytocin receptor antagonists represent a targeted approach to inhibiting uterine contractions by blocking the action of oxytocin, a primary uterotonic hormone. FE 200440 (barusiban) is a selective oxytocin antagonist that has been evaluated for its tocolytic efficacy. This guide compares its performance against another oxytocin antagonist, atosiban, as well as other classes of tocolytics, including beta-adrenergic agonists and calcium channel blockers.

Comparative Performance Data

The following tables summarize key quantitative data from preclinical and in vitro studies, providing a direct comparison of FE 200440 and alternative tocolytic agents.

Table 1: In Vitro Potency of Oxytocin Receptor Antagonists
CompoundAgonistpA2 (median value)SelectivityReference
FE 200440 (Barusiban) Oxytocin8.3High for Oxytocin Receptor[1]
AtosibanOxytocin10.6Binds to both Oxytocin and Vasopressin V1a Receptors[1]
ANTAG IIIOxytocin9.5Not specified[1]
FE 200440 (Barusiban) VasopressinNo inhibitory effectHigh for Oxytocin Receptor[1]
AtosibanVasopressin8.8Binds to both Oxytocin and Vasopressin V1a Receptors[1]
ANTAG IIIVasopressin8.7Not specified[1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Efficacy of FE 200440 (Barusiban) vs. Atosiban in a Primate Model of Preterm Labor
ParameterFE 200440 (Barusiban)AtosibanReference
Potency 3-4 times more potent than atosiban-[2]
Efficacy (% inhibition of intrauterine pressure) 96-98%96-98%[2]
Onset of Action 0.5 - 1.5 hours0.5 - 1.5 hours[2]
Duration of Action >13 - 15 hours1 - 3 hours[2]
Table 3: Receptor Binding Affinity (Ki in nM)
CompoundOxytocin Receptor (OTR)Vasopressin V1a Receptor (V1aR)Reference
FE 200440 (Barusiban) 0.8~240 (300-fold lower affinity than for OTR)[3]
AtosibanBinds well to both receptorsBinds well to both receptors[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

In Vitro Uterine Tissue Contractility Assay (Organ Bath)

This protocol is a standard method for assessing the effect of compounds on uterine muscle contractions in an ex vivo setting.

a. Tissue Preparation:

  • Myometrial biopsies are obtained from term-pregnant women not in labor undergoing elective cesarean section, with informed consent and ethical approval.

  • The tissue is immediately placed in chilled, oxygenated Krebs-Henseleit solution.

  • Myometrial strips of a standardized size (e.g., 2 x 2 x 10 mm) are dissected from the biopsies.

b. Organ Bath Setup:

  • Each myometrial strip is vertically mounted in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • One end of the tissue strip is attached to a fixed hook at the bottom of the chamber, and the other end is connected to an isometric force transducer.

  • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 2 mN, with the buffer being replaced every 15-20 minutes.

c. Experimental Procedure:

  • Spontaneous contractions are recorded to establish a baseline.

  • To induce contractions, a submaximal concentration of an agonist (e.g., oxytocin, vasopressin) is added to the bath.

  • Once stable, rhythmic contractions are achieved, the antagonist (e.g., FE 200440, atosiban) is added in a cumulative, concentration-dependent manner.

  • The effect of the antagonist on the frequency and amplitude of contractions is recorded.

  • For pA2 value determination, concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of the antagonist.

d. Data Analysis:

  • The force of contraction is measured and analyzed.

  • The inhibitory effect of the antagonist is calculated as a percentage reduction in the agonist-induced contractile activity.

  • pA2 values are calculated using a Schild plot analysis.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of a compound for a specific receptor.

a. Membrane Preparation:

  • Cells stably expressing the human oxytocin receptor (e.g., CHO or HEK293 cells) are cultured and harvested.

  • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

b. Binding Reaction:

  • The assay is performed in a 96-well plate.

  • Each well contains the cell membrane preparation, a radiolabeled ligand that specifically binds to the oxytocin receptor (e.g., [3H]-oxytocin), and varying concentrations of the unlabeled competitor compound (e.g., FE 200440).

  • Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand) are included.

  • The plate is incubated at room temperature to allow the binding to reach equilibrium.

c. Detection and Analysis:

  • The contents of the wells are rapidly filtered through a glass fiber filter mat to separate the bound from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The Ki (inhibitory constant) is calculated from the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of Oxytocin Receptor Antagonism

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling OTR Oxytocin Receptor (OTR) Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca2+ release from SR IP3->Ca Stimulates Contraction Uterine Contraction Ca->Contraction Leads to Oxytocin Oxytocin Oxytocin->OTR Activates FE200440 FE 200440 FE200440->OTR Blocks G A Myometrial Tissue Collection B Tissue Strip Preparation A->B C Mounting in Organ Bath B->C D Equilibration C->D E Induce Contractions (Oxytocin) D->E F Add FE 200440 (Cumulative Doses) E->F G Record Contraction Data F->G H Data Analysis (pA2 determination) G->H

References

Atosiban vs. Barusiban: A Comparative Analysis of Potency in Myometrial Strips

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of tocolytic agents, designed to suppress premature labor, Atosiban (B549348) and Barusiban (B1609675) stand out as competitive antagonists of the oxytocin (B344502) receptor. Both synthetic nonapeptides effectively inhibit oxytocin-induced uterine contractions, a critical factor in managing preterm birth. However, emerging research indicates that Barusiban may offer a higher potency and a more selective action compared to Atosiban. This guide provides a detailed comparison of their efficacy in myometrial strips, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Potency Comparison in Human Myometrial Tissue

Experimental evidence from studies on isolated human myometrial strips demonstrates that Barusiban is a more potent inhibitor of oxytocin-induced contractions than Atosiban. The potency of these antagonists is quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value signifies greater antagonist potency.

A key study comparing the two compounds in myometrium from both preterm and term pregnant women revealed consistently higher pA2 values for Barusiban.[1][2]

Tissue Source Antagonist Median pA2 Value
Preterm MyometriumBarusiban9.76[1]
Atosiban7.86[1]
Term MyometriumBarusiban9.89[1]
Atosiban7.81[1]

These findings suggest that Barusiban is significantly more potent than Atosiban in antagonizing the effects of oxytocin in both preterm and term uterine tissue.[1][2] In non-human primate models, Barusiban was found to be three to four times more potent than Atosiban and exhibited a much longer duration of action.[3]

Mechanism of Action: Targeting the Oxytocin Receptor

Both Atosiban and Barusiban exert their tocolytic effects by competitively blocking the oxytocin receptor (OTR) in the myometrium.[4][5][6] The binding of oxytocin to its G-protein coupled receptor initiates a signaling cascade that leads to uterine contractions.

The primary pathway involves the activation of the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway.[7] This leads to an increase in intracellular calcium (Ca2+) concentrations, which in turn activates myosin light-chain kinase, resulting in myometrial muscle contraction.[7][8] Atosiban and Barusiban prevent this cascade by blocking the initial binding of oxytocin to its receptor.[4][6]

While both are primarily oxytocin receptor antagonists, their selectivity varies. Atosiban is known to also act as an antagonist of the vasopressin V1a receptor.[5][6] In contrast, Barusiban is described as a more selective oxytocin antagonist with a high affinity for the human OTR and low affinity for the V1a receptor.[7][9] This increased selectivity of Barusiban for the oxytocin receptor may contribute to its higher potency and potentially a more favorable side-effect profile.[1][2]

Oxytocin Receptor Signaling Pathway cluster_Antagonists Antagonists cluster_Cellular_Components Myometrial Cell Atosiban Atosiban OTR Oxytocin Receptor (Gq-protein coupled) Atosiban->OTR Blocks Barusiban Barusiban Barusiban->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds & Activates PLC Phospholipase C (PLC) OTR->PLC Activates Ca2_channels Voltage-gated Ca2+ channels OTR->Ca2_channels Opens PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release Ca2_influx Intracellular Ca2+ Increase SR->Ca2_influx Ca2_channels->Ca2_influx Ca2+ influx Contraction Myometrial Contraction Ca2_influx->Contraction Leads to

Caption: Antagonism of the Oxytocin Receptor Signaling Pathway by Atosiban and Barusiban.

Experimental Protocols: Myometrial Strip Contractility Assay

The following protocol outlines the methodology used to assess the potency of Atosiban and Barusiban on isolated myometrial strips.[1][2][10][11][12][13]

1. Tissue Acquisition and Preparation:

  • Myometrial biopsies are obtained from pregnant women undergoing Cesarean section with informed consent.[1][13]

  • The tissue is immediately placed in a physiological salt solution.

  • The serosa and any fibrous or damaged tissue are removed.

  • The myometrium is dissected into longitudinal strips of approximately 10 x 2 x 2 mm.[10]

2. Mounting and Equilibration:

  • Each myometrial strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[10][11][12]

  • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractile activity.[11][12]

  • The strips are equilibrated for at least one hour, with periodic washes and re-tensioning, until stable, spontaneous rhythmic contractions are observed.[10]

3. Experimental Procedure:

  • Once a baseline of stable spontaneous contractions is established, oxytocin is added to the organ bath in a cumulative, concentration-dependent manner to establish a control concentration-response curve.

  • To test the antagonists, myometrial strips are pre-incubated with a specific concentration of either Atosiban or Barusiban for a set period before the cumulative addition of oxytocin.[1][2]

  • Concentration-response curves for oxytocin are then generated in the presence of different concentrations of the antagonist.

  • The contractile force is continuously recorded, and parameters such as the amplitude and frequency of contractions are analyzed.[11][12]

4. Data Analysis:

  • The effective concentration of oxytocin causing 50% of the maximal contraction (EC50) is calculated for the control and for each antagonist concentration.[1][2]

  • The pA2 values are then determined from the rightward shift in the oxytocin concentration-response curves caused by the antagonists.

Experimental Workflow for Myometrial Strip Contractility Assay cluster_workflow Workflow start Start: Myometrial Tissue Biopsy prep Tissue Preparation (Dissection into strips) start->prep mount Mounting in Organ Bath (Connect to force transducer) prep->mount equilibrate Equilibration (Establish spontaneous contractions) mount->equilibrate control_crc Generate Control Oxytocin Concentration-Response Curve (CRC) equilibrate->control_crc pre_incubate Pre-incubation with Atosiban or Barusiban equilibrate->pre_incubate data_analysis Data Analysis (Calculate EC50 and pA2) control_crc->data_analysis antagonist_crc Generate Oxytocin CRC in presence of Antagonist pre_incubate->antagonist_crc antagonist_crc->data_analysis end End: Potency Comparison data_analysis->end

Caption: A generalized workflow for comparing the potency of tocolytic agents using a myometrial strip contractility assay.

References

A Comparative Analysis of Barusiban and Atosiban: Duration of Action and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Barusiban (B1609675) and Atosiban (B549348), two peptide analogues that act as oxytocin (B344502) receptor antagonists. The primary focus is on their duration of action, supported by experimental data from preclinical studies. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Barusiban and Atosiban are both synthetic nonapeptides that function as competitive antagonists of the oxytocin receptor (OTR), playing a crucial role in inhibiting uterine contractions.[1][2] While both are investigated for their potential as tocolytic agents to manage preterm labor, significant differences in their pharmacological profiles, particularly their duration of action, have been identified.[3][4] Barusiban has been noted for its higher potency and significantly longer-lasting effects compared to Atosiban.[3][5]

Comparative Data Overview

The following tables summarize the key quantitative data comparing the performance of Barusiban and Atosiban, primarily derived from a comparative study in a cynomolgus monkey model of preterm labor.

Table 1: Duration of Action
DrugAdministrationDoseDuration of Action
Barusiban IV Bolus10 µg/kg~8 hours[5]
IV Bolus50 µg/kg>13-15 hours[3]
IV InfusionLow Dose>13 hours[6]
IV InfusionHigh Dose14 hours[6]
Atosiban IV Bolus100 µg/kg~1 hour[5]
IV BolusHigh Dose1.5 hours[6]
IV InfusionLow Dose2 hours[6]
IV InfusionHigh Dose3 hours[6]
Table 2: Pharmacokinetic Parameters
ParameterBarusibanAtosiban
Elimination Half-life (t½) 1.5 - 2.6 hours[7]0.5 - 0.7 hours[7]
Terminal Half-life (tβ) in pregnant women Not Available1.7 ± 0.3 hours[8]
Clearance 25 - 66 ml·h⁻¹·kg⁻¹[7]539 - 936 ml·h⁻¹·kg⁻¹[7]
Volume of Distribution 70 - 159 ml·kg⁻¹[7]359 - 640 ml·kg⁻¹[7]
Table 3: Receptor Binding and Potency
ParameterBarusibanAtosiban
Potency vs. Atosiban 3 to 4 times more potent[3]-
Receptor Affinity (Ki) 0.8 nM for OTR[9]Higher affinity for V1aR than OTR[10]
Receptor Selectivity High affinity for OTR, ~300-fold lower for V1a receptor[5][7]Binds to both oxytocin and vasopressin V1a receptors[5][7]

Mechanism of Action

Both Barusiban and Atosiban act by competitively blocking the oxytocin receptor in the myometrium.[2][11] The binding of oxytocin to its G-protein coupled receptor normally initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent uterine muscle contraction. By inhibiting this initial binding, both drugs prevent this downstream signaling.[12][13]

However, a key difference lies in their receptor selectivity. Barusiban is a highly selective OTR antagonist.[4] In contrast, Atosiban also exhibits a notable affinity for the vasopressin V1a receptor.[4][12] This lack of selectivity in Atosiban may contribute to some of its side effects.[4] Furthermore, studies on chimeric oxytocin/vasopressin V2 receptors have revealed that Barusiban's binding domain on the OTR differs from that of agonists like oxytocin and carbetocin (B549339), as well as from Atosiban.[14] Specifically, the binding of Barusiban was significantly improved when transmembrane domains 1 and 2 were transferred from the oxytocin receptor to the vasopressin V2 receptor, a phenomenon not observed with Atosiban.[14]

cluster_Barusiban Barusiban cluster_Atosiban Atosiban Barusiban Barusiban OTR_B Oxytocin Receptor (OTR) Barusiban->OTR_B High Affinity & Selectivity Gq_B Gq Protein Activation (Blocked) OTR_B->Gq_B X PLC_B PLC Activation (Blocked) Gq_B->PLC_B IP3_B IP3 Production (Blocked) PLC_B->IP3_B Ca_B Ca2+ Release (Blocked) IP3_B->Ca_B Contraction_B Uterine Contraction (Inhibited) Ca_B->Contraction_B Atosiban Atosiban OTR_A Oxytocin Receptor (OTR) Atosiban->OTR_A Competitive Antagonist V1aR_A Vasopressin V1a Receptor Atosiban->V1aR_A Antagonist Gq_A Gq Protein Activation (Blocked) OTR_A->Gq_A X PLC_A PLC Activation (Blocked) Gq_A->PLC_A IP3_A IP3 Production (Blocked) PLC_A->IP3_A Ca_A Ca2+ Release (Blocked) IP3_A->Ca_A Contraction_A Uterine Contraction (Inhibited) Ca_A->Contraction_A

Caption: Signaling pathways for Barusiban and Atosiban.

Experimental Protocols

The primary data for this comparison is derived from a study by Reinheimer et al. (2005) which utilized a cynomolgus monkey model of preterm labor. A summary of the experimental workflow is provided below.

Animal Model and Induction of Uterine Contractions
  • Animal Model: Pregnant cynomolgus monkeys were instrumented for the study.

  • Induction of Labor: Oxytocin was administered to the monkeys to induce a stable pattern of submaximal uterine contractions, simulating preterm labor.[3]

Drug Administration and Monitoring
  • Drug Administration: Barusiban or Atosiban was administered intravenously, either as a bolus injection or as a continuous infusion at varying doses.[3][6]

  • Monitoring: The inhibitory effects of the drugs on uterine contractions were measured by telemetric recording of intrauterine pressure.[3]

start Start animal_model Pregnant Cynomolgus Monkey Model start->animal_model induce_contractions Induce Uterine Contractions (Oxytocin Administration) animal_model->induce_contractions drug_admin Administer Drug (Barusiban or Atosiban) IV Bolus or Infusion induce_contractions->drug_admin monitor Monitor Intrauterine Pressure (Telemetry) drug_admin->monitor data_analysis Analyze Duration and Efficacy of Inhibition monitor->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparing Barusiban and Atosiban.

Conclusion

The available experimental data strongly indicates that Barusiban possesses a significantly longer duration of action compared to Atosiban.[3] This prolonged effect is consistent with its pharmacokinetic profile, which shows a longer elimination half-life and lower clearance.[7] Furthermore, Barusiban's higher potency and greater selectivity for the oxytocin receptor suggest a more targeted therapeutic action with potentially fewer side effects related to vasopressin receptor antagonism.[5][7] These findings highlight Barusiban as a compound with a potentially improved therapeutic profile for the management of preterm labor, warranting further investigation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin (Atosiban)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin, commercially known as Atosiban, is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of Atosiban, ensuring the safety of laboratory personnel and the protection of the environment.

This compound , an oxytocin (B344502) receptor antagonist, is a synthetic peptide used in research and clinical settings.[1][2] Due to its biological activity, all materials contaminated with this compound must be treated as potentially hazardous chemical waste. Adherence to institutional and local regulations is paramount.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.[3]

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling Atosiban in solid (lyophilized powder) or liquid form.

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact and absorption.
Eye Protection Safety goggles or a face shieldProtects against accidental splashes or aerosolized powder.[3]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a fume hood or with a respiratorRecommended when handling the lyophilized powder to prevent inhalation.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.[3]

  • Inhalation: Move to fresh air and seek medical attention if symptoms occur.[4]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[5]

Step-by-Step Disposal Procedures

The proper disposal of this compound and its contaminated materials involves a systematic process of segregation, decontamination, and disposal through certified channels.

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is crucial to prevent accidental exposure and ensure compliant disposal.

  • Solid Waste: All solid materials contaminated with Atosiban, including unused powder, vials, pipette tips, gloves, and other disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing Atosiban should be collected in a separate, sealed, and appropriately labeled container. Do not dispose of liquid Atosiban waste down the drain.[4]

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with Atosiban must be disposed of in a designated, puncture-resistant sharps container.

Step 2: Decontamination of Work Surfaces

While specific decontamination protocols for Atosiban are not widely published, general procedures for decontaminating surfaces after handling potent chemical compounds should be followed.

Decontamination MethodAgentApplication
Initial Cleaning 70% EthanolWipe down surfaces to remove gross contamination.
Chemical Deactivation (Recommended) 10% Bleach Solution (Sodium Hypochlorite)Apply to the surface and allow for a sufficient contact time (e.g., 10-15 minutes) before wiping clean with water. This is a general procedure for many biological and chemical contaminants.[6][7]

Note: Always test the decontamination agent on a small, inconspicuous area of the surface first to ensure compatibility.

Step 3: Packaging and Labeling for Disposal

All waste containers must be securely sealed and clearly labeled in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local regulations. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: this compound (Atosiban)

  • The concentration (if in solution)

  • The date of accumulation

  • The appropriate hazard pictograms

Step 4: Final Disposal

Disposal of chemical waste must be handled by a licensed and certified hazardous waste management service.[3][4] Contact your institution's EHS department to arrange for the collection and disposal of the packaged Atosiban waste. Never dispose of this material in the regular trash or sewer system.[3][5]

Experimental Protocols and Workflows

While specific experimental protocols for the disposal of this compound are not available in published literature, the following workflow diagrams illustrate the general procedures for safe handling and disposal, as well as its mechanism of action.

G General Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Sharps Waste Sharps Waste Puncture-Proof Sharps Container Puncture-Proof Sharps Container Sharps Waste->Puncture-Proof Sharps Container Secure Storage in Lab Secure Storage in Lab Labeled Solid Waste Container->Secure Storage in Lab Labeled Liquid Waste Container->Secure Storage in Lab Puncture-Proof Sharps Container->Secure Storage in Lab Contact EHS for Pickup Contact EHS for Pickup Secure Storage in Lab->Contact EHS for Pickup Licensed Disposal Company Licensed Disposal Company Contact EHS for Pickup->Licensed Disposal Company

Caption: A workflow for the proper segregation and disposal of this compound waste.

G Mechanism of Action: Oxytocin Receptor Antagonism Oxytocin Oxytocin Oxytocin Receptor Oxytocin Receptor Oxytocin->Oxytocin Receptor Binds to Atosiban Atosiban Atosiban->Oxytocin Receptor Competitively Blocks Inhibition of Contraction Inhibition of Contraction Atosiban->Inhibition of Contraction Gq/11 Protein Activation Gq/11 Protein Activation Oxytocin Receptor->Gq/11 Protein Activation Phospholipase C Activation Phospholipase C Activation Gq/11 Protein Activation->Phospholipase C Activation IP3 and DAG Production IP3 and DAG Production Phospholipase C Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ Myometrial Contraction Myometrial Contraction Increased Intracellular Ca2+->Myometrial Contraction

Caption: Signaling pathway of oxytocin and the inhibitory action of Atosiban.

References

Personal protective equipment for handling (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the product.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound, particularly in its lyophilized powder form. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[2] Must meet ANSI Z87.1 standards.[1]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] Fire-resistant coats are advised when working with flammable solvents.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[2] Consider double-gloving or using Silver Shield gloves underneath disposable nitrile gloves for added protection, especially when handling concentrated solutions.[2] Gloves should be removed and replaced immediately after any contact with the peptide.[1]
Respiratory Protection Respirator/Dust MaskNecessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][2] The type of respirator should be selected based on a risk assessment.[2]
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this peptide. All work should be conducted in a properly equipped laboratory with established safety and ventilation standards.[3]

Receiving and Storage:

  • Upon receipt, inspect the package for damage.[4]

  • For long-term storage of the lyophilized powder, keep the container tightly sealed and stored in a cool, dry, and dark environment, preferably at -20°C or below.[1][3][5]

  • Peptides containing residues like Cys, Met, or Trp are prone to oxidation and may require storage under an inert gas like nitrogen or argon.[4][6]

Handling Lyophilized Powder:

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[1][4][5]

  • Weigh the desired amount of powder quickly in a controlled environment to minimize exposure to air and moisture.[1][5]

  • Tightly reseal the container immediately after weighing.[1][5]

Reconstitution and Handling of Solutions:

  • Use high-purity water or recommended buffer solutions for reconstitution.[3] For hydrophobic peptides, organic solvents like DMSO or DMF may be needed for initial dissolution, followed by careful dilution.[2]

  • Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.[2] Sonication can aid dissolution, but avoid excessive heating.[1]

  • Peptide solutions are significantly less stable than the lyophilized form.[4] If storage is necessary, create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1][4] Use sterile buffers at pH 5-6 for better stability.[6]

Disposal Plan

Unused or expired compounds, as well as all contaminated materials, must be disposed of in accordance with institutional, local, state, and federal environmental regulations.[3][7]

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[2]

  • Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.[2]

  • Disposal Method: Do not pour peptide solutions down the drain.[3][8] A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] For oxytocin (B344502) and its analogues, it is crucial to ensure it is not disposed of down the drain, and it may need to be handled as hazardous waste.[8]

Physicochemical Data
PropertyValue
Molecular Formula C48H74N12O12S2
Molecular Weight 1075.31 g/mol [9]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely and effectively.

SafeHandlingWorkflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal start Start: Receive Peptide storage Store Lyophilized Peptide (-20°C or below) start->storage Inspect equilibrate Equilibrate to Room Temp (in Desiccator) storage->equilibrate Retrieve weigh Weigh Powder in Controlled Environment equilibrate->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute use Perform Experiment reconstitute->use aliquot Aliquot Solution (Single-Use) reconstitute->aliquot collect_waste Collect Contaminated Waste use->collect_waste store_solution Store Aliquots (-20°C or -80°C) aliquot->store_solution store_solution->use Future Use dispose Dispose via Approved Chemical Waste Stream collect_waste->dispose end End dispose->end

Caption: Workflow for safe handling of this compound from receipt to disposal.

PPE_Decision_Logic cluster_ppe Required Personal Protective Equipment start Start: Handling Peptide? lab_coat Lab Coat start->lab_coat gloves Nitrile Gloves start->gloves goggles Safety Goggles start->goggles is_powder Working with Lyophilized Powder? goggles->is_powder is_splash_risk High Risk of Splashing? is_powder->is_splash_risk No respirator Add Respirator/ Dust Mask is_powder->respirator Yes face_shield Add Face Shield is_splash_risk->face_shield Yes proceed Proceed with Work is_splash_risk->proceed No respirator->is_splash_risk face_shield->proceed

Caption: Decision logic for selecting appropriate PPE based on the handling task.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.